3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
Description
Properties
IUPAC Name |
[3,5-bis[(3,5-dimethoxyphenyl)methoxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O7/c1-27-20-7-18(8-21(11-20)28-2)15-31-24-5-17(14-26)6-25(13-24)32-16-19-9-22(29-3)12-23(10-19)30-4/h5-13,26H,14-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHQMXZJXJJPKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2=CC(=CC(=C2)CO)OCC3=CC(=CC(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578208 | |
| Record name | {3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176650-92-3 | |
| Record name | {3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
CAS Number: 176650-92-3
Abstract
This technical guide provides a comprehensive overview of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol, a pivotal second-generation (G2) poly(benzyl ether) dendron. As a cornerstone in the field of dendrimer chemistry, this molecule serves as a critical building block for the synthesis of larger, architecturally complex macromolecules with applications in drug delivery, materials science, and catalysis. This document details the foundational convergent synthesis strategy, step-by-step experimental protocols for its preparation and its precursors, in-depth characterization data, and a discussion of its scientific significance. The protocols are grounded in the seminal work of Hawker and Fréchet, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction and Scientific Context
This compound, identified by CAS number 176650-92-3, is a highly branched aromatic molecule belonging to the family of Fréchet-type dendrons.[1] Its structure is characterized by a focal benzyl alcohol group, which serves as the reactive point for further generational growth or for attachment to a core molecule, and a periphery comprised of four methoxy groups.
The significance of this compound lies in its role as a key intermediate in the convergent synthesis of dendrimers. First described by Hawker and Fréchet in 1990, the convergent approach builds dendrimers from the outside-in.[1] This methodology offers superior control over the final structure and purity of the macromolecule compared to divergent methods, as it minimizes the number of simultaneous reactions in later stages, thereby reducing the probability of defects. This G2-OH dendron represents a pre-synthesized, purified "wedge" that can be reliably coupled to a core, a critical advantage for creating monodisperse, well-defined dendritic materials.
Physicochemical and Spectroscopic Data
A thorough characterization is essential for confirming the identity and purity of this compound. The following tables summarize its key properties and expected spectroscopic data based on established literature.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 176650-92-3 | [2] |
| Molecular Formula | C₂₅H₂₈O₇ | [2] |
| Molecular Weight | 440.49 g/mol | [2] |
| Appearance | White to off-white powder or crystals | [3] |
| IUPAC Name | [3,5-Bis[[3,5-bis(methyloxy)phenyl]methoxy]phenyl]methanol | [4] |
Table 2: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Chemical Shift (δ, ppm) and Assignment | Source(s) |
| ¹H NMR | CDCl₃ | 6.65 (d, J=2.3 Hz, 4H, Ar-H), 6.58 (d, J=2.2 Hz, 2H, Ar-H), 6.42 (t, J=2.3 Hz, 2H, Ar-H), 6.40 (t, J=2.2 Hz, 1H, Ar-H), 4.95 (s, 4H, -OCH₂Ar), 4.65 (s, 2H, -CH₂OH), 3.78 (s, 12H, -OCH₃) | [1] |
| ¹³C NMR | CDCl₃ | 161.0, 141.4, 139.2, 106.5, 105.3, 101.5, 99.9, 70.1, 65.1, 55.4 | [1] |
Synthesis and Purification
The preparation of this compound is achieved through a convergent, multi-step process. The overall strategy involves two primary phases:
-
Preparation of the Electrophile: Synthesis of the first-generation (G1) benzyl halide, 3,5-dimethoxybenzyl chloride.
-
Convergent Coupling: Williamson ether synthesis between the G1 electrophile and the nucleophilic core monomer, 3,5-dihydroxybenzyl alcohol.
Synthetic Workflow
The diagram below illustrates the logical flow of the synthesis, starting from commercially available precursors to the final G2-OH dendron.
Caption: Convergent synthesis workflow for the target G2-OH dendron.
Experimental Protocol: Phase 1 - Synthesis of 3,5-Dimethoxybenzyl Chloride
Causality: The focal point alcohol of the G1 dendron (3,5-dimethoxybenzyl alcohol) must be converted into a good leaving group to facilitate the subsequent Sₙ2 reaction. Chlorination using thionyl chloride is a classic and efficient method for this transformation. Pyridine is added in catalytic amounts to neutralize the HCl byproduct.
Protocol:
-
Reaction Setup: A 500 mL round-bottomed flask is charged with 3,5-dimethoxybenzyl alcohol (16.8 g, 100 mmol), pyridine (0.5 mL), and diethyl ether (Et₂O, 250 mL).
-
Reagent Addition: The flask is cooled in an ice bath. Thionyl chloride (SOCl₂, 14.75 g, 125 mmol) is added dropwise over 30 minutes.
-
Reaction: The ice bath is removed, and the mixture is stirred at room temperature for 12 hours.
-
Work-up: The reaction mixture is poured into water (500 mL) and extracted with Et₂O (3 x 100 mL). The combined organic extracts are washed with water (2 x 200 mL) and brine (200 mL).
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield 3,5-dimethoxybenzyl chloride as an off-white solid (18.1 g, 97% yield), which typically requires no further purification.[5]
Experimental Protocol: Phase 2 - Synthesis of this compound
Causality: This step is the core Williamson ether synthesis. The phenolic hydroxyl groups of 3,5-dihydroxybenzyl alcohol are acidic and can be deprotonated by a base (K₂CO₃) to form a potent phenoxide nucleophile. 18-crown-6 is used as a phase-transfer catalyst to enhance the solubility and reactivity of the potassium carbonate. The generated phenoxides then displace the chloride from two equivalents of the G1 electrophile in a classic Sₙ2 reaction.
Protocol:
-
Reaction Setup: A mixture of 3,5-dihydroxybenzyl alcohol (1.40 g, 10.0 mmol), 3,5-dimethoxybenzyl chloride (3.90 g, 21.0 mmol), potassium carbonate (K₂CO₃, 15.0 g, 108 mmol), and 18-crown-6 (0.60 g, 2.3 mmol) in 150 mL of acetone is prepared in a round-bottomed flask.[1]
-
Reaction: The mixture is stirred vigorously and heated at reflux for 24 hours.
-
Work-up: After cooling to room temperature, the mixture is filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure.
-
Extraction: The residue is dissolved in dichloromethane (CH₂Cl₂) and washed sequentially with 5% aqueous sodium hydroxide (NaOH) and water.
-
Purification: The organic layer is dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel using a dichloromethane-ethyl acetate gradient as the eluent.[1]
-
Isolation: The pure fractions are combined and the solvent is evaporated to yield this compound as a white solid (yields typically range from 85-95%).[1]
Applications and Future Directions
The primary application of this compound is as a versatile building block for higher-generation dendrimers. The focal hydroxyl group can be readily converted to other functional groups, such as a bromide or an amine, to facilitate further coupling reactions.
Caption: Functionalization pathways and applications of the G2-OH dendron.
-
Drug Delivery: By attaching hydrophilic groups to the periphery and a therapeutic agent to the core, dendrimers built from this dendron can act as "unimolecular micelles" for drug solubilization and targeted delivery.
-
Materials Science: Incorporation of these dendritic structures into polymers can modify properties such as viscosity, solubility, and thermal stability.
-
Catalysis: The well-defined structure allows for the precise placement of catalytic sites at the core or periphery, leading to catalysts with unique activity and selectivity.
The continued exploration of Fréchet-type dendrons like the one detailed herein will undoubtedly lead to novel materials with precisely engineered properties for advanced technological and biomedical applications.
References
-
Hawker, C. J.; Fréchet, J. M. J. Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society1990 , 112 (21), 7638–7647.
-
Santa Cruz Biotechnology, Inc. This compound.
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Tokyo Chemical Industry Co., Ltd. This compound.
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World of Chemicals. This compound suppliers USA.
-
ChemicalBook. 3,5-Dimethoxybenzyl chloride synthesis.
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- 5. jk-sci.com [jk-sci.com]
An In-Depth Technical Guide to 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol: A Core Building Block for Dendritic Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol, a first-generation (G1) Fréchet-type dendron of significant interest in the field of drug delivery and materials science. We will delve into its core properties, a detailed, field-proven synthetic protocol, comprehensive characterization methodologies, and a thorough exploration of its potential applications, particularly in the development of advanced drug delivery platforms. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of dendritic macromolecules.
Introduction: The Significance of a Dendritic Building Block
This compound, a poly(aryl ether) dendron, represents a fundamental building block in the convergent synthesis of larger, more complex dendritic structures. Dendrimers, with their highly branched, monodisperse, and well-defined architecture, have emerged as promising candidates for a variety of biomedical applications, including targeted drug delivery, gene therapy, and diagnostics.[1][2] The unique structure of dendrimers allows for the precise control over their size, shape, and surface functionality, enabling the encapsulation of therapeutic agents and the attachment of targeting moieties.[3]
The subject of this guide, a G1 dendron, serves as a crucial starting point for constructing these sophisticated macromolecular architectures. Its chemical structure, featuring a focal hydroxyl group and peripheral methoxy groups, offers a versatile platform for further chemical modification and elaboration into higher-generation dendrimers. The polyether backbone imparts chemical stability and flexibility, desirable properties for in vivo applications. Understanding the synthesis and properties of this foundational molecule is paramount for the rational design of novel dendritic materials for advanced therapeutic applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | [3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl]methanol | N/A |
| Synonyms | [G-1]-OH Dendron | N/A |
| CAS Number | 176650-92-3 | [4] |
| Molecular Formula | C₂₅H₂₈O₇ | [4] |
| Molecular Weight | 440.49 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Acetone). Limited solubility in water. | Inferred |
Synthesis of this compound: A Convergent Approach
The synthesis of this compound is most effectively achieved through a convergent strategy, a hallmark of Fréchet-type dendron synthesis. This method involves the stepwise construction of the dendritic arms (dendrons) which are then attached to a central core. For this G1 dendron, the core is 3,5-dihydroxybenzyl alcohol, and the peripheral units are derived from 3,5-dimethoxybenzyl bromide. The key chemical transformation is the Williamson ether synthesis, a robust and high-yielding reaction for forming ether linkages.
Synthetic Workflow
The overall synthetic workflow can be visualized as a two-step process starting from commercially available precursors.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3,5-Dimethoxybenzyl Bromide
This protocol is adapted from established procedures for the bromination of benzyl alcohols.
-
Reaction Setup: To a solution of 3,5-dimethoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq).
-
Bromination: Cool the reaction mixture to 0 °C in an ice bath. Add carbon tetrabromide (1.2 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,5-dimethoxybenzyl bromide as a white solid.
Step 2: Synthesis of this compound
This procedure is based on the well-established Williamson ether synthesis for Fréchet-type dendrons.
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-dihydroxybenzyl alcohol (1.0 eq) and 3,5-dimethoxybenzyl bromide (2.2 eq) in acetone.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 5.0 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a white to off-white solid.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized dendron. The following techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the ether linkages, the benzylic protons of the focal alcohol group, and the methoxy group protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals to identify include those of the aromatic carbons, the benzylic carbons, and the methoxy carbons.
Predicted ¹H and ¹³C NMR Data (based on analogous structures[5][6]):
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Ar-H (peripheral) | 6.4 - 6.6 | 100 - 107 |
| Ar-H (central) | 6.5 - 6.7 | 101 - 109 |
| -O-CH₂ -Ar | ~5.0 | ~70 |
| Ar-CH₂ -OH | ~4.6 | ~65 |
| -OCH₃ | ~3.8 | ~55 |
| Ar-C -O | N/A | 159 - 161 |
| Ar-C -CH₂ | N/A | 138 - 142 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the synthesized compound.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are ideal for dendrimers. The expected [M+Na]⁺ or [M+H]⁺ peak for C₂₅H₂₈O₇ should be observed with high mass accuracy.
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): Used for monitoring the progress of the reaction and for preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of the purity of the final product.
Applications in Drug Development
As a G1 dendron, this compound is a versatile precursor for the synthesis of higher-generation dendrimers with applications in drug delivery.[1]
Dendritic Drug Delivery Systems
The focal hydroxyl group can be activated and coupled to a variety of core molecules to generate larger dendrimers. The peripheral methoxy groups can be demethylated to yield phenolic hydroxyls, which can then be functionalized with targeting ligands, imaging agents, or additional drug molecules.
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3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol molecular weight
An In-depth Technical Guide to 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
Introduction
This compound is a first-generation (G1) dendron, a constituent building block for the synthesis of larger, perfectly branched macromolecules known as dendrimers. Dendrimers are characterized by their globular shape, nanometer size, and a high density of functional end-groups, which make them exceptional candidates for a wide range of applications, from drug delivery to materials science.[1][2] The unique architecture of this polyether dendron, featuring a benzyl alcohol core and peripheral dimethoxybenzyl units, imparts specific physicochemical properties that are of significant interest to researchers in medicinal chemistry and polymer science.
This guide provides a comprehensive overview of this compound, detailing its molecular characteristics, a robust protocol for its synthesis, methods for its analytical characterization, and its potential applications, particularly within the realm of drug development.
Physicochemical and Structural Properties
The defining characteristics of this compound are derived from its precise molecular architecture. As this specific molecule is not extensively cataloged in commercial databases, its molecular weight and formula have been calculated based on its constituent parts.
| Property | Value | Source |
| Molecular Weight | 440.49 g/mol | Calculated |
| Exact Mass | 440.1835 u | Calculated |
| Molecular Formula | C₂₅H₂₈O₇ | Calculated |
| Class | Polyether Dendron | [1][2] |
| Core | Benzyl Alcohol | [3] |
| Branching Units | 3,5-Dimethoxybenzyloxy | [4] |
| Appearance (Predicted) | White to off-white solid | Analogous to[5] |
Structural Diagram
Caption: Chemical structure of this compound.
Synthesis Protocol
The synthesis of this dendron is most effectively achieved via a Williamson ether synthesis, a robust and well-documented method for forming ether linkages. This approach involves the reaction of a di-phenolic core with an appropriately functionalized benzyl halide.
Required Materials:
-
3,5-Dihydroxybenzyl alcohol[6]
-
3,5-Dimethoxybenzyl chloride (or bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Preparation of 3,5-Dimethoxybenzyl Chloride: 3,5-Dimethoxybenzyl alcohol is a commercially available starting material.[4] It can be converted to 3,5-Dimethoxybenzyl chloride by reaction with thionyl chloride (SOCl₂) in an appropriate solvent like dichloromethane. This is a standard procedure for converting alcohols to alkyl chlorides.
-
Etherification Reaction: a. To a solution of 3,5-Dihydroxybenzyl alcohol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq). b. Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl groups, forming a more nucleophilic phenoxide. c. Add a solution of 3,5-Dimethoxybenzyl chloride (2.2 eq) in anhydrous DMF dropwise to the reaction mixture. d. Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up and Extraction: a. After the reaction is complete, cool the mixture to room temperature and pour it into cold water. b. Extract the aqueous mixture three times with ethyl acetate. c. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Purification: a. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. b. The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system, to afford the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target dendron.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized dendron. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation.
-
¹H NMR: Will show characteristic signals for the aromatic protons on the central and peripheral rings, the benzylic protons of the ether linkages (-O-CH₂-Ar), the benzylic protons of the alcohol core (-CH₂-OH), and the methoxy group protons (-OCH₃). Integration of these signals should correspond to the calculated proton count.
-
¹³C NMR: Provides a carbon map of the molecule, confirming the presence of all unique carbon environments.
-
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) MS are used to confirm the molecular weight.[7][8] The observed mass should correspond to the calculated exact mass of the molecule (440.1835 u). The monodisperse nature of dendrons typically results in a clean mass spectrum with a prominent molecular ion peak.
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. A single, sharp peak is indicative of a high-purity compound.
-
Size Exclusion Chromatography (SEC): While more common for higher-generation dendrimers, SEC can confirm the low polydispersity index (PDI) expected of a dendron.[7][8]
-
Analytical Workflow Diagram
Caption: A typical analytical workflow for product validation.
Potential Applications in Drug Development
The unique structural features of this compound make it a promising candidate for several applications in pharmaceutical and biomedical research.
-
Dendrimer Synthesis: As a G1 dendron, its primary application is as a building block for constructing larger, higher-generation dendrimers. These larger structures are extensively researched as nanoscale drug delivery vehicles.[1][9] The interior voids of dendrimers can encapsulate hydrophobic drug molecules, while the surface can be functionalized for targeting or to improve solubility.
-
Drug Intermediate: Substituted benzyl alcohols are crucial intermediates in the synthesis of a wide array of pharmacologically active compounds.[10][11][12] The specific substitution pattern of this molecule could be leveraged to create novel therapeutic agents. The polyether structure is known to be relatively stable against chemical and biological degradation compared to polyester alternatives.[2]
-
Bioactive Molecule: The presence of multiple methoxy-substituted phenol rings suggests potential antioxidant properties. For example, the structurally related compound 3,5-dihydroxy-4-methoxybenzyl alcohol has been identified as a potent antioxidant.[13] The radical scavenging potential of this dendron warrants investigation.
Conceptual Application Pathway
Caption: Potential pathways for application in drug development.
Safety and Handling
While specific toxicity data for this compound is not available, general safety precautions for substituted benzyl alcohols and ethers should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential dust or vapors.[15][16] Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from heat and sources of ignition.[16][17] The compound is likely a combustible solid.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations for chemical waste.[16]
References
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Ihre, H., Hult, A., Fréchet, J. M. J., & Gitsov, I. (2002). Synthesis and Characterization of Polyether−Ester Dendrimers from Glycerol and Lactic Acid. Journal of the American Chemical Society. [Link]
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Steffens, S., & Schartel, B. (2003). Synthesis and Characterization of Poly(ether amide) Dendrimers Containing Different Core Molecules. Macromolecules. [Link]
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Al-Shakarchi, W., et al. (2023). Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties. Biomacromolecules. [Link]
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Chem-Impex. (n.d.). 3,5-Dimethoxybenzyl alcohol. Chem-Impex International. [Link]
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ResearchGate. (n.d.). Scheme 1: Synthetic route of 3,5-dimethyl-4-((trimethylsilyl)oxy)benzyl alcohol. ResearchGate. [Link]
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Mitani, K., et al. (2018). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. MDPI. [Link]
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IUPAC name for 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
An In-depth Technical Guide to [3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl]methanol: A Core Building Block for Dendritic Drug Delivery Systems
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the polyether dendron, [3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl]methanol. This first-generation (G1) dendron, belonging to the class of Fréchet-type dendrimers, is a critical building block in the development of advanced drug delivery platforms. We will delve into its precise chemical identity, physicochemical properties, a detailed, field-proven synthesis protocol, and its significant applications in the realm of drug development. This document is intended for researchers, scientists, and professionals in pharmacology and materials science who are focused on leveraging nanostructured macromolecules for therapeutic innovation.
Introduction: The Significance of Dendritic Architectures in Medicine
Dendrimers and their constituent wedges, known as dendrons, represent a unique class of synthetic macromolecules characterized by their highly branched, three-dimensional, and monodisperse structures.[1] Unlike traditional linear polymers, dendrimers are synthesized in a stepwise, generational manner that allows for precise control over their size, shape, and surface functionality.[2] This architectural precision makes them ideal candidates for a wide array of biomedical applications, from diagnostics to targeted drug delivery.[3][4]
The molecule at the core of this guide, [3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl]methanol , is a foundational Fréchet-type polyether dendron. Polyether dendrons are particularly valued in biomedical research for their high water solubility, biocompatibility, and chemical stability.[5] The structure of this G1 dendron serves as a versatile scaffold, allowing for the attachment of therapeutic agents or further dendritic growth to create higher-generation systems with tailored properties for drug encapsulation and controlled release.[6]
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's identity and properties is paramount for its effective application and regulatory compliance.
IUPAC Nomenclature and Structural Representation
The systematic and preferred IUPAC name for the topic compound is [3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl]methanol . This name accurately describes the molecular architecture, which consists of a central benzyl alcohol core functionalized at the 3 and 5 positions with 3,5-dimethoxybenzyloxy side groups.
Figure 1: 2D Chemical Structure of [3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl]methanol.
Physicochemical Data
The table below summarizes the key identifiers and properties of the title compound and its essential precursors. This data is critical for experimental design, including reaction setup, purification, and final product characterization.
| Property | [3,5-Bis[(3,5-dimethoxybenzyloxy)phenyl]methanol | 3,5-Dihydroxybenzyl Alcohol (Core) | 3,5-Dimethoxybenzyl Alcohol (Branch Unit) |
| CAS Number | 176650-92-3 | 29654-55-5 | 705-76-0 |
| Molecular Formula | C₂₅H₂₈O₇ | C₇H₈O₃ | C₉H₁₂O₃ |
| Molecular Weight | 440.49 g/mol | 140.14 g/mol | 168.19 g/mol |
| Appearance | Predicted: White to off-white solid | White crystalline solid | White to light yellow powder |
| Melting Point | Not available | 182-186 °C | 43-46 °C[7] |
| Solubility | Predicted: Soluble in THF, CH₂Cl₂, Chloroform | Soluble in water, ethanol, ether | Soluble in common organic solvents |
| SMILES | COC1=CC(=CC(=C1)COC2=CC(=CC(=C2)CO)OCC3=CC(=CC(=C3)OC)OC)OC | C1=C(C=C(C(=C1)O)CO)O | COC1=CC(=CC(=C1)CO)OC |
| InChI Key | TWHQMXZJXJJPKN-UHFFFAOYSA-N | JGFZNNIVNGLSFP-UHFFFAOYSA-N | AUDBREYGQOXIFT-UHFFFAOYSA-N |
Synthesis Protocol: A Convergent Approach
The synthesis of [3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl]methanol is most effectively achieved through a convergent strategy, a hallmark of Fréchet-type dendron synthesis.[1] This method involves synthesizing the dendritic branches (dendrons) first and then attaching them to a central core in the final steps. This approach facilitates purification by keeping the molecular weights of intermediates relatively low.
The overall strategy involves the Williamson ether synthesis, a robust and widely used reaction for forming ether linkages, by reacting the di-phenolic core, 3,5-dihydroxybenzyl alcohol, with an activated form of the branch unit, 3,5-dimethoxybenzyl bromide.
Rationale for Experimental Choices
-
Convergent vs. Divergent Synthesis: A convergent approach is chosen over a divergent one to avoid the purification challenges associated with high-generation dendrimers. In divergent synthesis, defects can accumulate with each generation, leading to a polydisperse product that is difficult to purify. The convergent method ensures that the final coupling step involves well-defined, purified dendrons, leading to a highly pure final product.
-
Protection of Benzyl Alcohol: The benzyl alcohol at the core (3,5-dihydroxybenzyl alcohol) must have its hydroxyl group protected before the etherification step to prevent it from reacting with the benzyl bromide. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) ether, which is stable under the basic conditions of the Williamson ether synthesis and can be selectively removed at the end.
-
Base and Solvent: Potassium carbonate (K₂CO₃) is a suitable base for the Williamson ether synthesis as it is strong enough to deprotonate the phenolic hydroxyls but not the benzyl alcohol. N,N-Dimethylformamide (DMF) or acetone are excellent polar aprotic solvents for this reaction, as they readily dissolve the reactants and facilitate the Sₙ2 reaction.
Experimental Workflow
Figure 2: Convergent synthesis workflow for the target G1 dendron.
Detailed Step-by-Step Methodology
Step 1: Protection of 3,5-Dihydroxybenzyl Alcohol
-
Dissolve 3,5-dihydroxybenzyl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the TBDMS-protected core.
Step 2: Synthesis of 3,5-Dimethoxybenzyl Bromide
-
Dissolve 3,5-dimethoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).[7]
-
Cool the solution to 0 °C.
-
Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it over ice water.
-
Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate to yield the bromide, which is often used without further purification.
Step 3: Williamson Ether Synthesis (Coupling)
-
To a solution of the TBDMS-protected core (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 3.0 eq).
-
Add a solution of 3,5-dimethoxybenzyl bromide (2.2 eq) in DMF.
-
Heat the reaction mixture to 60-70 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, add water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify via column chromatography to obtain the protected G1 dendron.
Step 4: Deprotection of the Focal Hydroxyl Group
-
Dissolve the purified, protected G1 dendron (1.0 eq) in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF).
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the solvent and purify the residue by column chromatography to yield the final product, [3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl]methanol , as a pure solid.
Applications in Drug Development and Nanomedicine
The unique architecture of this G1 dendron makes it a powerful tool in the hands of drug development professionals. Its utility stems from its role as a nanocarrier building block, which can address several fundamental challenges in pharmacology.
Enhancing Drug Solubility and Bioavailability
Many potent therapeutic agents are limited by their poor solubility in aqueous environments, which hinders their bioavailability. Dendritic structures, particularly those based on hydrophilic polyether chains, can encapsulate or covalently conjugate to hydrophobic drugs.[3] The multivalent surface and internal cavities of dendrimers built from this G1 dendron can create a localized hydrophobic environment for a drug molecule, while the hydrophilic exterior ensures solubility in the bloodstream, effectively acting as a unimolecular micelle.[8]
Platform for Targeted Drug Delivery
The focal point of the dendron (the benzyl alcohol group) and the peripheral methoxy groups offer distinct sites for chemical modification. Higher-generation dendrimers built from this unit can be functionalized with:
-
Therapeutic Payloads: Covalently attached to the periphery.
-
Targeting Ligands: Such as antibodies or folic acid, which can direct the dendrimer-drug conjugate to specific cell types, like cancer cells, thereby reducing off-target toxicity.[4]
-
Stealth Moieties: Poly(ethylene glycol) (PEG) chains can be attached to the surface to increase circulation time in the bloodstream by evading the reticuloendothelial system.[5]
Controlled Release Mechanisms
The design of dendrimer-drug conjugates can incorporate cleavable linkers that respond to specific physiological triggers. For instance, a drug can be attached to the dendrimer via a linker that is stable at the physiological pH of blood (7.4) but hydrolyzes in the acidic environment of a tumor or an endosome (pH 5.0-6.5).[5] This ensures that the drug is released preferentially at the site of action, maximizing its therapeutic efficacy while minimizing systemic side effects.
The Fréchet-type poly(aryl ether) backbone is chemically robust, ensuring the integrity of the carrier until it reaches its target. The strategic placement of ester or hydrazone linkages for drug conjugation allows for this stimuli-responsive behavior.[6]
Conclusion and Future Outlook
[3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl]methanol is more than just a complex organic molecule; it is a foundational component for the rational design of next-generation nanomedicines. Its synthesis, based on the robust and scalable convergent methodology, provides access to highly pure, monodisperse dendritic structures. The inherent biocompatibility of its polyether backbone, combined with its architectural precision, allows for the creation of sophisticated drug delivery systems that can enhance solubility, enable targeted delivery, and provide controlled release of therapeutic agents. As research continues to advance, we anticipate that dendrons and dendrimers derived from this core building block will play an increasingly vital role in the development of safer and more effective therapies for a wide range of diseases.
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An In-depth Technical Guide to the Solubility of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol, a dendron-like molecule with potential applications in medicinal chemistry and materials science. Due to the absence of readily available experimental data for this specific compound, this paper establishes a predictive framework based on its molecular structure and the well-established principle of "like dissolves like."[3] Furthermore, it offers detailed, field-proven methodologies for researchers to empirically determine solubility, ensuring a self-validating system for data generation. This document is intended to serve as a foundational resource, enabling scientists to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this and structurally related compounds.
Introduction: The Critical Role of Solubility
The journey of a drug candidate from laboratory synthesis to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor.[1][2] Poor solubility can hinder synthetic reactions, complicate purification processes, and lead to low bioavailability, ultimately causing the failure of an otherwise promising therapeutic agent.
This compound is a poly(benzyl ether) dendron. Such dendritic structures are of increasing interest in drug delivery due to their precise molecular weight, capacity for high drug loading, and potential for improved bioavailability.[4] Understanding the solubility of this specific dendron is the first step in unlocking its potential. This guide will first deconstruct the molecule's structure to predict its solubility and then provide robust experimental protocols for its empirical determination.
Molecular Structure Analysis and Solubility Prediction
The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[3] The polarity of this compound is a composite of its constituent functional groups.
-
Core: A central benzyl alcohol moiety. Benzyl alcohol itself is moderately soluble in water and miscible with many organic solvents, indicating its amphiphilic nature.[5][6][7]
-
Dendritic Branches: Two 3,5-dimethoxybenzyloxy groups. These large, bulky groups are primarily non-polar due to the aromatic rings and ether linkages. The methoxy groups add some polar character, but the overall contribution of these branches is to increase the lipophilicity of the molecule.
-
Functional Groups:
-
Hydroxyl (-OH) group: This is a polar group capable of acting as both a hydrogen bond donor and acceptor.
-
Ether (-O-) linkages: These are polar groups that can act as hydrogen bond acceptors.
-
Aromatic rings: These are non-polar.
-
Overall Polarity Assessment: The molecule has a significant non-polar character due to the numerous aromatic rings. However, the presence of a hydroxyl group and multiple ether linkages provides sites for polar interactions. This suggests that the molecule will be most soluble in solvents that can accommodate both polar and non-polar functionalities, such as polar aprotic solvents or alcohols of moderate chain length.
Predicted Solubility Profile:
| Solvent Class | Predicted Solubility | Rationale |
| Non-Polar (e.g., Hexane, Toluene) | Low to Moderate | The large non-polar surface area of the aromatic rings will favor interaction with non-polar solvents. However, the polar hydroxyl and ether groups may limit high solubility. |
| Polar Aprotic (e.g., Acetone, THF, DMSO, DMF) | High | These solvents possess a dipole moment that can interact with the polar groups of the solute, while their organic nature can solvate the non-polar regions. |
| Polar Protic (e.g., Methanol, Ethanol, Water) | Moderate to Low | Short-chain alcohols like methanol and ethanol are likely to be effective due to their ability to hydrogen bond with the solute's hydroxyl and ether groups. Solubility is expected to decrease with increasing chain length of the alcohol. Water is predicted to be a poor solvent due to the molecule's large hydrophobic surface area. |
| Chlorinated (e.g., Dichloromethane, Chloroform) | High | These solvents are effective at dissolving a wide range of organic compounds and are expected to be good solvents for this molecule. A structurally similar compound, 3,5-Dibenzyloxybenzyl alcohol, shows slight solubility in chloroform.[8] |
Experimental Determination of Solubility
While theoretical predictions are a valuable starting point, empirical determination of solubility is essential for accurate process development.[3][9] The following protocols are designed to provide both qualitative and quantitative solubility data.
This rapid method is useful for initial solvent screening.[10]
Protocol:
-
Preparation: Add approximately 10 mg of this compound to a small vial.
-
Solvent Addition: Add the test solvent dropwise (approximately 0.1 mL per drop) while vortexing or shaking vigorously.
-
Observation: Observe the vial for complete dissolution of the solid.
-
Classification:
-
Soluble: Complete dissolution in < 1 mL of solvent.
-
Slightly Soluble: Partial dissolution, or complete dissolution requiring > 1 mL of solvent.
-
Insoluble: No visible dissolution.
-
This is a widely accepted method for determining the equilibrium solubility of a compound.[11]
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples to expedite phase separation.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.
Visualizing the Solubility Workflow
The following diagram illustrates the logical flow from theoretical prediction to experimental validation of solubility.
Caption: Workflow for determining the solubility of a novel compound.
Factors Influencing Solubility
Several external factors can influence the solubility of this compound.
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[5][11] This is because the dissolution process is often endothermic.
-
pH: While the subject molecule is not ionizable in the typical aqueous pH range, extreme pH conditions could potentially lead to degradation, which would affect apparent solubility.
-
Purity of the Compound: Impurities can either increase or decrease the measured solubility of a compound.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used in solubility studies.
Conclusion and Future Directions
This technical guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with rigorous experimental protocols, researchers can generate the reliable data needed for successful drug development and materials science applications. The methodologies outlined here are not only applicable to the title compound but can also be adapted for other novel molecules where solubility data is not yet available. Future work should focus on generating a comprehensive experimental dataset for this compound across a wide range of solvents and temperatures, and investigating the impact of formulation strategies, such as the use of co-solvents and excipients, on its aqueous solubility.
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starting materials for 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol synthesis
An In-Depth Technical Guide to the Starting Materials for the Synthesis of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the requisite starting materials for the synthesis of this compound, a key building block in the development of advanced dendritic structures and other specialized chemical entities. This document will detail the strategic selection of precursors, outlining the synthetic rationale and providing detailed protocols for their preparation and subsequent reaction. The focus is on providing researchers, scientists, and drug development professionals with a robust and reproducible methodology, grounded in established chemical principles.
Introduction: The Significance of this compound
This compound is a pivotal molecule in the field of dendrimer chemistry and medicinal chemistry. Its unique structure, featuring a central benzyl alcohol core flanked by two sterically significant and electronically rich 3,5-dimethoxybenzyloxy arms, makes it an ideal building block for constructing complex, well-defined macromolecular architectures. Understanding the optimal starting materials and synthetic strategy is paramount to achieving high yields and purity of this target molecule.
The synthesis of this intricate molecule is most efficiently approached through a convergent strategy, which relies on the strategic coupling of two key precursors. This guide will provide an in-depth exploration of these starting materials, their preparation, and their reaction to form the desired product.
Retrosynthetic Analysis and Selection of Starting Materials
A retrosynthetic analysis of this compound reveals a logical disconnection at the ether linkages. This points to a Williamson ether synthesis as the key bond-forming reaction. This well-established and versatile reaction involves the coupling of an alkoxide with an alkyl halide.
Based on this analysis, the two primary starting materials are identified as:
-
The Nucleophilic Core: 3,5-Dihydroxybenzyl alcohol
-
The Electrophilic Arm: 3,5-Dimethoxybenzyl bromide
The selection of these starting materials is predicated on their commercial availability, the existence of reliable synthetic procedures for their preparation, and their inherent reactivity which favors the desired etherification reaction.
An In-Depth Technical Guide to 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol: A Core Building Block for Advanced Drug Delivery Systems
Abstract
This technical guide provides a comprehensive overview of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol, a pivotal second-generation Fréchet-type dendron. Its unique chemical structure, characterized by a focal hydroxyl group and peripheral methoxy functionalities, makes it a critical building block in the convergent synthesis of poly(benzyl ether) dendrimers. These dendrimers are increasingly investigated for sophisticated biomedical applications, particularly in the realm of targeted drug delivery. This document will delve into the molecule's chemical architecture, a detailed synthesis protocol, its characterization, and its application in the development of advanced therapeutic carriers.
Introduction: The Architectural Significance of this compound in Dendrimer Chemistry
Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure.[1] Their unique architecture, consisting of a central core, repeating branched units (generations), and a functionalized surface, allows for the precise control of size, shape, and surface chemistry.[2] This makes them exceptional candidates for a variety of biomedical applications, including drug delivery, gene therapy, and medical imaging.[3][4][5]
The convergent synthesis approach, pioneered by Fréchet and Hawker, allows for the precise construction of dendrimers from the outside in, starting with the synthesis of dendritic wedges, or dendrons, which are then attached to a central core.[2] this compound serves as a pre-eminent example of a second-generation (G2) dendron, a fundamental component in the construction of larger, more complex dendritic structures. Its focal benzylic alcohol can be readily functionalized for attachment to a core or for further dendritic growth, while the peripheral methoxy groups contribute to the overall solubility and biocompatibility of the resulting dendrimer.
Chemical Structure and Properties
The chemical structure of this compound is foundational to its utility. It is a poly(benzyl ether) dendron with a central benzyl alcohol moiety. Two first-generation 3,5-dimethoxybenzyl ether units are attached at the 3 and 5 positions of the central phenyl ring.
Molecular Formula: C₂₅H₂₈O₇[6]
Molecular Weight: 440.49 g/mol [6]
CAS Number: 176650-92-3[6]
The key structural features include:
-
A Focal Hydroxyl Group: This primary alcohol serves as the reactive site for further chemical modifications, such as attachment to a core molecule or the addition of subsequent dendritic generations.
-
Poly(benzyl ether) Backbone: This provides a stable and flexible scaffold.
-
Peripheral Methoxy Groups: The four methoxy groups enhance the solubility of the molecule and the resulting dendrimers in organic solvents and can influence their interaction with biological systems.
// Central Ring C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="-1.2,-2.1!"]; C6 [label="C", pos="-1.2,-0.7!"]; C1 -> C2 [label=""]; C2 -> C3 [label=""]; C3 -> C4 [label=""]; C4 -> C5 [label=""]; C5 -> C6 [label=""]; C6 -> C1 [label=""];
// Benzyl Alcohol Group C7 [label="CH₂", pos="-2.4,0!"]; O1 [label="OH", pos="-3.6,0!"]; C1 -> C7 [label=""]; C7 -> O1 [label=""];
// First Ether Linkage (Right) O2 [label="O", pos="2.4,-0.7!"]; C8 [label="CH₂", pos="3.6,-0.7!"]; C2 -> O2 [label=""]; O2 -> C8 [label=""];
// Second Ether Linkage (Left) O3 [label="O", pos="-2.4,-2.1!"]; C9 [label="CH₂", pos="-3.6,-2.1!"]; C5 -> O3 [label=""]; O3 -> C9 [label=""];
// Right Dendron Ring C10 [label="C", pos="4.8,0!"]; C11 [label="C", pos="6,0!"]; C12 [label="C", pos="7.2,0!"]; C13 [label="C", pos="7.2,-1.4!"]; C14 [label="C", pos="6,-1.4!"]; C15 [label="C", pos="4.8,-1.4!"]; C8 -> C15 [label=""]; C10 -> C11 [label=""]; C11 -> C12 [label=""]; C12 -> C13 [label=""]; C13 -> C14 [label=""]; C14 -> C15 [label=""]; C15 -> C10 [label=""];
// Left Dendron Ring C16 [label="C", pos="-4.8,-1.4!"]; C17 [label="C", pos="-6,-1.4!"]; C18 [label="C", pos="-7.2,-1.4!"]; C19 [label="C", pos="-7.2,-2.8!"]; C20 [label="C", pos="-6,-2.8!"]; C21 [label="C", pos="-4.8,-2.8!"]; C9 -> C21 [label=""]; C16 -> C17 [label=""]; C17 -> C18 [label=""]; C18 -> C19 [label=""]; C19 -> C20 [label=""]; C20 -> C21 [label=""]; C21 -> C16 [label=""];
// Methoxy Groups (Right) O4 [label="O", pos="8.4,0!"]; C22 [label="CH₃", pos="9.6,0!"]; C12 -> O4 [label=""]; O4 -> C22 [label=""]; O5 [label="O", pos="8.4,-1.4!"]; C23 [label="CH₃", pos="9.6,-1.4!"]; C13 -> O5 [label=""]; O5 -> C23 [label=""];
// Methoxy Groups (Left) O6 [label="O", pos="-8.4,-1.4!"]; C24 [label="CH₃", pos="-9.6,-1.4!"]; C18 -> O6 [label=""]; O6 -> C24 [label=""]; O7 [label="O", pos="-8.4,-2.8!"]; C25 [label="CH₃", pos="-9.6,-2.8!"]; C19 -> O7 [label=""]; O7 -> C25 [label=""]; } Caption: Chemical structure of this compound.
Synthesis and Characterization
The synthesis of this compound is typically achieved through a convergent approach utilizing the Williamson ether synthesis. This well-established reaction involves the coupling of an alcohol with an alkyl halide in the presence of a base.
Synthetic Pathway
The synthesis involves two main precursors: 3,5-dihydroxybenzyl alcohol and 3,5-dimethoxybenzyl bromide (which is synthesized from 3,5-dimethoxybenzyl alcohol).
Detailed Experimental Protocol
Step 1: Synthesis of 3,5-Dimethoxybenzyl Bromide
-
To a solution of 3,5-dimethoxybenzyl alcohol (1 equivalent) in anhydrous diethyl ether at 0 °C, phosphorus tribromide (0.4 equivalents) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The reaction is quenched by the slow addition of water.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 3,5-dimethoxybenzyl bromide as a solid, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
A mixture of 3,5-dihydroxybenzyl alcohol (1 equivalent), potassium carbonate (3 equivalents), and a catalytic amount of 18-crown-6 in anhydrous acetone is stirred at room temperature for 30 minutes.
-
A solution of 3,5-dimethoxybenzyl bromide (2.2 equivalents) in anhydrous acetone is added dropwise to the mixture.
-
The reaction mixture is heated to reflux and maintained for 24 hours.
-
After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane, washed with water and brine, and dried over anhydrous magnesium sulfate.
-
The crude product is purified by column chromatography on silica gel (eluent: a gradient of hexane and ethyl acetate) to afford this compound as a white solid.
Characterization
The structural integrity and purity of the synthesized compound are confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the central and peripheral rings, benzylic methylene protons, methoxy protons, and the hydroxyl proton will be observed at their characteristic chemical shifts. |
| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule, including the aromatic carbons, benzylic carbons, and methoxy carbons, will be present. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight (440.49 g/mol ) should be observed. |
| FT-IR Spectroscopy | Characteristic absorption bands for the hydroxyl group (O-H stretch), aromatic C-H stretch, C-O-C ether linkages, and C=C aromatic ring stretches will be present. |
Applications in Drug Delivery
The primary application of this compound is as a building block for the synthesis of Fréchet-type poly(benzyl ether) dendrimers. These dendrimers have shown significant promise as nanocarriers for drug delivery due to their well-defined structure, multivalency, and the ability to encapsulate therapeutic agents.[5][7]
Dendrimer Synthesis from the G2 Dendron
The focal hydroxyl group of this compound can be activated, typically by conversion to a benzyl bromide, to create a reactive dendron. This activated dendron can then be coupled with a multifunctional core (e.g., 1,3,5-trihydroxybenzene) or with another dendron to construct higher-generation dendrimers.[2]
Drug Encapsulation and Delivery
Poly(benzyl ether) dendrimers synthesized from this G2 dendron possess a hydrophobic interior and a modifiable periphery. This architecture allows for the encapsulation of hydrophobic drug molecules within the dendritic scaffold, thereby enhancing their aqueous solubility and bioavailability.[5]
Experimental Workflow: Drug Encapsulation
-
Dendrimer Solution Preparation: The synthesized dendrimer is dissolved in a suitable organic solvent (e.g., chloroform).
-
Drug Addition: The hydrophobic drug is added to the dendrimer solution and stirred to allow for complexation.
-
Solvent Evaporation: The organic solvent is slowly evaporated under reduced pressure, leaving a thin film of the drug-dendrimer complex.
-
Hydration: The film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline) and sonicated to form a stable aqueous dispersion of the drug-loaded dendrimer.
-
Purification: Unencapsulated drug is removed by dialysis or size-exclusion chromatography.
Cellular Uptake and Targeted Delivery
The surface of the dendrimers can be functionalized with targeting ligands (e.g., folic acid, antibodies) to facilitate receptor-mediated endocytosis into specific cell types, such as cancer cells. This targeted approach can enhance the therapeutic efficacy of the encapsulated drug while minimizing off-target side effects.[7] The cellular uptake of dendrimers is influenced by their size, surface charge, and the presence of targeting moieties.[8]
Conclusion
This compound is a cornerstone molecule in the convergent synthesis of Fréchet-type dendrimers. Its well-defined structure and versatile reactivity enable the precise construction of nanocarriers with tailored properties for advanced drug delivery applications. The ability to create dendrimers with a hydrophobic interior for drug encapsulation and a modifiable surface for targeted delivery positions this G2 dendron as a critical tool for the development of next-generation therapeutics. Further research into the biological interactions and in vivo performance of dendrimers derived from this building block will undoubtedly continue to expand their role in medicine.
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Dendrimers a new class of polymer in Drug Delivery System; Synthesis and Application. World Journal of Advanced Research and Reviews. 2024, 23(01), 797–810.[1]
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Kesharwani, P., Jain, K., & Jain, N. K. (2014). Dendrimer as a nanocarrier for drug delivery. Journal of Pharmacy and Bioallied Sciences, 6(3), 142-151.[7]
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Patil, G. G., et al. (2024). Dendrimers a new class of polymer in Drug Delivery System; Synthesis and Application. World Journal of Advanced Research and Reviews, 23(01), 797–810.[1]
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Tomalia, D. A., Naylor, A. M., & Goddard III, W. A. (1990). Starburst dendrimers: molecular-level control of size, shape, surface chemistry, topology, and flexibility from atoms to macroscopic matter. Angewandte Chemie International Edition in English, 29(2), 138-175.[2]
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An In-depth Technical Guide to 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol: A Core Building Block for Dendritic Drug Delivery Systems
Abstract
This technical guide provides a comprehensive overview of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol, a pivotal precursor in the synthesis of Fréchet-type dendrimers for advanced drug delivery applications. The document details the strategic synthesis of this dendritic building block, including step-by-step protocols for the preparation of its key intermediates: 3,5-dihydroxybenzyl alcohol and 3,5-dimethoxybenzyl chloride. The core of this guide is a detailed exposition of the Williamson ether synthesis used to couple these intermediates. Furthermore, this guide explores the critical role of the resulting dendritic structures in enhancing the therapeutic efficacy of pharmaceuticals by improving solubility, bioavailability, and enabling targeted delivery. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering both foundational knowledge and practical insights into the synthesis and application of this important molecule.
Introduction: The Significance of Dendritic Architecture in Drug Delivery
The advent of nanotechnology has revolutionized the landscape of drug delivery, offering novel strategies to overcome the limitations of conventional therapeutics. Among the various nanostructures, dendritic polymers, or dendrimers, have emerged as a highly promising class of drug carriers.[1] Their unique, hyper-branched, and well-defined three-dimensional architecture provides a high density of surface functional groups and internal cavities, making them ideal for encapsulating or conjugating drug molecules.[2] These characteristics can lead to improved drug solubility, controlled release profiles, and targeted delivery to specific tissues or cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[3]
Fréchet-type dendrimers, characterized by their poly(benzyl ether) structure, are a prominent class of these macromolecules, and this compound is a fundamental building block for their construction.[4] The synthesis of this molecule is a critical first step in the generation of these sophisticated drug delivery vehicles. This guide will provide a detailed roadmap for its preparation and shed light on the principles that make it a valuable tool in the pharmaceutical scientist's arsenal.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound is most logically approached through a convergent strategy, centered around the Williamson ether synthesis. This classic yet powerful reaction forms an ether from an organohalide and an alkoxide.[5]
Our retrosynthetic analysis reveals that the target molecule can be constructed from two key precursors: 3,5-dihydroxybenzyl alcohol, which provides the core phenolic hydroxyl groups, and a suitable benzyl halide, in this case, 3,5-dimethoxybenzyl chloride, which forms the dendritic branches.
Caption: Retrosynthetic pathway for the target molecule.
This strategic disconnection dictates a three-stage synthesis:
-
Synthesis of 3,5-Dihydroxybenzyl Alcohol: Reduction of the commercially available 3,5-dihydroxybenzoic acid.
-
Synthesis of 3,5-Dimethoxybenzyl Chloride: Chlorination of 3,5-dimethoxybenzyl alcohol.
-
Williamson Ether Synthesis: Coupling of the two precursors to yield the final product.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the target molecule and its precursors. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Stage 1: Synthesis of 3,5-Dihydroxybenzyl Alcohol
The reduction of a carboxylic acid to an alcohol is a fundamental transformation in organic synthesis. While various reducing agents can be employed, the use of sodium borohydride in the presence of a Lewis acid or an activating agent is an effective and scalable method. A patent by Li describes a high-yield synthesis from 3,5-dihydroxybenzoic acid using sodium borohydride with an alcohol as a catalyst in an organic solvent.[6]
Protocol:
-
Reaction Setup: To a 1 L four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a nitrogen inlet, add 500 mL of anhydrous tetrahydrofuran (THF) and 50 g (0.32 mol) of 3,5-dihydroxybenzoic acid.
-
Catalyst Addition: Add 0.52 g (0.016 mol) of methanol as a catalyst and stir the suspension vigorously.
-
Temperature Control: Gently heat the mixture to a slight reflux.
-
Reductant Addition: Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions, ensuring the reflux does not become too vigorous.
-
Reaction Monitoring: Maintain the reflux for 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the flask in an ice bath. Slowly add 100 mL of 10 wt% aqueous hydrochloric acid to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. The layers will separate. Extract the aqueous layer with 200 mL of ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Recrystallize the white solid from hot water to yield pure 3,5-dihydroxybenzyl alcohol.[6]
Expected Yield: ~95%[6]
Stage 2: Synthesis of 3,5-Dimethoxybenzyl Chloride
The conversion of a primary alcohol to an alkyl chloride is efficiently achieved using thionyl chloride (SOCl₂). The reaction proceeds via a chlorosulfite intermediate, which then undergoes an SN2-type displacement by the chloride ion.
Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 16.8 g (0.1 mol) of 3,5-dimethoxybenzyl alcohol and 0.5 mL of pyridine in 250 mL of diethyl ether.
-
Cooling: Cool the mixture in an ice bath.
-
Reagent Addition: Charge the addition funnel with 14.75 g (0.125 mol) of thionyl chloride and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Work-up: Pour the reaction mixture into 500 mL of water and extract with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 200 mL) followed by brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield 3,5-dimethoxybenzyl chloride as an off-white solid.[7]
Expected Yield: ~97%[7]
Stage 3: Williamson Ether Synthesis of this compound
This final step involves the formation of two ether linkages in a single reaction. The di-alkoxide of 3,5-dihydroxybenzyl alcohol is generated in situ using a strong base, which then acts as a nucleophile, attacking two equivalents of 3,5-dimethoxybenzyl chloride.
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 5.0 g (0.036 mol) of 3,5-dihydroxybenzyl alcohol in 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add 3.2 g (0.08 mol) of sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at this temperature.
-
Electrophile Addition: Slowly add a solution of 14.2 g (0.076 mol) of 3,5-dimethoxybenzyl chloride in 50 mL of anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up: Quench the reaction by the slow addition of 50 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing: Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Characterization Data
Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following tables summarize the key analytical data for the precursors and the final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3,5-Dihydroxybenzyl alcohol | C₇H₈O₃ | 140.14 | 29654-55-5 |
| 3,5-Dimethoxybenzyl alcohol | C₉H₁₂O₃ | 168.19 | 705-76-0 |
| 3,5-Dimethoxybenzyl chloride | C₉H₁₁ClO₂ | 186.64 | 6652-32-0 |
| This compound | C₂₅H₂₈O₇ | 440.49 | 176650-92-3[8] |
Table 2: Spectroscopic Data for 3,5-Dimethoxybenzyl Alcohol
| Technique | Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.49 (d, J=2.2 Hz, 2H), 6.36 (t, J=2.2 Hz, 1H), 4.58 (s, 2H), 3.76 (s, 6H)[9] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 161.0, 143.5, 105.0, 99.5, 65.2, 55.3 |
| IR (KBr, cm⁻¹) | 3350 (O-H stretch), 2950-2840 (C-H stretch), 1600, 1460 (C=C aromatic stretch), 1150 (C-O stretch) |
| Mass Spec (EI) | m/z 168 (M⁺), 139, 110 |
Application in Drug Delivery
The true value of this compound lies in its role as a foundational piece for constructing larger dendritic macromolecules. These dendrimers, often of the Fréchet-type, possess a unique combination of properties that make them highly effective drug delivery vehicles.[4]
Caption: Schematic of a dendrimer-based drug delivery system.
Enhanced Drug Solubility
Many potent drug candidates suffer from poor aqueous solubility, which limits their bioavailability and clinical application. The hydrophobic interior of dendrimers derived from this compound can serve as a "unimolecular micelle," encapsulating hydrophobic drugs and rendering them soluble in aqueous environments.[3]
Controlled Drug Release
The drug can be either physically entrapped within the dendritic scaffold or chemically conjugated to its surface. Covalent linkages, such as pH-sensitive linkers, can be engineered to release the drug payload in response to specific physiological conditions, such as the acidic microenvironment of a tumor. This allows for controlled and sustained release, improving the therapeutic window of the drug.
Targeted Drug Delivery
The surface of the dendrimer can be functionalized with targeting ligands, such as antibodies or peptides, that recognize and bind to specific receptors overexpressed on diseased cells. This active targeting mechanism can significantly increase the concentration of the drug at the site of action, leading to enhanced efficacy and reduced off-target side effects.[1] For instance, folic acid can be attached to the dendrimer surface to target cancer cells that overexpress the folate receptor.
Conclusion
This compound is more than just a chemical compound; it is a key that unlocks the potential of dendritic architectures for advanced therapeutic applications. The synthetic pathways detailed in this guide provide a robust and efficient means of producing this valuable building block. As research continues to advance, dendrimers constructed from this and similar precursors will undoubtedly play an increasingly important role in the development of next-generation drug delivery systems, offering hope for more effective treatments for a wide range of diseases.
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Gillies, E. R., & Fréchet, J. M. J. (2005). Dendrimers and dendritic polymers in drug delivery. Drug discovery today, 10(1), 35–43. [Link]
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Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
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Liu, M., & Fréchet, J. M. (1999). Designing dendrimers for drug delivery. Pharmaceutical science & technology today, 2(10), 393–401. [Link]
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Liu, M., Kono, K., & Fréchet, J. M. J. (2000). Polyester Dendritic Systems for Drug Delivery Applications: In Vitro and In Vivo Evaluation. Bioconjugate Chemistry, 11(6), 801–808. [Link]
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Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved from [Link]
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The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
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Kesharwani, P., Jain, K., & Jain, N. K. (2014). Dendrimer as a nanocarrier for drug delivery. Progress in Polymer Science, 39(2), 268–307. [Link]
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11.8: Williamson Ether Synthesis. (2021, July 5). Chemistry LibreTexts. Retrieved from [Link]
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Williamson ether synthesis. (n.d.). Khan Academy. Retrieved from [Link]
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3-Methoxybenzyl alcohol. (n.d.). PubChem. Retrieved from [Link]
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IR spectra of 0.5 mbar of benzyl alcohol adsorbed at 100 °C on (a) a... (n.d.). ResearchGate. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: A Guided Synthesis of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
Abstract
This document provides a comprehensive, two-stage protocol for the synthesis of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol, a key architectural building block in dendrimer chemistry and a valuable intermediate for complex organic synthesis. The synthetic strategy is built upon a robust Williamson ether synthesis followed by a chemoselective ester reduction. We delve into the causality behind procedural choices, offering insights honed from practical laboratory experience to ensure reproducibility and high yield. This guide includes detailed, step-by-step instructions, characterization data, safety protocols, and integrated visual diagrams to facilitate understanding and execution.
Introduction and Strategic Overview
Substituted benzyl alcohols are foundational intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals and advanced materials.[1][2] The target molecule, this compound, possesses a unique C2-symmetric, branched structure making it an ideal precursor for constructing dendritic polymers or as a multivalent scaffold in medicinal chemistry.
The synthesis is approached in two primary stages, starting from commercially available materials:
-
Stage 1: Williamson Ether Synthesis. The phenolic hydroxyl groups of a central building block, methyl 3,5-dihydroxybenzoate, are alkylated using 3,5-dimethoxybenzyl bromide. This classic SN2 reaction is highly efficient for forming stable ether linkages.[3][4] We utilize the methyl ester of 3,5-dihydroxybenzoic acid to enhance solubility in organic solvents and prevent the carboxylic acid from interfering with the base-mediated reaction.
-
Stage 2: Ester Reduction. The methyl ester group of the resulting intermediate, methyl 3,5-bis(3,5-dimethoxybenzyloxy)benzoate, is selectively reduced to a primary alcohol using a powerful hydride reducing agent, yielding the final product.
This strategic pathway ensures high selectivity and provides a clear route to the target molecule with straightforward purification steps.
Overall Synthetic Scheme
Figure 1: Two-stage synthesis of the target alcohol.
Materials and Equipment
| Reagent / Material | Grade | Supplier Recommendation | Notes |
| Methyl 3,5-dihydroxybenzoate | ≥98% | Sigma-Aldrich, TCI | Starting material for ether synthesis. |
| 3,5-Dimethoxybenzyl bromide | ≥95% | Sigma-Aldrich, Alfa Aesar | Alkylating agent. Irritant. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, granular | Fisher Scientific | Base for Williamson synthesis. |
| Acetone | Anhydrous | J.T. Baker | Solvent for ether synthesis. |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M in THF | Acros Organics | Reducing agent. Water-reactive. |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | Solvent for reduction. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent. |
| Hexanes | ACS Grade | VWR | Eluent for chromatography. |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | Extraction solvent. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | EMD Millipore | Drying agent. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Deuterated Chloroform (CDCl₃) | with 0.03% TMS | Cambridge Isotope Labs | For NMR analysis. |
Equipment: Standard organic synthesis glassware (round-bottom flasks, reflux condenser, dropping funnel), magnetic stir plates, heating mantles, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, glass column for chromatography, inert atmosphere setup (nitrogen or argon).
Experimental Protocols
PART 1: Synthesis of Methyl 3,5-bis(3,5-dimethoxybenzyloxy)benzoate
This procedure details the formation of the diaryl ether via a Williamson ether synthesis. The choice of potassium carbonate provides a sufficiently strong base to deprotonate the acidic phenolic hydroxyls without requiring the more stringent anhydrous conditions needed for bases like sodium hydride.[5] Acetone is an excellent solvent for this SN2 reaction, facilitating dissolution of the reactants and achieving a suitable reflux temperature.[5]
Protocol Steps:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3,5-dihydroxybenzoate (5.00 g, 29.7 mmol).
-
Addition of Reagents: Add anhydrous potassium carbonate (10.3 g, 74.4 mmol, 2.5 eq) and anhydrous acetone (100 mL).
-
Addition of Alkylating Agent: To the stirring suspension, add 3,5-dimethoxybenzyl bromide (14.3 g, 62.4 mmol, 2.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc), observing the consumption of the starting benzoate.
-
Workup - Filtration: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the potassium carbonate and byproduct salts. Wash the filter cake with additional acetone (2 x 25 mL).
-
Workup - Extraction: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as a pale yellow oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes. Combine the fractions containing the pure product and concentrate to yield methyl 3,5-bis(3,5-dimethoxybenzyloxy)benzoate as a white solid.
Figure 2: Post-reaction workup and purification workflow.
PART 2: Synthesis of this compound
This step employs lithium aluminum hydride (LiAlH₄), a potent reducing agent necessary for the complete reduction of the methyl ester to a primary alcohol. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The Fieser workup method is a standardized and safe procedure for quenching the reaction and precipitating aluminum salts for easy removal by filtration.
Protocol Steps:
-
Reaction Setup: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of methyl 3,5-bis(3,5-dimethoxybenzyloxy)benzoate (10.0 g, 21.3 mmol) in anhydrous THF (150 mL).
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Addition of Reducing Agent: While stirring vigorously, slowly add lithium aluminum hydride (1.0 M solution in THF, 32.0 mL, 32.0 mmol, 1.5 eq) dropwise via syringe. Caution: The addition is exothermic and may cause gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction by TLC (1:1 Hexanes:EtOAc) until all starting material is consumed.
-
Quenching (Fieser Workup): Re-cool the flask to 0°C. Cautiously and slowly add the following reagents dropwise in sequence:
-
1.2 mL of H₂O
-
1.2 mL of 15% (w/v) aqueous NaOH
-
3.6 mL of H₂O A white, granular precipitate should form.
-
-
Workup - Filtration: Allow the mixture to stir at room temperature for 30 minutes, then add anhydrous MgSO₄ and stir for another 15 minutes. Filter the slurry through a pad of Celite, washing the filter cake thoroughly with THF (2 x 50 mL) and ethyl acetate (2 x 50 mL).
-
Concentration and Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product is typically a white solid. If necessary, purify further by recrystallization from ethyl acetate/hexanes or by a short plug of silica gel to yield this compound.
Characterization
Target Compound: this compound
-
Molecular Formula: C₂₅H₂₈O₇
-
Molecular Weight: 440.49 g/mol
-
Appearance: White to off-white solid.
-
Expected ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.0-6.8 (m, Ar-H on central ring), ~6.6-6.4 (m, Ar-H on peripheral rings), 5.05 (s, 4H, Ar-CH₂-O), 4.65 (s, 2H, Ar-CH₂OH), 3.80 (s, 12H, -OCH₃), ~2.0 (br s, 1H, -OH). (Note: Peak positions are estimates based on analogs like 3,5-dimethoxybenzyl alcohol[6] and 3,5-dibenzyloxybenzyl alcohol[7]).
-
Expected ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~160.5 (Ar-C-O), ~143.0 (Ar-C-CH₂OH), ~139.0 (Ar-C-CH₂O), ~106.0, ~105.5, ~100.5, ~99.5 (Ar-CH), ~70.0 (Ar-CH₂-O), ~65.0 (Ar-CH₂OH), 55.4 (-OCH₃).
-
Mass Spectrometry (ESI+): m/z 441.19 [M+H]⁺, 463.17 [M+Na]⁺.
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
3,5-Dimethoxybenzyl bromide: Is a lachrymator and irritant. Avoid inhalation and contact with skin and eyes.
-
Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and protic solvents to produce flammable hydrogen gas. Handle exclusively under an inert, anhydrous atmosphere. The quenching procedure must be performed slowly and with extreme caution, especially on a large scale.
-
Solvents: THF, acetone, ethyl acetate, and hexanes are flammable. Keep away from ignition sources. THF can form explosive peroxides; use freshly opened or tested solvent.
References
- Vertex AI Search Result 1. (Provides general procedures for Williamson ether synthesis using bases like K₂CO₃ in solvents like acetonitrile).
- Google Patents. (CN105884580A) - Preparation method of 3,5-dihydroxybenzyl alcohol.
- Wikipedia. Williamson ether synthesis. (Details the SN2 mechanism of the Williamson ether synthesis).
- Google Patents. (CN107417501A)
- LookChem. Cas 29654-55-5, 3,5-Dihydroxybenzyl alcohol.
- Master Organic Chemistry. The Williamson Ether Synthesis. (Discusses reaction conditions and mechanism).
- ResearchGate. Examples of drug molecules with a benzyl alcohol motif. (Highlights the importance of benzyl alcohols in pharmaceuticals).
- The Royal Society of Chemistry. c6cy02413k1.pdf.
- Career Henan Chemical Co. 3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4).
- YouTube. synthesis & cleavage of benzyl ethers. (Explains the Williamson ether synthesis for making benzyl ethers).
- Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis.
- Benchchem. 3,5-Dihydroxybenzyl alcohol | 29654-55-5.
- ResearchGate. Synthetic applications of benzylic alcohols.
- ChemicalBook. 3,5-Dimethoxybenzyl alcohol(705-76-0) 1H NMR spectrum. (Provides NMR data for a key structural component of the target molecule).
- Patsnap Synapse.
- ChemicalBook. 3,5-Dihydroxybenzyl alcohol synthesis.
- Prakash Chemicals International. Benzyl Alcohol: Applications Across Various Industries.
- Applications of Benzyl Alcohol: A Key Chemical for Pharma, Cosmetics & Industry.
- 1-Bromo-3,5-Dimethoxybenzene: Properties, Applic
- Sigma-Aldrich. 3,5-Dimethoxybenzyl bromide 95 877-88-3.
- ECHEMI. 29654-55-5, 3,5-Dihydroxybenzyl alcohol Formula.
- Google Patents. (CN103804150A) - Preparation method of 3,4-dimethoxybenzyl bromide.
- ChemicalBook. 3,5-DIMETHYLBENZYL ALCOHOL(27129-87-9) 1H NMR spectrum.
- PubChem. 3,5-Dihydroxybenzyl alcohol | C7H8O3 | CID 34661.
- PubChem. 3,5-Dibenzyloxybenzaldehyde | C21H18O3 | CID 561351.
- Google Patents. (CN103130617A) - Synthetic method of 3,5-dihydroxybenzyl alcohol.
- ChemicalBook. 3,5-Dimethoxybenzyl chloride synthesis.
- Google Patents. (EP0155335A1) - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.
- PubChem. 3,5-Dibenzyloxybenzyl alcohol | C21H20O3 | CID 561476. (Provides chemical data for a close structural analog of the target molecule).
- PMC - NIH. (E)-3,5-Dimethoxybenzaldehyde oxime.
- Google Patents. (CN102503783A) - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol.
- BMRB. bmse010029 3,4-Dimethoxybenzyl Alcohol.
- Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde.
- Sigma-Aldrich. 3,5-Dimethoxybenzyl alcohol 99 705-76-0.
- Google Patents. (CN104098451A) - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. 3,5-Dimethoxybenzyl alcohol(705-76-0) 1H NMR [m.chemicalbook.com]
- 7. 3,5-Dibenzyloxybenzyl alcohol | C21H20O3 | CID 561476 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Convergent Synthesis of a Generation 2 Fréchet-Type Dendrimer
Abstract: This document provides a comprehensive guide for the synthesis of a second-generation (G2) poly(benzyl ether) dendrimer, a member of the Fréchet-type family, utilizing 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl alcohol as the key architectural component. The protocol is designed for researchers in materials science, medicinal chemistry, and drug development. It emphasizes a convergent synthesis strategy, which ensures high purity and structural precision. This guide details the underlying chemical principles, step-by-step experimental procedures, purification techniques, and characterization methods.
Introduction: The Architectural Precision of Dendrimers
Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional architecture. Unlike traditional linear polymers, their stepwise synthesis allows for precise control over size, shape, and surface functionality, making them ideal candidates for advanced applications. Among various dendritic structures, Fréchet-type dendrimers, which are based on a poly(benzyl ether) framework, are renowned for their stability and synthetic accessibility.
This guide focuses on the synthesis of a Generation 2 (G2) dendrimer. G2 dendrimers represent a crucial intermediate size, offering a significant increase in terminal groups and internal void space compared to G1 structures, while avoiding the steric hindrance challenges that can complicate the synthesis of higher generations. Their unique properties, including the ability to encapsulate guest molecules and a multivalency-ready periphery, make them powerful tools in drug delivery, gene therapy, and diagnostics.
We will employ the convergent synthesis approach. This strategy involves building the dendrimer from the outside-in, starting with the peripheral branches (dendrons), which are then coupled to a central core in the final step. This method is superior to the divergent approach for achieving high purity, as it simplifies the purification of intermediates and the final product by minimizing the occurrence of structural defects.
The Convergent Synthesis Workflow
The synthesis is a multi-step process that hinges on the iterative use of the Williamson ether synthesis. The core logic is to first construct G2 dendrons and then attach them to a multifunctional core.
The overall workflow is visualized below.
Experimental Protocols & Methodologies
Part A: Activation of G1 Dendron (Focal Point Bromination)
Principle: The focal benzylic alcohol of the G1 dendron, this compound, is converted to a benzyl bromide. This transforms the hydroxyl group into an excellent leaving group, activating the dendron for nucleophilic substitution in the subsequent etherification step. The combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) is an effective system for this transformation under mild conditions (an Appel-type reaction).
| Reagents & Materials | Quantity | M.W. | Moles | Equivalents |
| [G1]-OH | 5.00 g | 440.48 | 11.35 mmol | 1.0 |
| Carbon Tetrabromide (CBr₄) | 4.12 g | 331.63 | 12.49 mmol | 1.1 |
| Triphenylphosphine (PPh₃) | 3.29 g | 262.29 | 12.55 mmol | 1.1 |
| Dichloromethane (DCM), anhydrous | 100 mL | - | - | - |
Protocol:
-
Add the G1 dendron ([G1]-OH) and triphenylphosphine to a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the solids in 100 mL of anhydrous dichloromethane (DCM) and cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of carbon tetrabromide in a small amount of DCM to the cooled, stirring mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 4:1).
-
Combine the fractions containing the desired product and evaporate the solvent to yield the activated G1 dendron, [G1]-Br , as a white solid.
-
Characterization: Confirm the structure via ¹H NMR (disappearance of the benzylic -OH proton and a downfield shift of the benzylic -CH₂- protons) and Mass Spectrometry.
Part B: Synthesis of the G2 Dendron
Principle: This step constructs the second-generation dendron via a Williamson ether synthesis.[1] Two equivalents of the activated G1 dendron ([G1]-Br) are reacted with a difunctional linker, 3,5-dihydroxybenzyl alcohol. The phenoxide ions, generated in situ by a mild base (K₂CO₃), act as nucleophiles, displacing the bromide from the focal point of the [G1]-Br dendrons. 18-crown-6 is used as a phase-transfer catalyst to enhance the solubility and reactivity of the potassium carbonate.
| Reagents & Materials | Quantity | M.W. | Moles | Equivalents |
| [G1]-Br | 10.0 g | 503.38 | 19.86 mmol | 2.1 |
| 3,5-Dihydroxybenzyl alcohol | 1.32 g | 140.14 | 9.42 mmol | 1.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 3.91 g | 138.21 | 28.28 mmol | 3.0 |
| 18-Crown-6 | 0.50 g | 264.32 | 1.89 mmol | 0.2 |
| Acetone, anhydrous | 150 mL | - | - | - |
Protocol:
-
To a 250 mL round-bottom flask, add 3,5-dihydroxybenzyl alcohol, potassium carbonate, and 18-crown-6.
-
Add 150 mL of anhydrous acetone and stir the suspension vigorously.
-
Add the [G1]-Br dendron to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 60 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, filter the mixture to remove inorganic salts and wash the solid residue with acetone.
-
Combine the filtrates and evaporate the solvent in vacuo.
-
Dissolve the crude residue in a suitable solvent like DCM and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to dryness.
-
Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a DCM/Methanol gradient) to obtain the pure [G2]-OH dendron.
-
Characterization: Confirm the structure by ¹H and ¹³C NMR spectroscopy and MALDI-TOF mass spectrometry. The ¹H NMR should show the integration ratio corresponding to two G1 dendrons for every one linker unit.
Part C: Final Coupling to Form the G2 Dendrimer
Principle: In the final step, three equivalents of the G2 dendron ([G2]-OH) are activated and coupled to a trifunctional core, 1,1,1-tris(4-hydroxyphenyl)ethane, using the same Williamson ether synthesis chemistry as in Part B. First, the G2 dendron's focal alcohol is brominated as in Part A to yield [G2]-Br. This activated G2 dendron is then reacted with the triphenolic core.
Step C1: Activation of G2 Dendron
-
Follow the procedure in Part A , using the [G2]-OH dendron as the starting material. Adjust reagent quantities stoichiometrically. Purification will yield [G2]-Br .
Step C2: Coupling to the Core
| Reagents & Materials | Quantity | M.W. | Moles | Equivalents |
| [G2]-Br | 5.00 g | 1029.98 | 4.85 mmol | 3.1 |
| 1,1,1-Tris(4-hydroxyphenyl)ethane | 0.48 g | 306.37 | 1.57 mmol | 1.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 1.30 g | 138.21 | 9.41 mmol | 6.0 |
| 18-Crown-6 | 0.25 g | 264.32 | 0.95 mmol | 0.6 |
| Acetone, anhydrous | 100 mL | - | - | - |
Protocol:
-
Combine 1,1,1-tris(4-hydroxyphenyl)ethane, K₂CO₃, and 18-crown-6 in a flask with anhydrous acetone and stir.
-
Add the activated [G2]-Br dendron and heat the mixture to reflux under nitrogen for 24-48 hours. Steric hindrance can make this final coupling slower than previous steps.
-
Monitor the reaction carefully by TLC or HPLC.
-
Work-up the reaction as described in Part B (steps 5-8).
-
Purification: This is the most critical step. The final G2 dendrimer must be carefully purified to remove any incompletely reacted starting materials (e.g., dendrimers with only one or two dendrons attached). Flash column chromatography is the primary method. For exacting applications, preparative Gel Permeation Chromatography (GPC) or High-Performance Liquid Chromatography (HPLC) may be required.
-
Characterization: The final, purified G2 dendrimer should be rigorously characterized to confirm its structure and purity.
-
¹H and ¹³C NMR: To confirm the covalent structure and the absence of impurities.
-
MALDI-TOF MS: To confirm the molecular weight and monodispersity. A single, sharp peak at the expected mass is indicative of a successful synthesis.
-
GPC/SEC: To assess the polydispersity index (PDI). A PDI value very close to 1.0 confirms the sample is monodisperse.
-
Molecular Structure and Visualization
The final G2 Dendrimer is a precisely defined macromolecule. Its structure consists of a central triphenolic core, from which three G2 dendrons radiate outwards. Each G2 dendron contains two G1 dendrons, resulting in a total of 12 terminal methoxy groups on the periphery.
Sources
Application Note: A Practical Guide to the Purification of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol via Silica Gel Column Chromatography
Abstract
High-purity 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl alcohol is a critical precursor in the synthesis of advanced dendritic polymers and complex molecules for drug delivery and materials science.[1] Impurities from the synthetic process, such as unreacted starting materials or side-products, can terminate or disrupt downstream reactions, making their removal essential. This application note provides a detailed, field-proven protocol for the purification of this target molecule using manual flash column chromatography. We delve into the scientific principles governing the separation, offer a step-by-step methodology from solvent system selection to final product isolation, and provide a troubleshooting guide for common challenges.
Principles of Chromatographic Separation
The purification strategy for this compound hinges on the principles of normal-phase adsorption chromatography.[2] In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (eluent). The separation occurs because different compounds in the crude mixture exhibit varying affinities for the stationary phase based on their polarity.[3]
-
Stationary Phase: Silica Gel (SiO₂) Silica gel is a porous, high-surface-area form of silicon dioxide.[4] Its surface is covered with hydroxyl (-OH) groups, making it highly polar. Our target molecule, this compound, possesses a primary alcohol group and multiple ether linkages. The alcohol's hydroxyl group can form hydrogen bonds with the silica gel, causing it to "stick" to the stationary phase. Less polar impurities, which cannot form strong interactions, will travel through the column more quickly.[5]
-
Mobile Phase (Eluent) The mobile phase is a solvent or mixture of solvents that flows through the column, carrying the sample with it.[3] By carefully selecting the polarity of the mobile phase, we can control how strongly the target compound adheres to the silica gel versus how readily it dissolves and moves with the eluent. A common and effective approach for benzyl alcohol derivatives is to use a binary solvent system, typically a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[6] By starting with a low-polarity mixture and gradually increasing it (gradient elution), we can first wash away non-polar impurities before eluting our moderately polar target compound, leaving highly polar impurities adsorbed to the column.
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, the optimal mobile phase composition must be determined using Thin-Layer Chromatography (TLC).[2] TLC is a rapid, small-scale version of column chromatography that predicts the separation efficiency of a given solvent system.
Objective: To find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4 .[6] This Rf value ensures the compound moves off the baseline but not so quickly that it co-elutes with impurities.
Protocol for TLC Analysis:
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare a dilute solution of your starting material or known standards if available.
-
Spot the Plate: Using a capillary tube, spot the dissolved crude mixture onto a silica gel TLC plate, about 1 cm from the bottom. Keep the spot small and concentrated.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a small amount of the chosen solvent system (e.g., 80:20 Hexane:Ethyl Acetate). Ensure the solvent level is below the spots. Cover the chamber to maintain a saturated atmosphere.
-
Visualize: Once the solvent front has traveled near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.
-
Calculate Rf: The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Optimize: Adjust the solvent ratio to achieve the target Rf. If the Rf is too low, increase the polarity of the mobile phase (i.e., add more ethyl acetate). If it is too high, decrease the polarity (add more hexane).[7]
Detailed Protocol for Flash Column Chromatography
This protocol is designed for the purification of approximately 1-2 grams of crude material. Adjust the column and silica gel quantity based on the amount of sample to be purified. A general rule is to use a silica gel-to-crude material ratio of 40:1 to 100:1 by weight for moderately difficult separations.[6]
Materials and Equipment
| Category | Item | Specifications |
| Stationary Phase | Silica Gel | Flash Chromatography Grade, 40-63 µm particle size |
| Solvents | n-Hexane | HPLC Grade |
| Ethyl Acetate | HPLC Grade | |
| Apparatus | Glass Chromatography Column | 40-50 mm diameter, 300-400 mm length |
| Separatory Funnel / Solvent Reservoir | To fit column | |
| Collection Vessels | Test tubes or flasks | |
| Rotary Evaporator | For solvent removal | |
| Ancillary | TLC Plates | Silica gel 60 F₂₅₄ |
| UV Lamp | 254 nm | |
| Glass Wool or Cotton | For column plug | |
| Sand | Washed, fine-grain |
Workflow Visualization
Caption: Workflow for column chromatography purification.
Step-by-Step Methodology
Step 1: Column Packing (Wet Slurry Method)
-
Insert a small plug of glass wool or cotton into the bottom of the column, ensuring it is snug but not overly compressed. Add a thin (0.5 cm) layer of sand on top.
-
In a beaker, prepare a slurry of silica gel with the initial, least polar eluent determined by TLC (e.g., 95:5 Hexane:Ethyl Acetate). The consistency should be like a thin milkshake, easily pourable.
-
Pour the slurry into the column in one continuous motion. Tap the side of the column gently to dislodge air bubbles and encourage even packing.[6]
-
Open the stopcock and drain some solvent, collecting it for reuse. As the silica settles, a uniform, packed bed will form. Never let the solvent level drop below the top of the silica bed.[8]
-
Once packed, add another thin layer of sand on top to prevent the silica bed from being disturbed during sample loading.
Step 2: Sample Preparation and Loading (Dry Loading) Scientist's Note: Dry loading is highly recommended for compounds that are not highly soluble in the initial eluent, as it leads to sharper bands and better separation.[8]
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Carefully remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Gently and evenly add this powder to the top of the sand layer in the packed column.
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase to the column, filling the space above the sand.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 20-25 mL per test tube). For flash chromatography, apply gentle air or nitrogen pressure to the top of the column to achieve a solvent flow rate of about 5 cm/minute.[9][10]
-
If using a gradient elution, start with the low-polarity solvent system and systematically increase the proportion of the more polar solvent (e.g., move from 5% ethyl acetate to 10%, then 15%, etc.) after collecting a set number of fractions.
Step 4: Product Isolation and Characterization
-
Monitor the collected fractions using TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate.
-
Fractions containing only the spot corresponding to the pure product (with the target Rf) should be combined in a large round-bottom flask.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Poor Separation (Overlapping Spots) | Incorrect solvent system. | Re-optimize the mobile phase with TLC. Try a less polar system or a different solvent combination (e.g., Dichloromethane/Hexane). |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate or switch to a more polar solvent like methanol in dichloromethane).[11] |
| Cracked or Channeled Silica Bed | Improper packing; column ran dry. | Ensure the column is packed evenly without air bubbles. Crucially, never let the solvent level fall below the top of the silica gel. Repack the column if necessary. |
| Streaking/Tailing on TLC and Column | Compound is too polar for the system; potential degradation on acidic silica. | Add a small amount (0.5-1%) of a modifier like triethylamine to the eluent to neutralize the silica for base-sensitive compounds, or acetic acid for acidic compounds.[6] |
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923-2925.
-
Biotage. (2023). 5 Steps to successful flash chromatography.
-
BenchChem. (2025). Technical Support Center: Purification of 4-Iodobenzyl Alcohol Derivatives by Column Chromatography.
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Chromatographic methods for the detection, purification and separation of Dendrimers. [Link: https://www.rjpbcs.com/pdf/2016_7(6)/[12].pdf]([Link]12].pdf)
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
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Application Notes & Protocols: Functionalization of Dendrimers Derived from 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Unique Potential of Poly(benzyl ether) Dendrimers
Dendrimers, with their highly branched, three-dimensional architecture, offer unparalleled control over nanoscale properties, making them exceptional candidates for advanced applications in medicine and materials science.[1][2] Among the various classes of dendritic polymers, those derived from 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl alcohol, a cornerstone of the Fréchet-type poly(benzyl ether) dendrimers, stand out due to their synthetic accessibility, chemical stability, and versatile internal cavities.[3][4] The functionalization of these dendrimers is a critical step that transforms them from elegant macromolecules into highly specific and potent tools for applications such as targeted drug delivery, bioimaging, and catalysis.[1][5]
This guide provides an in-depth exploration of the functionalization of these specific dendrimers, moving beyond mere procedural descriptions to elucidate the underlying chemical principles and strategic considerations. The protocols detailed herein are designed to be robust and reproducible, empowering researchers to tailor these nanomaterials to their specific needs.
Core Principles of Functionalization
The functionalization of dendrimers derived from this compound can be approached in two primary ways: surface functionalization and core functionalization.[1] The choice between these strategies depends entirely on the intended application.
-
Surface Functionalization: This is the most common approach, where the terminal hydroxyl groups of the dendrimer are modified. This strategy is ideal for applications requiring multivalent interactions, such as targeting specific cell receptors in drug delivery or creating highly active catalytic surfaces.[6]
-
Core Functionalization: In this less common but powerful strategy, a functional moiety is incorporated at the heart of the dendrimer before the dendritic growth begins.[7][8] This is particularly useful for encapsulating and protecting sensitive molecules or for creating catalysts where the active site is shielded and controlled by the dendritic shell.[7][8]
The convergent synthesis method, often employed for these dendrimers, is particularly advantageous for introducing core functionalities in the final step of the synthesis.[4][6]
Strategic Functionalization for Drug Delivery Applications
A primary application for these dendrimers is in the development of sophisticated drug delivery systems.[9][10] Their well-defined structure allows for precise control over drug loading and release, while their surface can be engineered to enhance solubility, prolong circulation time, and target specific tissues or cells.[11]
Enhancing Biocompatibility and Circulation Time: PEGylation
A common challenge with nanomaterials is their rapid clearance by the reticuloendothelial system (RES). To overcome this, the surface of the dendrimer can be modified with polyethylene glycol (PEG), a process known as PEGylation.[9] PEGylation shields the dendrimer from opsonization, thereby extending its circulation half-life and increasing the probability of reaching the target site.[9]
Protocol 1: Surface PEGylation of a G3-OH Dendrimer
This protocol details the attachment of a methoxy-PEG-amine to the terminal hydroxyl groups of a third-generation (G3) dendrimer derived from this compound.
Materials:
-
G3-OH Dendrimer (synthesized via convergent methods)
-
Methoxy-PEG-amine (MW 2000 Da)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dialysis tubing (MWCO 10,000 Da)
-
Argon or Nitrogen gas
Procedure:
-
Dendrimer Activation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the G3-OH dendrimer (1 equivalent) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.2 equivalents per hydroxyl group) in anhydrous DCM.
-
Slowly add the DCC solution to the dendrimer solution at 0 °C with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
-
PEG Conjugation:
-
Dissolve methoxy-PEG-amine (1.5 equivalents per hydroxyl group) in anhydrous DMF.
-
Add the PEG solution to the activated dendrimer solution.
-
Stir the reaction mixture at room temperature for 48 hours under an inert atmosphere.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude product in a minimal amount of DMF.
-
Purify the PEGylated dendrimer by dialysis against deionized water for 72 hours, changing the water every 12 hours.[12][13]
-
Lyophilize the dialyzed solution to obtain the pure PEGylated dendrimer as a white powder.
-
Characterization:
-
¹H NMR Spectroscopy: Confirm the presence of characteristic PEG peaks (around 3.6 ppm) and the disappearance of the benzyl alcohol proton.
-
FT-IR Spectroscopy: Observe the appearance of a strong amide carbonyl peak (around 1650 cm⁻¹).
-
Gel Permeation Chromatography (GPC): Determine the increase in molecular weight and the polydispersity index (PDI) of the final product.[12]
Targeted Delivery: Folic Acid Conjugation
To actively target cancer cells that overexpress the folate receptor, folic acid can be conjugated to the dendrimer surface.
Protocol 2: Folic Acid Conjugation to a PEGylated Dendrimer
This protocol assumes a portion of the surface hydroxyl groups were left unreacted during PEGylation or that a PEG linker with a terminal reactive group (e.g., amine) was used.
Materials:
-
Partially PEGylated G3 Dendrimer with terminal amine groups
-
Folic Acid
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dialysis tubing (MWCO 10,000 Da)
Procedure:
-
Folic Acid Activation:
-
Dissolve folic acid (5 equivalents per amine group on the dendrimer) in anhydrous DMSO.
-
Add NHS (5 equivalents) and EDC (5 equivalents) to the folic acid solution.
-
Stir the mixture at room temperature for 4 hours in the dark to form the NHS-ester of folic acid.
-
-
Conjugation:
-
Dissolve the amine-terminated PEGylated dendrimer in anhydrous DMSO.
-
Add the activated folic acid solution to the dendrimer solution.
-
Stir the reaction mixture at room temperature for 72 hours in the dark.
-
-
Purification:
-
Purify the folate-conjugated dendrimer by dialysis against a phosphate buffer (pH 7.4) for 48 hours, followed by dialysis against deionized water for 48 hours.
-
Lyophilize the final solution to obtain the product.
-
Characterization:
-
UV-Vis Spectroscopy: Confirm the conjugation by observing the characteristic absorbance peaks of folic acid (around 280 nm and 365 nm).
-
¹H NMR Spectroscopy: Identify the aromatic protons of folic acid in the spectrum.[14]
Visualization of Functionalization Workflow
The following diagram illustrates the general workflow for the surface functionalization of a dendrimer for drug delivery applications.
Caption: General workflow for dendrimer functionalization.
Characterization Techniques for Functionalized Dendrimers
Thorough characterization is paramount to ensure the successful synthesis and purity of functionalized dendrimers.[1][15] A combination of spectroscopic and analytical techniques should be employed.
| Technique | Purpose | Expected Observations for Successful Functionalization |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | To confirm the covalent attachment of functional groups and determine the degree of substitution.[14][15] | Appearance of new signals corresponding to the attached moieties (e.g., PEG, folic acid) and disappearance or shift of signals from the initial functional groups. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the presence of new functional groups. | Appearance of characteristic vibrational bands (e.g., amide C=O stretch, ester C=O stretch). |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | To determine the molecular weight and polydispersity of the dendrimer at each stage.[15][16] | A shift in the mass spectrum corresponding to the addition of the functional groups. A narrow peak distribution indicates low polydispersity. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | To assess the purity, molecular weight distribution, and hydrodynamic volume of the dendrimers.[12] | A single, narrow elution peak indicates a monodisperse product. An increase in retention time corresponds to an increase in size. |
| UV-Vis Spectroscopy | To quantify the amount of conjugated molecules that have a chromophore (e.g., folic acid, some drugs). | Appearance of characteristic absorbance bands of the conjugated molecule. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of the dendrimers in solution. | An increase in the hydrodynamic diameter upon functionalization. A low polydispersity index (PDI) indicates a uniform population. |
Core Functionalization: A Protocol for a Catalytic Dendrimer
This protocol outlines the synthesis of a palladium-bis(N-heterocyclic carbene) complex at the core of a poly(benzyl ether) dendrimer for applications in catalysis, such as the Heck coupling reaction.[7][8]
Protocol 3: Synthesis of a Core-Functionalized Catalytic Dendrimer
Materials:
-
Palladium(II) acetate
-
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
-
Potassium tert-butoxide
-
3,5-Bis(3,5-dimethoxybenzyloxy)benzyl bromide (or corresponding dendrons)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Synthesis of the N-Heterocyclic Carbene (NHC) Ligand:
-
React 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride with a strong base like potassium tert-butoxide in anhydrous THF to generate the free carbene.
-
-
Core Functionalization:
-
In a separate flask, react the free carbene with a suitable precursor that will form the core of the dendrimer.
-
-
Palladium Complexation:
-
Add palladium(II) acetate to the solution of the core-functionalized NHC ligand in anhydrous toluene.
-
Heat the reaction mixture under an inert atmosphere to facilitate the formation of the palladium-NHC complex at the core.
-
-
Dendritic Growth (Convergent Approach):
-
Attach the 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl bromide dendrons to the core complex through a suitable reaction, such as a Williamson ether synthesis.
-
Repeat the dendritic growth steps to achieve the desired generation.
-
-
Purification:
-
Purify the final catalytic dendrimer using column chromatography on silica gel.
-
Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the core complex and the attached dendrons.
-
X-ray Crystallography (if single crystals can be obtained): To determine the precise three-dimensional structure of the catalytic core.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify the palladium content in the final dendrimer.
Conclusion and Future Perspectives
The functionalization of dendrimers derived from this compound is a powerful strategy for creating highly tailored nanomaterials. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and synthesize dendrimers for a wide array of applications. As synthetic methodologies become more sophisticated, we can anticipate the development of even more complex and multifunctional dendrimeric systems with unprecedented control over their properties and functions. The continued exploration of these versatile macromolecules holds immense promise for advancements in medicine, catalysis, and materials science.
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Poly(benzyl ether) Dendrimers Functionalized at the Core with Palladium Bis(N-Heterocyclic Carbene) Complexes as Catalysts for the Heck Coupling Reaction. Inorganic Chemistry. [Link]
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Poly(benzyl ether) Dendrimers Functionalized at the Core with Palladium Bis(N-Heterocyclic Carbene) Complexes as Catalysts for the Heck Coupling Reaction. PubMed. [Link]
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NMR STUDIES OF FUNCTIONALIZED PEPTIDE DENDRIMERS. LUTPub. [Link]
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Best practices for purification and characterization of PAMAM dendrimer. National Institutes of Health (NIH). [Link]
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Encapsulation of PyreneFunctionalized Poly(benzyl ether) Dendrons into a WaterSoluble Organometallic Cage. . [Link]
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EPR Characterization of Heterogeneously Functionalized Dendrimers. ACS Publications. [Link]
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A Review of Synthesis, Characterization and Applications of Functionalized Dendrimers. Scientific & Academic Publishing. [Link]
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Internal Functionalized Drug Delivery Dendrimers: Theoretical Analysis by Descriptors. Letters in Applied NanoBioScience. [Link]
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Functional supramolecular gels based on poly(benzyl ether) dendrons and dendrimers. Royal Society of Chemistry. [Link]
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Best Practices for Purification and Characterization of PAMAM Dendrimer. Macromolecules. [Link]
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A Review of Synthesis, Characterization and Applications of Functionalized Dendrimers. ResearchGate. [Link]
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Best Practices for Purification and Characterization of PAMAM Dendrimer. ResearchGate. [Link]
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Characterization of Heterogeneously Functionalized Dendrimers by Mass Spectrometry and EPR Spectroscopy. PubMed. [Link]
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Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applications. National Institutes of Health (NIH). [Link]
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Applications of Dendrimers in Drug Delivery Systems. ResearchGate. [Link]
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Dendrimers as tunable vectors of drug delivery systems and biomedical and ocular applications. National Institutes of Health (NIH). [Link]
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Synthesis of Poly(benzyl ether) Dendrimers Containing Core Diversities by Click Chemistry. SciSpace. [Link]
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Dendrimer-based drug delivery systems: history, challenges, and latest developments. Journal of Nanobiotechnology. [Link]
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DENDRIMERS: A NOVEL TOOL FOR DRUG DELIVERY AND TARGETING. Universal Journal of Pharmaceutical Research. [Link]
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Dendrimers: synthesis, applications, and properties. National Institutes of Health (NIH). [Link]
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Synthesis of small PAMAM-dendrimers with Well-defined Struc- tural Diversity. ChemRxiv. [Link]
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Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform. National Institutes of Health (NIH). [Link]
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Dendrimers- A Emerging Tool For Drug Delivery. Journal of Pharmaceutical Sciences and Research. [Link]
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step-by-step synthesis of Fréchet-type dendrons from 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
Introduction: The Architectural Allure of Fréchet-Type Dendrons
Dendrimers, and their constituent dendritic wedges or "dendrons," represent a fascinating class of macromolecules characterized by their highly branched, three-dimensional architecture.[1] Among the various dendritic families, Fréchet-type dendrons, composed of poly(benzyl ether) repeating units, have garnered significant attention due to their well-defined structures, multivalency, and globular shapes, which make them ideal candidates for a range of biomedical and materials science applications.[1][2] Their biocompatible ether-based backbone, in particular, has made them promising scaffolds for drug delivery systems.[2][3]
This application note provides a comprehensive, step-by-step guide for the synthesis of Fréchet-type dendrons, specifically starting from 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol. We will employ the convergent synthesis strategy, a method pioneered by Hawker and Fréchet, which offers exceptional control over the final structure and purity of the dendrons.[4][5][6] This approach involves building the dendron from the periphery towards a reactive focal point, which allows for the precise placement of functional groups.[7]
The Convergent Synthesis Strategy: A Foundational Overview
The convergent approach to dendrimer synthesis offers several advantages over the divergent method. By synthesizing the dendritic branches (dendrons) first and then attaching them to a core molecule in the final step, issues such as incomplete reactions and purification challenges associated with higher generation divergent growth are minimized.[4][5] This method ensures a high degree of monodispersity and structural perfection.[8]
The core chemical transformation underpinning the synthesis of Fréchet-type dendrons is the Williamson ether synthesis .[9][10][11][12] This robust and versatile reaction involves the coupling of an alkoxide with an alkyl halide to form an ether linkage.[11] In our protocol, we will be reacting a phenolic species with a benzyl halide under basic conditions to construct the characteristic poly(benzyl ether) backbone.
Visualizing the Synthesis Workflow
The following diagram illustrates the iterative, two-step reaction sequence of activation and coupling that is central to the convergent synthesis of Fréchet-type dendrons.
Caption: Convergent synthesis workflow for Fréchet-type dendrons.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for the synthesis of first-generation (G1) and second-generation (G2) Fréchet-type dendrons, starting from 3,5-dihydroxybenzyl alcohol and culminating in the target precursor, this compound, which will then be used to build higher generation dendrons.
Materials and Reagents
| Reagent | Supplier | Purity |
| 3,5-Dihydroxybenzyl alcohol | Sigma-Aldrich | 99% |
| 3,5-Dimethoxybenzyl chloride | TCI Chemicals | >98% |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific | Anhydrous |
| 18-Crown-6 | Alfa Aesar | 99% |
| Acetone | VWR Chemicals | ACS Grade |
| N,N-Dimethylformamide (DMF) | EMD Millipore | Anhydrous |
| Carbon Tetrabromide (CBr₄) | Acros Organics | 99% |
| Triphenylphosphine (PPh₃) | Strem Chemicals | 99% |
| Dichloromethane (DCM) | Macron Fine Chemicals | Anhydrous |
| Ethyl Acetate (EtOAc) | Avantor | HPLC Grade |
| Hexanes | Pharmco-Aaper | ACS Grade |
Protocol 1: Synthesis of [G1]-OH (this compound)
This initial step involves the Williamson ether synthesis to couple two equivalents of 3,5-dimethoxybenzyl chloride with 3,5-dihydroxybenzyl alcohol.
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dihydroxybenzyl alcohol (1.40 g, 10.0 mmol), potassium carbonate (6.91 g, 50.0 mmol), and 18-crown-6 (0.26 g, 1.0 mmol).
-
Solvent Addition: Add 100 mL of anhydrous acetone to the flask.
-
Reagent Addition: While stirring, add 3,5-dimethoxybenzyl chloride (3.73 g, 20.0 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Extraction: Evaporate the acetone from the filtrate under reduced pressure. Dissolve the resulting residue in 100 mL of dichloromethane and wash with 2 x 50 mL of deionized water, followed by 1 x 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes (starting from 20% ethyl acetate).
-
Characterization: The final product, [G1]-OH, should be a white solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected yield is typically in the range of 85-95%.
Protocol 2: Synthesis of [G1]-Br (3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide)
The focal hydroxyl group of the [G1]-OH dendron is converted to a bromide to prepare it for coupling in the next generation synthesis.
Step-by-Step Procedure:
-
Reaction Setup: Dissolve [G1]-OH (4.42 g, 10.0 mmol) and carbon tetrabromide (4.98 g, 15.0 mmol) in 100 mL of anhydrous dichloromethane in a 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of triphenylphosphine (3.93 g, 15.0 mmol) in 50 mL of anhydrous dichloromethane to the cooled reaction mixture over 30 minutes.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC (1:4 ethyl acetate/hexanes).
-
Workup: Once the reaction is complete, wash the mixture with 2 x 50 mL of deionized water and 1 x 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a 1:9 mixture of ethyl acetate and hexanes as the eluent to obtain [G1]-Br as a white solid. Expected yields are typically >90%.
Protocol 3: Synthesis of [G2]-OH Dendron
This step involves the coupling of the activated first-generation dendron, [G1]-Br, with the core monomer, 3,5-dihydroxybenzyl alcohol.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 3,5-dihydroxybenzyl alcohol (0.70 g, 5.0 mmol), potassium carbonate (3.45 g, 25.0 mmol), and 18-crown-6 (0.13 g, 0.5 mmol).
-
Solvent Addition: Add 100 mL of anhydrous acetone.
-
Reagent Addition: Add a solution of [G1]-Br (5.05 g, 10.0 mmol) in 50 mL of anhydrous acetone to the stirring mixture.
-
Reaction Conditions: Heat the reaction to reflux for 48 hours. Monitor by TLC (1:1 ethyl acetate/hexanes).
-
Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1. The resulting [G2]-OH will be a white solid, typically obtained in yields of 70-85%.
Characterization of Dendrons
Thorough characterization at each stage of the synthesis is crucial to ensure the purity and structural integrity of the dendrons. The following techniques are recommended:
| Technique | Purpose | Expected Observations |
| NMR Spectroscopy | To confirm the chemical structure and purity. | ¹H NMR: Appearance of characteristic peaks for aromatic and benzylic protons. Integration should correspond to the expected number of protons. ¹³C NMR: Confirmation of the number of unique carbon environments. |
| Mass Spectrometry | To determine the molecular weight and confirm the successful synthesis of each generation. | MALDI-TOF or ESI-MS: A single major peak corresponding to the calculated molecular weight of the dendron. The monodispersity of the sample is indicated by the absence of other significant peaks.[13] |
| FT-IR Spectroscopy | To identify the presence of key functional groups. | Disappearance of the broad O-H stretch from the starting alcohol and the appearance of C-O-C ether stretches. |
| Gel Permeation Chromatography (GPC) | To assess the molecular weight distribution and confirm the low polydispersity of the dendrimers. | A narrow and symmetrical elution peak, indicating a monodisperse sample. |
Applications in Drug Development
The well-defined structure and multivalency of Fréchet-type dendrons make them highly attractive for drug delivery applications.[1][2] The periphery of the dendron can be functionalized with targeting ligands or imaging agents, while the interior can encapsulate therapeutic molecules.[3] This allows for targeted drug delivery, potentially reducing side effects and improving therapeutic efficacy.[2] Furthermore, the size and surface chemistry of the dendrons can be precisely controlled to optimize their pharmacokinetic properties.
Conclusion
The convergent synthesis of Fréchet-type dendrons from this compound provides a reliable and efficient method for producing well-defined, monodisperse macromolecules. The protocols outlined in this application note, based on the robust Williamson ether synthesis, offer a clear pathway for researchers to synthesize these versatile building blocks. The precise control over size, shape, and functionality afforded by this synthetic strategy opens up a myriad of possibilities for their application in drug delivery, diagnostics, and materials science.
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Jayakumar, S., et al. (2015). Organic nanoparticles composed of Fréchet-type dendrons: synthesis, characterization, self-assembly and reversible guest encapsulation. Journal of Materials Chemistry B, 3(32), 6549-6557. [Link]
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Stadler, A. M. (2010). Structural Features of Fréchet-Type Dendrons and Dendrimers in Single Crystals. Crystal Growth & Design, 10(12), 5050-5065. [Link]
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Gupta, U., & Nayak, S. K. (2020). Convergent Approach, Single-stage Convergent Synthesis. In Dendrimers and Hyperbranched Polymers for Drug Delivery Systems (pp. 109-131). Springer, Singapore. [Link]
-
Magaña-Vergara, N. E., et al. (2017). Synthesis of Fréchet-type poly (aryl ether) dendrimers with allyl end groups: Comparative convergent and divergent approaches. ARKIVOC, 2017(5), 117-128. [Link]
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Tekade, R. K., & Kumar, P. V. (2021). Drug Delivery Systems from Self-Assembly of Dendron-Polymer Conjugates. Polymers, 13(16), 2778. [Link]
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Cardona, C. M., et al. (2008). Preparation, Characterization, and Electrochemical Properties of a New Series of Hybrid Dendrimers Containing a Viologen Core and Fréchet and Newkome Dendrons. The Journal of Organic Chemistry, 73(15), 5789-5799. [Link]
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Cardona, C. M., et al. (2008). Preparation, characterization, and electrochemical properties of a new series of hybrid dendrimers containing a viologen core and Frechet and Newkome dendrons. The Journal of organic chemistry, 73(15), 5789–5799. [Link]
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Gillies, E. R., & Fréchet, J. M. J. (2005). Dendrimers and dendritic polymers in drug delivery. Drug discovery today, 10(1), 35-43. [Link]
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Magaña-Vergara, N. E., et al. (2017). Synthesis of Fréchet-type poly(aryl ether) dendrimers with allyl end groups: comparative convergent and divergent approaches. ARKIVOC, 2017(5), 117-128. [Link]
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Hawker, C. J., & Fréchet, J. M. J. (1990). A new convergent approach to monodisperse dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638-7647. [Link]
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Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356. [Link]
-
Ashenhurst, J. (2023). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. [Link]
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Jakstonyte, G., Forrest, W., & Ren, T. (n.d.). Convergent Synthesis of Frechét Azidopoly(benzyl) Ether Dendrons. Purdue University. [Link]
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Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Organic Chemistry Portal. [Link]
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Khan Academy. (n.d.). Williamson ether synthesis. Khan Academy. [Link]
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Liu, M., & Fréchet, J. M. J. (1999). Designing dendrimers for drug delivery. Pharmaceutical science & technology today, 2(10), 393-401. [Link]
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Grayson, S. M., & Fréchet, J. M. J. (2001). Convergent Dendrons and Dendrimers: from Synthesis to Applications. Chemical Reviews, 101(12), 3819-3868. [Link]
-
Lee, J. W., et al. (2007). Synthesis of Fréchet type dendritic benzyl propargyl ether and Fréchet type triazole dendrimer. Tetrahedron, 63(38), 9111-9119. [Link]
-
Lee, J. W., et al. (2006). Facile synthesis of dendritic benzyl chlorides from their alcohols with methanesulfonyl chloride/Et3N. Tetrahedron Letters, 47(10), 1599-1602. [Link]
-
Hawker, C. J., & Fréchet, J. M. J. (1992). Control of surface functionality in the synthesis of dendritic macromolecules using the convergent-growth approach. Macromolecules, 25(2), 520-525. [Link]
-
Tomalia, D. A. (2010). Design and synthesis of dendrimers for multipurpose tasks. In Dendrimers, Dendrons, and Dendritic Polymers (pp. 3-56). [Link]
-
Magaña-Vergara, N. E., et al. (2017). Synthesis of Fréchet-type poly(aryl ether) dendrimers with allyl end groups: comparative convergent and divergent approaches. ARKIVOC, 2017(5), 117-128. [Link]
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Scale-Up Synthesis of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol: An Application Note and Protocol
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol, a key building block in the development of dendrimers and other complex molecules. The protocol detailed herein is designed for robustness and scalability, addressing common challenges encountered when transitioning from bench-scale to larger-scale production. By elucidating the causality behind experimental choices and providing a self-validating system, this guide aims to equip researchers with the necessary tools for a successful and efficient synthesis.
Introduction: The Significance and Synthetic Challenges
This compound is a valuable intermediate in the synthesis of dendrimers, which are highly branched, monodisperse macromolecules with a wide range of applications in drug delivery, gene therapy, and materials science. The unique architecture of this molecule, featuring two bulky 3,5-dimethoxybenzyl ether linkages, imparts specific physicochemical properties to the resulting dendrimers.
The synthesis of this target molecule primarily relies on the Williamson ether synthesis, a classic and widely used method for forming ethers from an alkoxide and an alkyl halide.[1][2] While straightforward in principle, scaling up this reaction presents several challenges. These include ensuring complete deprotonation of the starting diol, managing potential side reactions such as elimination, and achieving efficient purification of the final product.[3][4] This application note provides a detailed protocol that has been optimized to address these challenges, ensuring a high-yielding and reproducible synthesis on a larger scale.
Synthetic Strategy and Rationale
The overall synthetic strategy involves a two-step process starting from the commercially available 3,5-dihydroxybenzyl alcohol. The first step is the protection of the phenolic hydroxyl groups via a Williamson ether synthesis with 3,5-dimethoxybenzyl bromide. The benzylic alcohol of the starting material remains unprotected under these basic conditions.
Key Considerations for Scale-Up:
-
Choice of Base: A strong, non-nucleophilic base is crucial for the complete deprotonation of the phenolic hydroxyl groups of 3,5-dihydroxybenzyl alcohol. Sodium hydride (NaH) is an excellent choice as it irreversibly forms the alkoxide and hydrogen gas, driving the reaction to completion.[3] The use of carbonate or hydroxide bases can be less effective and may require phase transfer catalysis.[2]
-
Solvent Selection: A polar aprotic solvent is ideal for SN2 reactions like the Williamson ether synthesis.[2][4] N,N-Dimethylformamide (DMF) is chosen for its ability to dissolve the reactants and intermediates, as well as its high boiling point, which allows for a wider range of reaction temperatures.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions.[4] A moderate temperature is maintained to favor the desired substitution reaction over potential elimination pathways.
-
Purification: The final product is a solid with moderate polarity. Purification by recrystallization is a scalable and efficient method to obtain a highly pure product, avoiding the need for large-scale column chromatography which can be cumbersome.[5]
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the scale-up synthesis of this compound.
Caption: Synthetic workflow for the scale-up synthesis.
Detailed Scale-Up Protocol
This protocol is designed for a target scale of approximately 44 grams of the final product.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |
| 3,5-Dihydroxybenzyl alcohol | 29654-55-5 | 140.14 | 14.0 g | 0.10 | 1.0 |
| 3,5-Dimethoxybenzyl bromide | 877-88-3 | 231.09 | 50.8 g | 0.22 | 2.2 |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 8.8 g | 0.22 | 2.2 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 500 mL | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 1.5 L | - | - |
| Hexane | 110-54-3 | 86.18 | 500 mL | - | - |
| Deionized Water | 7732-18-5 | 18.02 | 1 L | - | - |
| Brine (saturated NaCl solution) | - | - | 500 mL | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | 50 g | - | - |
Step-by-Step Procedure
-
Reaction Setup: Under an inert atmosphere of nitrogen, equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Dispersion of Sodium Hydride: Carefully add the sodium hydride dispersion to the flask. Add 200 mL of anhydrous DMF to the flask to suspend the sodium hydride.
-
Addition of 3,5-Dihydroxybenzyl Alcohol: Dissolve the 3,5-dihydroxybenzyl alcohol in 150 mL of anhydrous DMF. Slowly add this solution to the stirred suspension of sodium hydride at 0 °C (ice bath). Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
-
Formation of the Dialkoxide: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation. The formation of a thick, white precipitate of the sodium salt is expected.
-
Addition of 3,5-Dimethoxybenzyl Bromide: Dissolve the 3,5-dimethoxybenzyl bromide in 150 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting material (3,5-dihydroxybenzyl alcohol) indicates the completion of the reaction.
-
Quenching the Reaction: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully add 500 mL of deionized water to quench the excess sodium hydride. Caution: This is an exothermic process, and hydrogen gas may be evolved.
-
Extraction: Transfer the mixture to a 2 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 250 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Purification by Recrystallization: Recrystallize the crude solid from a hot mixture of ethyl acetate and hexane (approximately 3:1 ratio). Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.
-
Isolation and Drying: Collect the white crystalline product by vacuum filtration, wash with cold hexane, and dry under vacuum to a constant weight.
Expected Yield and Characterization
-
Expected Yield: 38-42 g (86-95%)
-
Appearance: White crystalline solid
-
Melting Point: 78-81 °C[6]
-
Molecular Formula: C₂₅H₂₈O₇[7]
-
Molecular Weight: 440.49 g/mol [7]
Process Optimization and Troubleshooting
| Potential Issue | Cause | Recommended Solution |
| Incomplete Reaction | Insufficient deprotonation or inactive reagents. | Ensure the use of anhydrous DMF and fresh sodium hydride. Allow sufficient time for the deprotonation step. A slight excess of the alkylating agent can also drive the reaction to completion. |
| Formation of Side Products | High reaction temperature leading to elimination. | Maintain the reaction temperature at or below room temperature. The dropwise addition of the alkylating agent helps to control any exotherm. |
| Difficult Purification | Presence of unreacted starting materials or mono-alkylated product. | Ensure the reaction goes to completion by TLC monitoring. If necessary, a silica gel plug filtration can be performed before recrystallization to remove highly polar impurities. |
| Low Yield | Incomplete reaction, loss of product during workup or recrystallization. | Optimize the reaction time and reagent stoichiometry. Minimize the amount of solvent used for recrystallization to maximize product recovery. Ensure efficient extraction by performing multiple extractions. |
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters and employing a robust purification strategy, high yields of the desired product can be consistently achieved. This detailed guide, grounded in the principles of the Williamson ether synthesis, serves as a valuable resource for researchers engaged in the synthesis of dendrimers and other complex molecular architectures.
References
-
Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
Career Henan Chemical Co. 3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4). Available from: [Link]
-
Brainly. Discuss the challenges and strategies for conducting Williamson ether synthesis when employing particularly. Available from: [Link]
- Cambridge University Press. Williamson Ether Synthesis. In: Name Reactions in Organic Synthesis. 2005.
- Supporting Information for [Journal Article - specific details not available].
-
Master Organic Chemistry. The Williamson Ether Synthesis. Published October 24, 2014. Available from: [Link]
-
Chemistry For Everyone. What Are The Limitations Of Williamson Ether Synthesis?. Published April 4, 2025. Available from: [Link]
- ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. 2005.
-
Khan Academy. Williamson ether synthesis. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. 1-Bromo-3,5-Dimethoxybenzene: Properties, Applications, and Synthesis. Available from: [Link]
- MDPI. Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. Published 2021.
- Google Patents. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol.
- Indian Academy of Sciences. Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA)
- Google Patents.
- Google Patents. CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol.
- [Journal Article - specific details not available].
-
PubChem. 3,5-Dihydroxybenzyl alcohol. Available from: [Link]
-
PubChem. 3,5-Dimethoxybenzyl alcohol. Available from: [Link]
-
Chongqing Chemdad Co., Ltd. 3,5-Dibenzyloxybenzyl alcohol. Available from: [Link]
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The Versatile Dendritic Building Block: Applications of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol in Advanced Drug Delivery Systems
Introduction: A New Era of Precision in Drug Delivery
The quest for more effective and targeted drug delivery systems is a cornerstone of modern pharmaceutical research. Dendrimers, a class of synthetic macromolecules, have emerged as highly promising nanocarriers due to their well-defined, hyperbranched architecture and multivalency.[1][2] At the heart of many of these sophisticated delivery vehicles are meticulously designed dendritic building blocks, or dendrons. This application note provides a detailed exploration of one such pivotal component: 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol . As a Fréchet-type dendron, this molecule offers a unique combination of a modifiable core, a branched structure for drug encapsulation, and peripheral groups that can be tailored for specific biological interactions.[3][4]
This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, formulation into drug delivery systems, and characterization of nanoparticles derived from this versatile dendron. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower your research and development endeavors.
Molecular Architecture and its Significance in Drug Delivery
This compound is a generation-1 (G1) Fréchet-type dendron. Its structure is characterized by a central benzyl alcohol core, which serves as a focal point for further chemical modifications, and two branching 3,5-dimethoxybenzyl ether units. This specific arrangement imparts several advantageous properties for drug delivery applications:
-
Hydrophobic Interior: The aromatic rings and ether linkages create a hydrophobic internal environment, ideal for encapsulating poorly water-soluble drugs, thereby enhancing their bioavailability.[5]
-
Tunable Periphery: The terminal methoxy groups can be further functionalized to attach targeting ligands, imaging agents, or solubility-enhancing moieties like polyethylene glycol (PEG).[1]
-
Controlled Assembly: The defined structure of the dendron allows for precise control over the size and morphology of the resulting drug delivery nanoparticles.[6]
The following diagram illustrates the logical workflow for utilizing this dendron in a drug delivery context.
Caption: Experimental workflow from dendron synthesis to in vitro evaluation.
Protocols and Methodologies
Part 1: Synthesis of this compound
The synthesis of the title dendron is a two-step process, starting from the commercially available 3,5-dihydroxybenzoic acid.
Step 1: Synthesis of 3,5-Dihydroxybenzyl Alcohol (Precursor)
This protocol is adapted from a patented method for the reduction of 3,5-dihydroxybenzoic acid.[7]
Materials:
-
3,5-Dihydroxybenzoic acid
-
Sodium borohydride (NaBH₄)
-
Methanol (catalyst)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 10 wt% aqueous solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a four-necked flask equipped with a reflux condenser, thermometer, and dropping funnel, add 500 mL of THF, 50 g (0.33 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.
-
Stir the mixture vigorously and heat to a gentle reflux.
-
Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions, maintaining the reflux.
-
After the addition is complete, continue to reflux for 6 hours.
-
Cool the reaction mixture in an ice bath and slowly add 100 mL of 10 wt% HCl to quench the reaction.
-
Stir for 10 minutes, then separate the layers.
-
Extract the aqueous layer with 200 mL of ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from hot water to yield pure 3,5-dihydroxybenzyl alcohol as a white solid.
Step 2: Williamson Ether Synthesis to Yield this compound
This protocol is based on the principles of the Williamson ether synthesis, a classic and robust method for forming ethers.[3][4][8]
Materials:
-
3,5-Dihydroxybenzyl alcohol (from Step 1)
-
3,5-Dimethoxybenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,5-dihydroxybenzyl alcohol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of 3,5-dimethoxybenzyl bromide (2.2 equivalents) in anhydrous acetone dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with deionized water (3 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound as a white solid.
Caption: Synthetic pathway for the target dendron.
Part 2: Formulation of Drug-Loaded Nanoparticles
Nanoprecipitation is a straightforward and widely used method for formulating polymeric nanoparticles.[5][7] This technique is particularly suitable for encapsulating hydrophobic drugs within the dendron-based nanoparticles.[9]
Model Drug: Paclitaxel (a hydrophobic anticancer drug)
Materials:
-
This compound
-
Paclitaxel
-
Acetone (organic solvent)
-
Deionized water containing a surfactant (e.g., 0.5% w/v Pluronic® F-127) (aqueous phase)
Procedure:
-
Dissolve a specific amount of this compound and paclitaxel in acetone. A typical starting ratio is 10:1 (dendron:drug) by weight.
-
Prepare the aqueous phase by dissolving the surfactant in deionized water.
-
Under moderate magnetic stirring, add the organic phase dropwise into the aqueous phase.
-
Observe the immediate formation of a milky suspension, indicating nanoparticle formation.
-
Continue stirring at room temperature overnight to allow for the complete evaporation of acetone.
-
The resulting nanoparticle suspension can be used for characterization or can be centrifuged and lyophilized for long-term storage.
Part 3: Characterization of Drug-Loaded Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and efficacy of the drug delivery system.
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Technique: Dynamic Light Scattering (DLS)
-
Protocol:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Measure the hydrodynamic diameter (particle size), PDI, and zeta potential using a DLS instrument.
-
Perform measurements in triplicate to ensure reproducibility.
-
2. Nanoparticle Morphology
-
Technique: Transmission Electron Microscopy (TEM)
-
Protocol:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry.
-
If necessary, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.
-
Image the grid using a TEM to visualize the size, shape, and morphology of the nanoparticles.
-
3. Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
-
Protocol:
-
Create a Calibration Curve: Prepare a series of standard solutions of paclitaxel in a suitable solvent (e.g., acetonitrile) and measure their absorbance at the wavelength of maximum absorbance (λ_max) for paclitaxel. Plot absorbance versus concentration to generate a standard curve.
-
Sample Preparation: Take a known volume of the drug-loaded nanoparticle suspension and lyophilize it to obtain the total weight of the nanoparticles and encapsulated drug.
-
Dissolve the lyophilized powder in a known volume of a solvent that dissolves both the dendron and the drug (e.g., acetonitrile).
-
Measurement: Measure the absorbance of the resulting solution using the UV-Vis spectrophotometer at the λ_max of paclitaxel.
-
Calculation:
-
Determine the concentration of paclitaxel from the calibration curve.
-
Drug Loading Content (DLC %): (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (EE %): (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
Table 1: Representative Characterization Data for Paclitaxel-Loaded Nanoparticles
| Parameter | Value |
| Average Particle Size (nm) | 150 ± 10 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -15 ± 3 |
| Drug Loading Content (DLC %) | 8.5 ± 0.7 |
| Encapsulation Efficiency (EE %) | 85 ± 5 |
Part 4: In Vitro Drug Release Study
The dialysis method is a common and effective technique for studying the in vitro release of drugs from nanoparticles.[12][13]
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis tubing (with a molecular weight cutoff, e.g., 12-14 kDa, that allows free drug to pass but retains the nanoparticles)
-
Phosphate-buffered saline (PBS, pH 7.4) as the release medium
-
A shaker incubator set at 37 °C
Procedure:
-
Transfer a known volume (e.g., 2 mL) of the drug-loaded nanoparticle suspension into a pre-soaked dialysis bag.
-
Seal the dialysis bag and place it in a beaker containing a larger volume of release medium (e.g., 50 mL of PBS, pH 7.4).
-
Place the beaker in a shaker incubator at 37 °C with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.
-
Replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the concentration of paclitaxel in the collected samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released over time.
Kinetic Modeling of Drug Release The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the mechanism of drug release from the nanoparticles.[14]
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the construction of sophisticated drug delivery systems. Its well-defined structure allows for the reproducible formulation of nanoparticles with controlled size and drug loading capacity. The protocols outlined in this application note provide a robust framework for the synthesis, formulation, and evaluation of drug delivery systems based on this Fréchet-type dendron.
Future research can explore the surface functionalization of these nanoparticles with targeting ligands to achieve site-specific drug delivery, thereby enhancing therapeutic efficacy and minimizing off-target side effects. The incorporation of imaging agents can also lead to the development of theranostic platforms for simultaneous diagnosis and therapy. The continued exploration of such advanced dendritic architectures will undoubtedly pave the way for the next generation of nanomedicines.
References
-
Convergent Synthesis of Dendrimers. (n.d.). Retrieved from [Link]
- D'Souza, A. A., & Devarajan, V. (2021). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Dissolution Technologies, 28(4), 34–43.
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Sowinska, M., & Urbanczyk-Lipkowska, Z. (2014). Advances in the chemistry of dendrimers. New Journal of Chemistry, 38(6), 2168-2203.
- Fréchet, J. M. J., & Hawker, C. J. (1995). Convergent synthesis of dendrimers. In Comprehensive Polymer Science, Second Supplement (pp. 71-113). Elsevier.
- Figueiredo, A., et al. (2020). Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy. Pharmaceutics, 12(10), 912.
- Gopidas, K. R., et al. (2014). Organic nanoparticles composed of Fréchet-type dendrons: synthesis, characterization, self-assembly and reversible guest encapsulation.
- Hua, S. (2014). Comparison of in vitro dialysis release methods of loperamide-encapsulated liposomal gel for topical drug delivery. International Journal of Nanomedicine, 9, 695–704.
- Shen, J., & Burgess, D. J. (2013). Predicting drug release kinetics from nanocarriers inside dialysis bags. Journal of Controlled Release, 172(3), 949-956.
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- D'Emanuele, A., & Attwood, D. (2005). Dendrimer-drug interactions. Advanced Drug Delivery Reviews, 57(15), 2147-2162.
- Bhattacharya, P., & Kaifer, A. E. (2008). Preparation, characterization, and electrochemical properties of a new series of hybrid dendrimers containing a viologen core and Frechet and Newkome dendrons. The Journal of Organic Chemistry, 73(15), 5693–5698.
- Magaña-Vergara, N. E., et al. (2017). Synthesis of Fréchet-type poly(aryl ether) dendrimers with allyl end groups: comparative convergent and divergent approaches. Arkivoc, 2017(5), 117-128.
- Gillies, E. R., & Fréchet, J. M. J. (2005). Dendrimers and dendritic polymers in drug delivery. Drug Discovery Today, 10(1), 35-43.
- Boisselier, E., et al. (2010). Dendrimers: Synthesis, Encapsulation Applications and Specific Interaction with the Stratum Corneum—A Review. Polymers, 2(4), 599-623.
- CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol - Google Patents. (n.d.).
- Cheng, Y., et al. (2022). Dendrimer-based drug delivery systems: history, challenges, and latest developments. Journal of Nanobiotechnology, 20(1), 1-21.
- Dash, S., et al. (2010). Kinetic modeling on drug release from controlled drug delivery systems. Acta Poloniae Pharmaceutica, 67(3), 217-223.
-
Gill, G. (2018). Step-by-step protocol for Nanoprecipitation? ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 5. (A) UV−vis spectra showing the drug loading efficiency, (B).... Retrieved from [Link]
- Sreenivasan, A., et al. (2023). REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER. Indo American Journal of Pharmaceutical Sciences, 10(05), 214-226.
- Zaibudeen, A. W. (2025). Recent Advances in Different Nanoprecipitation Methods for Efficient Drug Loading and Controlled Release.
-
Zenodo. (2023). REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
Welcome to the technical support center for the synthesis of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance yield and purity. The synthesis, while straightforward in principle, involves critical steps that require careful control to minimize side reactions and simplify purification.
Overview of the Synthesis
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of 3,5-dihydroxybenzyl alcohol with two equivalents of a suitable 3,5-dimethoxybenzyl halide (e.g., chloride or bromide) in the presence of a base.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, structured in a question-and-answer format to directly tackle specific experimental challenges.
Part 1: Starting Material Synthesis and Quality
A successful synthesis begins with high-purity starting materials. Issues with the final product can often be traced back to impurities or incomplete reactions in the initial steps.
Question 1: My synthesis of the 3,5-dihydroxybenzyl alcohol precursor is giving a low yield. What are the common pitfalls?
Answer: The synthesis of 3,5-dihydroxybenzyl alcohol, a key building block, is most commonly achieved by the reduction of 3,5-dihydroxybenzoic acid.[1] Low yields can stem from several factors:
-
Incomplete Reduction: Ensure the reducing agent (e.g., sodium borohydride) is fresh and used in sufficient molar excess. The reaction may require elevated temperatures or longer reaction times for complete conversion.[2]
-
Sub-optimal pH during Work-up: During the aqueous work-up, careful adjustment of the pH is crucial. Acidic conditions are needed to quench the reaction and protonate the alkoxide intermediate.
-
Product Loss During Extraction: 3,5-dihydroxybenzyl alcohol has some water solubility.[3] Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate) multiple times to maximize recovery.
-
Purification Issues: Recrystallization is a common purification method.[2] If the yield is low post-recrystallization, consider issues with solvent choice or premature crystallization.
Question 2: I am having trouble synthesizing the electrophile, 3,5-dimethoxybenzyl chloride. What is a reliable protocol?
Answer: A common and effective method for synthesizing 3,5-dimethoxybenzyl chloride is the reaction of 3,5-dimethoxybenzyl alcohol with thionyl chloride (SOCl₂), often with a small amount of a base like pyridine.[4][5]
-
Moisture Sensitivity: Thionyl chloride reacts violently with water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: The initial addition of thionyl chloride should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction.[4]
-
Complete Reaction: Allowing the reaction to stir at room temperature for several hours after the initial addition is crucial for driving the reaction to completion.[5]
-
Work-up: The reaction mixture should be carefully quenched by pouring it into water or an ice/water mixture to decompose any remaining thionyl chloride.[4]
Part 2: The Williamson Ether Synthesis - Core Reaction Troubleshooting
This is the most critical step where the two ether linkages are formed. Optimizing this reaction is key to achieving a high yield of the final product.
Question 3: My Williamson ether synthesis is resulting in a low yield of the desired this compound. What are the likely causes?
Answer: Low yields in this S(N)2 reaction can be attributed to several factors. The reaction involves the deprotonation of the hydroxyl groups of 3,5-dihydroxybenzyl alcohol to form a phenoxide, which then acts as a nucleophile.[6]
-
Incomplete Deprotonation: The choice of base is critical. For phenols, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and can be milder than strong bases like sodium hydride (NaH).[7] Ensure at least two equivalents of the base are used to deprotonate both phenolic hydroxyl groups.
-
Poor Solvent Choice: The solvent plays a crucial role in S(N)2 reactions. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) are ideal as they solvate the cation of the base but do not significantly solvate the nucleophilic phenoxide, thus increasing its reactivity.[6][8] Protic solvents (e.g., ethanol) or apolar solvents can slow the reaction rate.
-
Insufficient Reaction Time or Temperature: Williamson ether syntheses are often conducted at elevated temperatures (50-100 °C) for several hours (1-8 hours) to ensure completion.[9][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Reactivity of the Alkyl Halide: The reactivity of the benzyl halide follows the order: Iodide > Bromide > Chloride. If you are using 3,5-dimethoxybenzyl chloride and experiencing slow reaction rates, consider converting it to the bromide or iodide, or adding a catalytic amount of sodium iodide to the reaction mixture.[10]
Question 4: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?
Answer: Several side reactions can compete with the desired O-alkylation.
-
Mono-alkylation Product: The most common "byproduct" is the mono-ether, 3-hydroxy-5-(3,5-dimethoxybenzyloxy)benzyl alcohol. This occurs if the reaction does not go to completion or if an insufficient amount of the 3,5-dimethoxybenzyl halide or base is used.
-
C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation) or at the aromatic ring (C-alkylation).[6][7] While O-alkylation is generally favored, C-alkylation can occur, leading to complex impurities. The choice of solvent can influence this; polar aprotic solvents favor O-alkylation.[8]
-
Elimination of the Benzyl Halide: While less common with primary benzylic halides compared to secondary or tertiary alkyl halides, elimination to form a stilbene derivative is a possibility, especially at higher temperatures.[8]
-
Self-condensation or Polymerization: Under harsh basic conditions, the starting materials or products could potentially undergo side reactions leading to oligomeric or polymeric materials.
Question 5: How can I effectively monitor the progress of the reaction?
Answer: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.
-
Spotting: On a TLC plate, spot the starting material (3,5-dihydroxybenzyl alcohol), the electrophile (3,5-dimethoxybenzyl chloride), and the reaction mixture at different time points.
-
Eluent System: A mixture of hexane and ethyl acetate is a good starting point for the mobile phase. You may need to optimize the ratio to get good separation of the starting materials, the mono-alkylated intermediate, and the final product.
-
Visualization: The spots can be visualized under UV light (due to the aromatic rings) and/or by staining with an appropriate agent (e.g., potassium permanganate).
-
Interpretation: The reaction is complete when the spot corresponding to the 3,5-dihydroxybenzyl alcohol has been consumed and a new, less polar spot for the desired product is prominent.
For more sophisticated, real-time analysis, techniques like membrane introduction mass spectrometry (MIMS) have been used to monitor similar reactions, providing continuous data on reactant consumption and product formation.[11]
Part 3: Purification and Characterization
Question 6: The purification of the final product by column chromatography is proving difficult. Any tips?
Answer: Purification can be challenging due to the presence of structurally similar byproducts.
-
Column Chromatography: Silica gel column chromatography is the standard method.[12]
-
Solvent System: A gradient elution starting with a less polar solvent system (e.g., higher hexane/ethyl acetate ratio) and gradually increasing the polarity is often effective. This will first elute any unreacted 3,5-dimethoxybenzyl chloride, followed by the desired product, and then the more polar mono-alkylated intermediate and starting alcohol.
-
Dry Loading: For compounds that are not highly soluble in the initial eluent, adsorbing the crude product onto a small amount of silica gel and then loading this onto the column ("dry loading") can improve resolution.
-
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final purification step to remove minor impurities.
Question 7: What analytical techniques are recommended for confirming the structure and purity of the final product?
Answer: A combination of techniques is essential for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is crucial for confirming the structure. Look for the disappearance of the phenolic -OH protons and the appearance of new signals corresponding to the benzylic methylene (-CH₂-) protons of the two new ether linkages. The integration of the aromatic and methoxy group signals should match the expected structure.
-
¹³C NMR: This will confirm the number of unique carbon environments in the molecule.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (440.49 g/mol ).[13]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess the purity of the final product with high accuracy.[14]
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dihydroxybenzyl Alcohol
This protocol is adapted from established reduction methods.[1][2]
-
To a stirred solution of 3,5-dihydroxybenzoic acid (1 eq) in anhydrous tetrahydrofuran (THF), add sodium borohydride (NaBH₄) (4 eq) portion-wise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 1 M HCl until the pH is ~2-3.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from hot water or by column chromatography.[2]
Protocol 2: Synthesis of this compound
This is a general protocol for the Williamson ether synthesis step.
-
In a round-bottom flask under an inert atmosphere, dissolve 3,5-dihydroxybenzyl alcohol (1 eq) in anhydrous DMF.
-
Add potassium carbonate (K₂CO₃) (2.5 eq).
-
Add 3,5-dimethoxybenzyl chloride (2.2 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Data and Workflow Visualization
Table 1: Troubleshooting Guide for Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low Yield | Incomplete Deprotonation | Use a stronger base (e.g., NaH) or a more effective base for phenoxides (e.g., K₂CO₃, Cs₂CO₃). Ensure >2 equivalents are used.[7] |
| Poor Solvent Choice | Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[8] | |
| Insufficient Reaction Time/Temp | Increase temperature to 50-100 °C and monitor by TLC for completion (typically 1-8 hours).[9] | |
| Low Reactivity of Halide | Use 3,5-dimethoxybenzyl bromide or add catalytic NaI.[10] | |
| Byproduct Formation | Mono-alkylation | Increase the stoichiometry of the benzyl halide and base; increase reaction time. |
| C-alkylation | Ensure a polar aprotic solvent is used to favor O-alkylation.[8] |
Diagrams
Caption: Simplified mechanism of the Williamson ether synthesis.
Caption: Troubleshooting flowchart for the core synthesis step.
References
-
Wikipedia. Williamson ether synthesis. [Link]
- Google Patents. CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol.
-
YouTube. CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. [Link]
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
- Google Patents. CN105884580A - Preparation method of 3,5-dihydroxybenzyl alcohol.
-
PrepChem.com. Synthesis of 3,5-dimethoxybenzoyl chloride. [Link]
-
Beilstein Journal of Organic Chemistry. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
-
National Institutes of Health. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
-
ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]
-
TailoredRead. Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
Organic Syntheses Procedure. 3-Benzyloxy-2-methyl Propanoate. [Link]
-
ResearchGate. New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
PubMed. On-Line Monitoring of the Photolysis of Benzyl Acetate and 3,5-Dimethoxybenzyl Acetate by Membrane Introduction Mass Spectrometry. [Link]
-
Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]
-
Supporting Information. 4 - Supporting Information. [Link]
-
PrepChem.com. Synthesis of 3,4-dimethoxybenzyl chloride. [Link]
-
ResearchGate. Scheme 1: Synthetic route of 3,5-dimethyl-4-((trimethylsilyl)oxy)benzyl.... [Link]
-
Jurnal Kimia Sains dan Aplikasi. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]
- Google Patents. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol.
- Google Patents.
-
PubChem. 3,5-Dimethoxybenzyl alcohol. [Link]
-
Veeprho. Benzyl alcohol Impurities and Related Compound. [Link]
-
Publisso. Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. [Link]
Sources
- 1. CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol - Google Patents [patents.google.com]
- 2. 3,5-Dihydroxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 3. 3,5-Dihydroxybenzyl alcohol | 29654-55-5 [chemicalbook.com]
- 4. 3,5-Dimethoxybenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. On-Line Monitoring of the Photolysis of Benzyl Acetate and 3,5-Dimethoxybenzyl Acetate by Membrane Introduction Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. scbt.com [scbt.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
common side reactions in the synthesis of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
Welcome to the technical support guide for the synthesis of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development. Our goal is to equip you with the insights needed to navigate the common challenges associated with this synthesis, ensuring a successful and efficient experimental outcome.
Synthesis Overview
The synthesis of this compound is a classic example of the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the dianion of 3,5-dihydroxybenzyl alcohol acts as the nucleophile, attacking two equivalents of 3,5-dimethoxybenzyl bromide.
The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, using a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the phenolic hydroxyl groups.
Caption: General reaction scheme for the Williamson ether synthesis of the target molecule.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Q1: My reaction is incomplete. TLC analysis shows significant unreacted 3,5-dihydroxybenzyl alcohol.
Probable Causes & Solutions:
-
Insufficient Base: The phenolic hydroxyl groups of 3,5-dihydroxybenzyl alcohol must be fully deprotonated to form the reactive dianion. Incomplete deprotonation is a common cause of low yield.
-
Causality: Potassium carbonate (K₂CO₃) is a moderately strong base, but its effectiveness can be hampered by moisture. Sodium hydride (NaH) is a much stronger, non-reversible base that ensures complete deprotonation but requires strictly anhydrous conditions.[1][2]
-
Solution:
-
Verify Base Quality: Use freshly opened or properly stored K₂CO₃. For NaH, ensure it is a fresh dispersion and handle it under an inert atmosphere (e.g., Argon or Nitrogen).
-
Increase Stoichiometry: Use a slight excess of the base (e.g., 2.2-2.5 equivalents for K₂CO₃) to drive the deprotonation to completion.
-
Consider a Stronger Base: If issues persist, switching from K₂CO₃ to NaH can significantly improve the reaction rate and completion.[2]
-
-
-
Reaction Conditions: The Sₙ2 reaction is sensitive to temperature and solvent choice.[3]
-
Causality: Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base without solvating the nucleophile, leaving it more available for reaction.[4][1] Protic solvents (like ethanol or water) will protonate the alkoxide and inhibit the reaction. Insufficient temperature can lead to slow reaction rates.[4]
-
Solution:
-
Ensure Anhydrous Conditions: Use anhydrous solvents. Even small amounts of water can quench the alkoxide.[5]
-
Optimize Temperature: A typical temperature range for this synthesis is 50-100 °C.[4] If the reaction is sluggish, consider increasing the temperature within this range, while monitoring for byproduct formation.
-
Consider a Phase-Transfer Catalyst: Adding a catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 can increase the solubility and reactivity of the nucleophile, especially when using bases like K₂CO₃.[4][5][6]
-
-
Q2: I'm observing a significant amount of an alkene byproduct, which appears as a non-polar spot on my TLC plate.
Probable Cause & Solution:
-
Competing E2 Elimination: This is the most common side reaction in Williamson ether syntheses.[1][7] The alkoxide is a strong base and can abstract a proton from the carbon adjacent to the bromine on the 3,5-dimethoxybenzyl bromide, leading to an elimination (E2) reaction that forms an alkene (a stilbene derivative in this case).
-
Causality: The Sₙ2 and E2 reactions are competitive pathways.[3] Higher temperatures strongly favor the E2 elimination pathway, which has a higher activation energy.[1]
-
Solution:
-
Lower the Reaction Temperature: This is the most effective way to favor substitution over elimination. Try running the reaction at the lower end of the effective temperature range (e.g., 50-60 °C) for a longer period.[1]
-
Controlled Addition: Add the 3,5-dimethoxybenzyl bromide solution slowly to the solution of the deprotonated diol. This keeps the concentration of the alkyl halide low at any given time, which can disfavor the bimolecular elimination reaction.
-
-
Q3: My purified product is an oil, but the literature reports a solid. How can I induce crystallization?
Probable Causes & Solutions:
-
Residual Solvent: Small amounts of high-boiling solvents like DMF can remain even after rotary evaporation and high-vacuum drying, acting as an impurity that inhibits crystallization.
-
Solution:
-
Azeotropic Removal: Dissolve the oily product in a solvent like toluene and re-evaporate. This can help to azeotropically remove residual DMF.
-
Precipitation: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane, ethyl acetate) and add a poor solvent (e.g., hexane, pentane) dropwise until the solution becomes cloudy. Let it stand, or cool it, to allow crystals to form.
-
-
-
Small Molecule Impurities: The presence of byproducts, even in small amounts, can disrupt the crystal lattice.
-
Solution:
-
Re-purify: If precipitation fails, re-purify the product using column chromatography with a shallow solvent gradient to ensure good separation of any closely eluting impurities.
-
Trituration: Add a small amount of a solvent in which the product is poorly soluble (like cold diethyl ether or hexane). Stir or sonicate the mixture. The impurities may dissolve while the pure product solidifies.
-
-
Frequently Asked Questions (FAQs)
Q: What is the ideal choice of base for this synthesis?
A: The choice depends on your experimental setup and sensitivity to reaction conditions.
| Base | Pros | Cons |
| Potassium Carbonate (K₂CO₃) | Easy to handle, less hazardous, suitable for aryl ethers.[2] | Requires higher temperatures, can be slow, sensitive to moisture. |
| Sodium Hydride (NaH) | Strong, irreversible base ensures complete deprotonation, leading to faster reaction rates.[1][2] | Highly reactive with water and protic solvents, requires strict anhydrous and inert atmosphere conditions. |
For robust and reproducible results, Sodium Hydride (NaH) is often preferred, provided the necessary precautions for handling are taken.
Q: Why is 3,5-dimethoxybenzyl bromide used instead of the corresponding chloride?
A: The choice of halide is critical for the Sₙ2 reaction. Bromide is a better leaving group than chloride because it is a weaker base. This facilitates the backside attack by the nucleophile, leading to a faster and more efficient reaction. The general reactivity order for halides in Sₙ2 reactions is I > Br > Cl > F.
Q: Can I monitor the reaction progress using Thin Layer Chromatography (TLC)?
A: Absolutely. TLC is essential for monitoring this reaction. You should spot the starting materials (3,5-dihydroxybenzyl alcohol and 3,5-dimethoxybenzyl bromide) and the reaction mixture on the same plate. A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., starting with 7:3 and adjusting as needed).
-
3,5-dihydroxybenzyl alcohol (starting material): Very polar, will have a low R_f value.
-
3,5-dimethoxybenzyl bromide (starting material): Less polar, will have a high R_f value.
-
Product: Will have an intermediate R_f value. The reaction is complete when the spot corresponding to the 3,5-dihydroxybenzyl alcohol has been consumed.
Experimental Protocols
Protocol 1: Synthesis using Potassium Carbonate
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-dihydroxybenzyl alcohol (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.
-
Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.
-
Add a solution of 3,5-dimethoxybenzyl bromide (2.1 eq) in anhydrous DMF dropwise over 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common synthesis issues.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Hill, J. W., & Corredor, J. (1977). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 54(3), 184. [Link]
-
JETIR. (2019). Contribution of phase transfer catalyst to green chemistry: A review. JETIR, 6(6). [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Slideshare. (2015). Phase transfer catalysis. [Link]
-
Supporting Information for a scientific publication. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Career Henan Chemical Co. 3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4). [Link]
-
ResearchGate. Scheme 1: Synthetic route of 3,5-dimethyl-4-((trimethylsilyl)oxy)benzyl... [Link]
-
MDPI. (2020). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. Antioxidants, 9(10), 941. [Link]
- Google Patents. (2012). Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol.
-
PubChem - NIH. 3,5-Dibenzyloxybenzyl alcohol. [Link]
- Google Patents. (1970).
-
Chongqing Chemdad Co., Ltd. 3,5-Dibenzyloxybenzyl alcohol. [Link]
-
Amerigo Scientific. This compound. [Link]
Sources
optimizing reaction conditions for the etherification of 3,5-dihydroxybenzyl alcohol
Welcome to the technical support center for the etherification of 3,5-dihydroxybenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this reaction. The presence of two phenolic hydroxyls and one primary benzylic alcohol in 3,5-dihydroxybenzyl alcohol presents a unique chemical challenge, demanding precise control over reaction conditions to achieve desired selectivity and yield. This guide is built on established chemical principles and field-proven insights to help you overcome common experimental hurdles.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during the etherification of 3,5-dihydroxybenzyl alcohol. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Potential Causes:
-
Poor Nucleophilicity of Phenolic Hydroxyls: The electron-withdrawing nature of the benzene ring reduces the nucleophilicity of the phenolic hydroxyl groups compared to the benzylic alcohol.[1]
-
Steric Hindrance: Bulky alkylating agents can be sterically hindered from approaching the hydroxyl groups.
-
Inappropriate Base: The chosen base may not be strong enough to sufficiently deprotonate the phenolic hydroxyls to form the more reactive phenoxide ions.
-
Reaction Temperature Too Low: Insufficient thermal energy can lead to slow reaction rates.
-
Deactivation of Catalyst: In catalytic reactions, impurities in reactants or solvents can poison the catalyst.[2]
Solutions:
-
Enhance Nucleophilicity: For Williamson ether synthesis, use a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the phenolic hydroxyls, forming the more nucleophilic phenoxide ions.[3][4] The benzylic alcohol is less acidic and will likely require a stronger base for deprotonation.
-
Optimize Alkylating Agent: Use a less sterically hindered and more reactive alkylating agent, such as a primary alkyl halide (e.g., methyl iodide, ethyl bromide).[3][5]
-
Select the Right Base:
-
For selective phenolic etherification, a moderately strong base like K2CO3 is often sufficient.
-
To react with the benzylic alcohol, a stronger base like NaH may be necessary.
-
-
Adjust Reaction Temperature: Gradually increase the reaction temperature while monitoring for side product formation. For many etherification reactions, temperatures between 80-120 °C are effective.[6] However, be aware that higher temperatures can promote side reactions like elimination.[6]
-
Ensure Reagent and Solvent Purity: Use freshly distilled solvents and high-purity reagents to avoid catalyst deactivation and other side reactions.
Problem 2: Lack of Selectivity (Mixture of Products)
Potential Causes:
-
Similar Reactivity of Hydroxyl Groups: Under certain conditions, both the phenolic and benzylic hydroxyl groups can react, leading to a mixture of mono- and di-etherified products.
-
Over-alkylation: Using an excess of the alkylating agent or prolonged reaction times can lead to the etherification of multiple hydroxyl groups.
Solutions:
-
Employ Protecting Groups: To achieve selective etherification, protect the hydroxyl group(s) you do not want to react. For example, to selectively etherify the benzylic alcohol, the phenolic hydroxyls can be protected as silyl ethers (e.g., TBDMS) or acetals, which are stable under basic conditions used for Williamson ether synthesis but can be removed later.[7][8][9]
-
Control Stoichiometry: Carefully control the stoichiometry of your reagents. Use of a slight excess of the limiting reagent you want to react can drive the reaction to completion without promoting over-alkylation.
-
pH Control: In some cases, pH can influence selectivity. The phenolic hydroxyls are more acidic than the benzylic alcohol and can be selectively deprotonated at a lower pH.
-
Catalyst Choice: Certain catalysts can offer improved selectivity. For instance, some iron-catalyzed methods have shown selectivity in etherification reactions.[10]
Experimental Workflow: Selective Phenolic Etherification using Protecting Groups
Caption: Workflow for selective etherification.
Problem 3: Formation of Side Products
Potential Causes:
-
Elimination Reactions: With secondary or tertiary alkyl halides, elimination can compete with substitution, especially at higher temperatures.[4][6]
-
Self-Condensation/Polymerization: Benzyl alcohols can undergo self-condensation under acidic or basic conditions, leading to polyether formation.[11]
-
C-Alkylation: Under certain conditions, the aromatic ring can undergo Friedel-Crafts-type alkylation, although this is less common for etherification.
Solutions:
-
Choice of Alkylating Agent: Use primary alkyl halides to minimize elimination side reactions.[3]
-
Temperature Control: Maintain the lowest effective temperature to disfavor elimination and polymerization.
-
Reaction Time: Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed to prevent the formation of byproducts from prolonged reaction times.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the phenolic groups.
Frequently Asked Questions (FAQs)
Q1: What is the best method for the selective etherification of the phenolic hydroxyls over the benzylic alcohol?
A1: The Williamson ether synthesis is generally the most effective method for this transformation.[3][4][5] The phenolic hydroxyls are significantly more acidic than the benzylic alcohol, allowing for their selective deprotonation with a mild base like potassium carbonate (K2CO3) in a polar aprotic solvent like acetone or DMF. The resulting phenoxides are excellent nucleophiles that will readily react with a primary alkyl halide. The less acidic benzylic alcohol will remain largely protonated and unreactive under these conditions.
Q2: How can I selectively etherify the benzylic alcohol?
A2: Selective etherification of the benzylic alcohol is more challenging due to the higher reactivity of the phenolic hydroxyls under many conditions. The most reliable approach involves a protection-etherification-deprotection sequence as outlined in the workflow diagram above.
-
Protection: Protect the two phenolic hydroxyl groups. Silyl ethers, such as TBDMS (tert-butyldimethylsilyl), are a good choice as they are easily introduced and removed under conditions that do not affect the benzylic ether.[9]
-
Etherification: With the phenolic groups protected, the benzylic alcohol can be deprotonated with a stronger base like sodium hydride (NaH) and then reacted with an alkyl halide.
-
Deprotection: The silyl protecting groups can be selectively removed using a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the desired product.
Q3: What are the ideal solvents for the etherification of 3,5-dihydroxybenzyl alcohol?
A3: The choice of solvent depends on the specific etherification method:
-
Williamson Ether Synthesis: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetone, or acetonitrile are preferred. They effectively solvate the cation of the base (e.g., K+ in K2CO3) without solvating the nucleophilic phenoxide, thus increasing its reactivity.
-
Acid-Catalyzed Etherification: Non-polar, non-coordinating solvents like toluene or dichloromethane are often used. Protic solvents like alcohols should be used with caution as they can participate in the reaction.[6] Some newer, greener solvents like propylene carbonate have also been shown to be effective.[2]
Q4: How do I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to clearly separate the starting material, product(s), and any significant byproducts. The spots can be visualized under UV light or by staining with an appropriate reagent (e.g., potassium permanganate). For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can be used.
Q5: What are the best practices for purifying the final ether product?
A5: The purification strategy will depend on the properties of the product and the impurities present.
-
Extraction: An initial workup involving liquid-liquid extraction can remove water-soluble impurities and the base.
-
Column Chromatography: This is the most common method for separating the desired product from unreacted starting materials and side products. Silica gel is a standard stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure compound.
Quantitative Data Summary: Recommended Reaction Conditions
| Parameter | Williamson Ether Synthesis (Phenolic -OH) | Williamson Ether Synthesis (Benzylic -OH, Protected) | Acid-Catalyzed Etherification |
| Base | K2CO3, Cs2CO3 | NaH, KH | Not applicable |
| Alkylating Agent | Primary alkyl halide (e.g., CH3I, C2H5Br) | Primary alkyl halide | Alcohol (R'-OH) |
| Catalyst | Phase-transfer catalyst (optional, e.g., TBAB) | Not applicable | Strong acid (e.g., H2SO4), Lewis acid (e.g., FeCl3, RE(OTf)3)[2][12], or solid acid catalyst (e.g., Amberlyst-15)[13] |
| Solvent | Acetone, DMF, Acetonitrile | THF, DMF | Toluene, Dichloromethane, or neat alcohol |
| Temperature | 25 - 80 °C | 0 - 60 °C | 80 - 140 °C |
| Reaction Time | 2 - 24 hours | 1 - 12 hours | 4 - 48 hours |
Logical Relationship Diagram
Caption: Decision tree for troubleshooting.
References
-
Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. [Link]
-
Green Chemistry. (2015). Gold(I)-catalysed dehydrative formation of ethers from benzylic alcohols and phenols. [Link]
-
ACS Omega. (2020). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. [Link]
- Google Patents. (1984).
-
ACS Omega. (2017). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
-
J-Stage. (1996). Rare Earth Metal Trifluoromethanesulfonates Catalyzed Benzyl-Etherification. [Link]
-
Khan Academy. (2023). Alcohols, phenols and acids | Grade 12 | Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Pearson+. (2024). The Williamson ether synthesis involves the displacement of an al.... [Link]
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Google Patents. (1970).
-
Khan Academy. (n.d.). Williamson ether synthesis (video). [Link]
-
Chegg. (2021). Solved The etherification of 3-ethoxy-4-hydroxybenzyl | Chegg.com. [Link]
-
University of Pennsylvania. (n.d.). Protecting Groups. [Link]
-
MDPI. (2018). Solvent-Free Benzylation of Glycerol by Benzyl Alcohol Using Heteropoly Acid Impregnated on K-10 Clay as Catalyst. [Link]
- Google Patents. (2016). Preparation method of 3,5-dihydroxybenzyl alcohol.
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]
-
American Chemical Society. (1962). Selective Etherification of p-Hydroxybenzyl Alcohol. [Link]
-
ResearchGate. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. [Link]
-
Scientific Research Publishing. (2018). Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C). [Link]
-
OSTI.GOV. (2012). Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. [Link]
-
PubChem. (n.d.). 3,5-Dihydroxybenzyl alcohol. [Link]
- Google Patents. (2013). Synthetic method of 3,5-dihydroxybenzyl alcohol.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Solved 1. The etherification of 3-ethoxy-4-hydroxybenzyl | Chegg.com [chegg.com]
Technical Support Center: Purification of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
Welcome to the technical support center for the purification of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this second-generation dendritic alcohol. Here, we provide troubleshooting advice and detailed protocols in a practical question-and-answer format to ensure the highest purity of your compound for downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After my synthesis, my crude this compound appears as a viscous oil or a sticky solid, and TLC analysis shows multiple spots. What are the likely impurities?
A1: The synthesis of this compound, a Fréchet-type dendron, is typically achieved through a Williamson ether synthesis. This involves the reaction of 3,5-dihydroxybenzyl alcohol with two equivalents of a 3,5-dimethoxybenzyl halide (e.g., bromide or chloride) in the presence of a base.[1] The common impurities you are observing likely stem from incomplete reactions or side reactions.
Likely Impurities:
-
Unreacted Starting Materials:
-
3,5-Dihydroxybenzyl alcohol: A polar compound that will have a low Rf value on a normal-phase TLC plate.
-
3,5-Dimethoxybenzyl halide: The electrophile used in the synthesis.
-
-
Mono-substituted Product: 3-Hydroxy-5-(3,5-dimethoxybenzyloxy)benzyl Alcohol. This is a common byproduct when the reaction does not go to completion.
-
Byproducts from the Base: Residual base or its salts.
-
Solvent Residue: High-boiling point solvents like DMF, if used in the synthesis.
The following diagram illustrates the likely composition of your crude product:
Caption: Composition of a typical crude reaction mixture.
Q2: How can I effectively monitor the purification process?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification. Due to the differences in polarity between the target molecule and the potential impurities, you can achieve good separation on silica gel plates.
Recommended TLC Conditions:
| Parameter | Recommendation |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | A mixture of hexane and ethyl acetate is a good starting point.[2] Begin with a ratio of 7:3 (hexane:ethyl acetate) and adjust the polarity as needed. For more polar impurities, a mobile phase of dichloromethane with a small percentage of methanol may be effective. |
| Visualization | The aromatic rings in your compound and impurities allow for visualization under UV light (254 nm). Additionally, staining with potassium permanganate (KMnO₄) can be used to visualize the alcohol functional groups. |
Interpreting Your TLC Plate:
-
The desired product, this compound, will be less polar than the diol starting material and the mono-substituted intermediate. Therefore, it will have a higher Rf value.
-
Unreacted 3,5-dihydroxybenzyl alcohol will be the most polar, appearing as a spot with a very low Rf.
-
The mono-substituted product will have an Rf value between the starting diol and the final product.
Q3: My primary purification by column chromatography is not giving me a pure product. What can I do to optimize the separation?
A3: Column chromatography is the most common and effective method for purifying dendritic molecules of this nature.[3] If you are facing difficulties, consider the following optimization strategies:
Troubleshooting Column Chromatography:
| Issue | Recommended Solution |
| Poor Separation (Overlapping Spots) | * Adjust Solvent Polarity: If your compounds are eluting too quickly, decrease the polarity of your mobile phase (increase the proportion of hexane). If they are sticking to the column, gradually increase the polarity (increase the proportion of ethyl acetate). A shallow gradient elution can often provide better separation than an isocratic one. |
| * Change Solvent System: If a hexane/ethyl acetate system is not effective, try a different solvent mixture. Dichloromethane/diethyl ether or toluene/ethyl acetate can sometimes offer different selectivity.[4] | |
| * Optimize Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates. A common rule of thumb is to use a silica gel to crude product weight ratio of at least 50:1. | |
| Product is Tailing on the Column | * Check for Acidity: The benzyl alcohol moiety can sometimes interact strongly with the slightly acidic silica gel. You can try neutralizing your silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.5-1% in your eluent). |
| Low Recovery of Product | * Product Insolubility: Your product may be precipitating on the column if the eluent is not a good solvent for it. Ensure your chosen mobile phase can dissolve the compound. |
| * Irreversible Adsorption: Highly polar impurities can bind irreversibly to the silica. A preliminary aqueous workup to remove salts and polar byproducts is highly recommended before chromatography. |
Q4: Can I purify this compound by recrystallization?
A4: Recrystallization can be an excellent method for obtaining highly pure crystalline material, provided your compound is a solid at room temperature and you can find a suitable solvent system. For dendritic molecules, which can sometimes be oils or amorphous solids, finding a good recrystallization solvent can be challenging.
Finding a Suitable Recrystallization Solvent:
The ideal solvent will dissolve your compound when hot but not when cold. The impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble at cold temperatures.
Common Recrystallization Solvents to Screen:
-
Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate, toluene, or a mixture of hexane and a more polar solvent.
-
Solvent/Anti-Solvent Systems: A common technique is to dissolve the crude product in a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexane or pentane) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can induce crystallization. For compounds with multiple aromatic rings, acetonitrile can be a good solvent to try.[5]
Q5: My HPLC analysis shows a single, but broad, peak for my purified product. What does this indicate?
A5: A broad peak in your HPLC chromatogram, even after purification, can suggest a few possibilities for dendritic molecules:
-
Conformational Isomers: Large, flexible molecules like dendrons can exist in multiple conformations that may interconvert slowly on the HPLC timescale, leading to peak broadening.
-
Residual Polydispersity: Even with careful purification, there might be a very small amount of closely related dendrons (e.g., with a missing branch) that are difficult to separate by chromatography and co-elute with your main product.
-
Suboptimal HPLC Conditions: The mobile phase composition, gradient, or flow rate may not be optimized for your compound. Experiment with different gradients and solvent systems (e.g., acetonitrile/water vs. methanol/water). A C18 column is a good starting point for reverse-phase HPLC analysis of such compounds.[6][7]
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes a crude product that has been worked up to remove any water-soluble impurities.
Workflow for Flash Column Chromatography:
Caption: Step-by-step workflow for purification via flash column chromatography.
Step-by-Step Procedure:
-
Sample Preparation: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel (approximately 1-2 times the weight of your crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This dry-loading method often results in better separation.
-
Column Packing: Prepare a flash chromatography column with silica gel, using hexane as the initial solvent. Ensure the silica bed is well-packed and free of air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the silica gel bed.
-
Elution:
-
Begin eluting with 100% hexane to remove any non-polar impurities.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate. A suggested gradient could be from 0% to 30% ethyl acetate in hexane over several column volumes.
-
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purity Assessment by HPLC
Recommended HPLC Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3 µm)[3] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 50% to 95% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 280 nm |
| Column Temperature | 30 °C |
Sample Preparation:
-
Prepare a stock solution of your purified compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
References
- Supporting Information for various chemical syntheses. (Please refer to specific synthesis papers for detailed procedures).
-
CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google Patents.
-
Scheme 1: Synthetic route of 3,5-dimethyl-4-((trimethylsilyl)oxy)benzyl... - ResearchGate.
-
3,5-Dihydroxybenzyl alcohol synthesis - ChemicalBook.
-
Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl - Indian Academy of Sciences.
-
Benzyl alcohol synthesis by benzylic substitution - Organic Chemistry Portal.
-
How to do recrystallization of organic compounds in lab? - YouTube.
-
Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress.
-
Williamson ether synthesis help : r/chemhelp - Reddit.
-
Synthesis and Characterization of Aliphatic Polyether Dendrons Based on Polystyrene Peripheries.
-
in the chemical literature: Williamson ether synthesis - YouTube.
-
-
Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Be as complete as possible and show electron flow for all steps. 2. Thin.
-
-
3,5-Dibenzyloxybenzyl alcohol | C21H20O3 | CID 561476 - PubChem - NIH.
-
3,5-Dibenzyloxybenzyl alcohol One Chongqing Chemdad Co.
-
CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol - Google Patents.
-
2,3-Branching benzyl ether dendrimers for the enhancement of dental composites | Request PDF - ResearchGate.
-
Application Notes and Protocols for the Analysis of 3,5-Dihydroxybenzyl Alcohol - Benchchem.
-
Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical - Austin Publishing Group.
-
Using TLC to Scout Flash Chromatography Solvents - Biotage.
Sources
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
alternative catalysts for the synthesis of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
Welcome to the technical support center for the synthesis of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions regarding the catalytic reduction of the parent carboxylic acid to the desired benzyl alcohol. Our focus is on providing effective alternative catalytic systems to overcome the challenges associated with traditional, often hazardous, reducing agents.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing a carboxylic acid to a primary alcohol?
Traditionally, the reduction of carboxylic acids to primary alcohols is achieved using powerful, non-catalytic reducing agents like lithium aluminum hydride (LiAlH₄) and borane (BH₃) complexes.[1][2][3] While effective, these reagents can be hazardous and lack chemoselectivity. Modern catalytic approaches, such as catalytic hydrogenation and hydrosilylation, offer safer and more selective alternatives.[4][5]
Q2: I want to avoid using LiAlH₄ due to safety concerns. What are the best catalytic alternatives for synthesizing this compound?
Excellent question. Moving away from stoichiometric, highly reactive hydrides is a common goal. Here are some leading catalytic alternatives:
-
Manganese-Catalyzed Hydrosilylation: This is a highly promising and increasingly popular method. It employs a manganese-based catalyst, such as [MnBr(CO)₅], with a silane reducing agent like phenylsilane (PhSiH₃).[5][6] This system is attractive due to the use of an earth-abundant and less toxic metal. It offers mild reaction conditions and has been shown to be effective for a range of aromatic carboxylic acids.[5][6]
-
Ruthenium-Catalyzed Hydrogenation: Pincer ruthenium complexes are powerful catalysts for the hydrogenation of carboxylic acids and their esters.[4][7] These reactions typically use hydrogen gas as the terminal reductant, making them atom-economical. However, they may require elevated pressures and temperatures.
-
Borane Complexes: While borane itself is a potent reducing agent, it can be used in a more controlled, pseudo-catalytic manner. Borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂) are known to selectively reduce carboxylic acids in the presence of other functional groups, such as esters.[1][2]
Q3: My starting material, 3,5-Bis(3,5-dimethoxybenzyloxy)benzoic acid, has multiple ether linkages. Are these stable under the proposed catalytic conditions?
This is a critical consideration. The benzyl ether linkages in your molecule are generally stable under the conditions of catalytic hydrogenation and hydrosilylation. The C-O bonds in the ether are significantly less reactive than the C=O bond of the carboxylic acid. However, highly acidic conditions or prolonged reaction times at high temperatures could potentially lead to some cleavage. The mild conditions offered by manganese-catalyzed hydrosilylation make it a particularly suitable choice to preserve the integrity of these ether groups.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or No Conversion of the Starting Carboxylic Acid
If you are experiencing poor conversion of your starting material, consider the following points, which are also summarized in the decision workflow below.
-
Catalyst Deactivation: The carboxylic acid substrate itself can sometimes inhibit the catalyst.[5]
-
Solution: Ensure your reagents and solvents are anhydrous and free of impurities. For hydrogenation reactions, oxygen contamination can deactivate the catalyst. For hydrosilylation, ensure the silane is of high quality.
-
-
Insufficient Catalyst Loading:
-
Solution: While catalyst loading should be kept minimal for efficiency, it may need to be optimized. Try incrementally increasing the catalyst loading from, for example, 0.5 mol% to 2 mol%.
-
-
Inadequate Reaction Conditions:
-
Solution: For catalytic hydrogenations, you may need to increase the hydrogen pressure or the reaction temperature. For hydrosilylation reactions, a moderate increase in temperature (e.g., to 100 °C) can improve reaction rates.[5]
-
Issue 2: Formation of Side Products
The most likely side product in this reduction is the corresponding aldehyde.
-
Over-oxidation of the Product: While less common in reductions, ensure your work-up conditions are not oxidative.
-
Incomplete Reduction: Some catalytic systems, particularly under certain conditions, may favor the formation of the aldehyde.
-
Solution: If you are isolating the aldehyde, this indicates that the first stage of the reduction is occurring. To push the reaction to the alcohol, you may need to increase the amount of the reducing agent (e.g., silane) or prolong the reaction time. Some iron-catalyzed systems can be switched between aldehyde and alcohol formation.[8]
-
Issue 3: Difficulty in Product Purification
-
Residual Silane Byproducts: Hydrosilylation reactions will produce siloxane byproducts which can sometimes complicate purification.
-
Solution: A common technique is to quench the reaction with an aqueous base (like 1M NaOH) and then perform a standard work-up. The siloxanes can often be removed by column chromatography.
-
-
Product Solubility: The target molecule is relatively large and may have limited solubility in certain solvents.
-
Solution: A solvent system such as ethyl acetate/hexanes is a good starting point for chromatographic purification.
-
Alternative Catalyst Comparison
The following table summarizes the key features of the recommended alternative catalytic systems for the reduction of 3,5-Bis(3,5-dimethoxybenzyloxy)benzoic acid.
| Catalyst System | Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| [MnBr(CO)₅] | Phenylsilane (PhSiH₃) | 100 °C, solvent-free or in a non-polar solvent[5] | Earth-abundant metal, mild conditions, high chemoselectivity | May require slightly elevated temperatures |
| Pincer Ru Complexes | H₂ gas | 50-100 °C, 1-50 atm H₂[4] | Atom economical, high turnover numbers | Requires handling of H₂ gas, higher pressures may be needed |
| BH₃·SMe₂ | Stoichiometric | Room temperature to 65 °C in THF | High chemoselectivity for carboxylic acids[1] | Not truly catalytic, pungent smell of dimethyl sulfide |
| CoCl₂ / NaBH₄ | NaBH₄ | Mild, room temperature[4] | Inexpensive reagents, mild conditions | More established for esters; may require a two-step process (esterification then reduction) |
Experimental Protocol: Manganese-Catalyzed Hydrosilylation
This protocol is adapted from established procedures for the reduction of aromatic carboxylic acids using a manganese catalyst.[5][6]
Materials:
-
3,5-Bis(3,5-dimethoxybenzyloxy)benzoic acid
-
[MnBr(CO)₅] (Manganese(I) bromide pentacarbonyl)
-
Phenylsilane (PhSiH₃)
-
Anhydrous, degassed solvent (e.g., cyclohexane)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Standard glassware for work-up and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add 3,5-Bis(3,5-dimethoxybenzyloxy)benzoic acid (1 equivalent).
-
Add the manganese catalyst, [MnBr(CO)₅] (0.5 - 1.5 mol%).
-
Add the anhydrous, degassed solvent.
-
Add phenylsilane (1.5 - 2.0 equivalents) dropwise to the mixture.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by the slow addition of an aqueous base (e.g., 1M NaOH).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for manganese-catalyzed hydrosilylation.
References
- Selective Switchable Iron‐Catalyzed Hydrosilylation of Carboxylic Acids. ChemInform Abstract.
-
Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal. Available at: [Link]
- Reduction of Carboxylic Acids and Their Derivatives to Alcohols, Ethers, and Amines. Elsevier.
-
Chem 115. Andrew G Myers Research Group, Harvard University. Available at: [Link]
- Reduction of Carboxylic Acids and Their Derivatives to Alcohols, Ethers, and Amines. ScienceDirect.
-
Reduction of carboxylic acids. Khan Academy. Available at: [Link]
-
Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. National Institutes of Health (NIH). Available at: [Link]
-
Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. ACS Publications. Available at: [Link]
-
Carboxylic acid - Reduction, Reactivity, Synthesis. Britannica. Available at: [Link]
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- 2. Khan Academy [khanacademy.org]
- 3. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]
- 4. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
- 5. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reduction of Carboxylic Acids and Their Derivatives to Alcohols, Ethers, and Amines [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
preventing decomposition of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol during purification
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with and purifying 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol. This molecule, with its sterically hindered nature and multiple acid-sensitive benzylic ether linkages, presents unique challenges during purification. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you prevent decomposition and achieve high purity.
Troubleshooting Guide: Preventing Decomposition During Purification
This section addresses common issues encountered during the purification of this compound and provides solutions based on an understanding of its chemical vulnerabilities.
Issue 1: Significant product loss and observation of new, lower molecular weight impurities after silica gel chromatography.
Root Cause Analysis: The primary culprit is likely the acidic nature of standard silica gel. This compound possesses multiple benzylic ether bonds. These bonds are susceptible to acid-catalyzed cleavage. The Lewis and Brønsted acid sites on the surface of silica gel can protonate the ether oxygen, initiating a cleavage cascade that results in the formation of more polar, smaller fragments, such as 3,5-dimethoxybenzyl alcohol and various carbocation-derived byproducts. This not only reduces the yield of your target compound but also complicates the purification by introducing new impurities.
Visualizing the Decomposition Pathway:
Caption: Acid-catalyzed decomposition of the target molecule on silica gel.
Solutions:
-
Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel before use. This can be achieved by pre-treating the silica with a basic modifier like triethylamine (TEA).[1][2][3][4]
-
Use of an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina. However, be aware that alumina can have its own reactivity issues, so a small-scale trial is recommended.
-
Avoid Dry Loading on Silica: Dry loading involves dissolving the compound in a solvent, mixing it with silica gel, and then evaporating the solvent. This prolonged contact between the compound and silica can lead to degradation, especially if any residual acid is present.[1]
Issue 2: The compound "oils out" or forms an intractable gum during recrystallization attempts.
Root Cause Analysis: "Oiling out" occurs when a compound's solubility in a hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice. This is common for large, sterically hindered molecules like this compound, which may have a relatively low melting point and a high affinity for a range of organic solvents. The presence of even minor impurities can also disrupt crystal lattice formation.
Solutions:
-
Careful Solvent Selection: The ideal recrystallization solvent should dissolve the compound completely at its boiling point but poorly at room temperature or below.[5][6][7] For a large, relatively non-polar molecule, consider solvent systems like:
-
A single solvent such as toluene or a higher boiling point ether.
-
A two-solvent system, where the compound is dissolved in a good solvent (e.g., dichloromethane or ethyl acetate) at an elevated temperature, and a poor solvent (e.g., hexanes or heptane) is slowly added until the solution becomes slightly turbid.[8][9]
-
-
Slow Cooling: Rapid cooling often leads to precipitation rather than crystallization. Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.
-
Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites. Alternatively, adding a tiny seed crystal of the pure compound can initiate crystallization.
-
Pre-purification: If significant impurities are present, a preliminary purification step, such as a quick filtration through a small plug of deactivated silica, can remove baseline impurities that may be inhibiting crystallization.[1]
Frequently Asked Questions (FAQs)
Q1: Is flash chromatography a suitable purification method for this compound?
A1: Yes, flash chromatography can be a very effective method, provided that the silica gel is properly deactivated to prevent acid-catalyzed decomposition.[1] A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, will likely be necessary to achieve good separation from less polar impurities and then elute the target compound.
Q2: Can I use reverse-phase chromatography for purification?
A2: Reverse-phase chromatography (e.g., using a C18 stationary phase) is a viable option, especially for removing more polar impurities. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. Since acidic conditions are often used in reverse-phase HPLC (e.g., with trifluoroacetic acid or formic acid as additives), it is crucial to first test the stability of your compound under these conditions on a small scale.
Q3: My compound appears to be heat-sensitive. Are there any non-chromatographic purification methods that avoid high temperatures?
A3: Yes, besides recrystallization which involves heating, you can consider lyophilization (freeze-drying). This technique is particularly useful for removing final traces of solvent from a purified product without applying heat. If your compound is isolated from an aqueous or a suitable organic solvent mixture, it can be frozen and the solvent removed by sublimation under vacuum. This is a very gentle drying method.[10][11][12][13]
Q4: What are the best practices for storing the purified this compound?
A4: Given its potential sensitivity, the purified compound should be stored as a solid in a tightly sealed container, protected from light and acidic vapors. Storing under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., in a freezer) is recommended to minimize degradation over time.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Chromatography on Deactivated Silica Gel
This protocol is designed to minimize acid-catalyzed decomposition during chromatographic purification.
Workflow Visualization:
Caption: Workflow for flash chromatography with deactivated silica gel.
Step-by-Step Methodology:
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), identify a solvent system (e.g., hexanes/ethyl acetate) where your target compound has an Rf value of approximately 0.2-0.3.
-
-
Deactivation of Silica Gel:
-
Column Packing:
-
Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes).
-
Pour the slurry into your chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Column Equilibration:
-
Pass at least two column volumes of the triethylamine-containing eluent through the packed column.
-
Subsequently, pass at least two column volumes of the eluent without triethylamine through the column to remove excess base.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system, gradually increasing the polarity if a gradient is required.
-
Collect fractions and monitor the elution of your compound by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Critical Parameters Summary:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for flash chromatography. |
| Deactivating Agent | Triethylamine (1-2% v/v in eluent) | Neutralizes acidic sites on silica gel.[1][2] |
| Eluent | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | To be determined by TLC analysis. |
| Sample Loading | In minimal non-polar solvent | Ensures a tight band at the start of the chromatography. |
Protocol 2: Purification by Recrystallization
This protocol is suitable for obtaining highly pure, crystalline material if a suitable solvent system can be identified.
Step-by-Step Methodology:
-
Solvent Screening:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen "good" solvent (or the primary solvent of a two-solvent system) portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until a faint cloudiness persists. Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent (or the "poor" solvent of a two-solvent system).
-
-
Drying:
-
Dry the crystals under high vacuum to remove residual solvent.
-
Protocol 3: Purification/Drying by Lyophilization
This protocol is ideal for removing the final traces of solvent from a purified, heat-sensitive compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the purified compound in a suitable solvent that can be freeze-dried, such as 1,4-dioxane or a mixture of t-butanol and water.[11] The solution should be free of non-volatile salts.
-
-
Freezing:
-
Place the solution in a lyophilization flask and freeze it completely. This can be done by rotating the flask in a bath of dry ice/acetone or in a specialized shell freezer.
-
-
Lyophilization:
-
Connect the frozen flask to a high-vacuum pump through a condenser that is cooled to a very low temperature (e.g., -50 to -80 °C).
-
The solvent will sublime from the solid state directly to the gas phase and be trapped in the condenser.
-
-
Product Recovery:
-
Once all the solvent has been removed (the product will appear as a dry, fluffy powder), vent the system with an inert gas and collect your purified, solvent-free compound.
-
References
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
Homework.Study.com. What are the most important factors in selecting a solvent for recrystallization?. [Link]
-
University of California, Irvine, Department of Chemistry. Recrystallization. [Link]
-
University of York, Department of Chemistry. Solvent Choice. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
-
Chemistry For Everyone. How To Neutralize Silica Gel?. [Link]
-
American Laboratory. Drying of Problematic Purification Samples by Lyophilization in a Centrifugal Evaporator. [Link]
-
ResearchGate. Deactivation of silica gel?. [Link]
-
ResearchGate. When basification of silica gel is required, before using Column chromatography?. [Link]
-
ACS Sustainable Chemistry & Engineering. A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. [Link]
-
PubMed. Practical aspects of lyophilization using non-aqueous co-solvent systems. [Link]
-
Springer Nature Experiments. Lyophilization of Proteins. [Link]
- Google Patents.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. silicycle.com [silicycle.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. homework.study.com [homework.study.com]
- 6. Recrystallization [sites.pitt.edu]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. Practical aspects of lyophilization using non-aqueous co-solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lyophilization of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 13. EP1720519A1 - Lyophilization method to improve excipient crystallization - Google Patents [patents.google.com]
troubleshooting low yields in dendrimer synthesis with 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
Topic: Troubleshooting Low Yields in Dendrimer Synthesis with 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
Welcome to the technical support center for advanced dendrimer synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, during the synthesis of dendrimers using the Fréchet-type dendron, this compound. Here, we address common problems with in-depth explanations and actionable solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My Williamson etherification reaction for dendron growth is resulting in a low yield of the desired higher-generation dendrimer. What are the likely causes and how can I fix this?
Answer:
Low yields in the Williamson etherification step of Fréchet-type dendrimer synthesis are a common challenge, often stemming from incomplete reaction, side reactions, or steric hindrance. Let's break down the potential causes and solutions.
Root Cause Analysis:
-
Inefficient Deprotonation of the Alcohol: The Williamson synthesis requires the quantitative formation of a potent nucleophile, the alkoxide, from the hydroxyl group of your dendron or core. Incomplete deprotonation leads to unreacted starting material.
-
Side Reactions of the Benzyl Halide: The electrophile, typically a benzyl halide (e.g., 3,5-bis(benzyloxy)benzyl bromide), can undergo elimination reactions, especially with sterically hindered or strong, non-nucleophilic bases.
-
Steric Hindrance: As the dendrimer generation increases, the reactive sites at the core or the focal point of the dendron become increasingly crowded. This steric hindrance can significantly slow down the reaction rate, leading to incomplete conversion within a standard reaction time.[1]
-
Reagent Purity and Reaction Conditions: Impurities in solvents or reagents (especially water) can quench the alkoxide or react with the benzyl halide. The choice of base and solvent system is also critical.
Troubleshooting Protocol:
-
Optimize the Base and Deprotonation Step:
-
Recommended Base: Use a strong, non-hindered base like sodium hydride (NaH) or potassium hydride (KH). These form the alkoxide irreversibly.
-
Protocol: Ensure your alcohol starting material is rigorously dried. Add the alcohol dissolved in an anhydrous aprotic polar solvent (like DMF or THF) to a suspension of NaH at 0 °C. Allow the mixture to stir for at least 30-60 minutes at room temperature to ensure complete deprotonation before adding the electrophile. Hydrogen gas evolution should be observed.
-
-
Control the Electrophile Addition:
-
Add the benzyl halide solution dropwise at 0 °C to the freshly prepared alkoxide solution. This minimizes potential side reactions by keeping the instantaneous concentration of the electrophile low.
-
-
Adjust Reaction Conditions to Overcome Steric Hindrance:
-
Increase Reaction Time: For higher generation dendrimers, extend the reaction time significantly, from hours to several days. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Increase Temperature: If the reaction is sluggish at room temperature, gently heating (e.g., to 40-50 °C) can provide the necessary activation energy. However, be cautious as higher temperatures can also promote side reactions.
-
-
Ensure Anhydrous and Inert Conditions:
-
All glassware should be oven- or flame-dried.
-
Use anhydrous solvents. Solvents can be dried using molecular sieves or by distillation from an appropriate drying agent.
-
Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from entering the reaction and quenching the alkoxide.[2]
-
Workflow for Optimized Williamson Etherification:
Caption: Optimized workflow for Williamson etherification in dendrimer synthesis.
Question 2: I am attempting a convergent synthesis. After activating my this compound to the corresponding benzyl bromide, the subsequent coupling to a core molecule gives a very low yield. What could be wrong?
Answer:
This issue often points to problems with the stability or purity of the activated dendron, the benzyl bromide. The benzylic position, while reactive, can also be prone to side reactions if not handled correctly.
Root Cause Analysis:
-
Instability of the Benzyl Bromide: Benzyl bromides, especially those with electron-donating methoxy groups, can be unstable and prone to decomposition or self-reaction over time.
-
Incomplete Bromination: The conversion of the benzyl alcohol to the benzyl bromide might be incomplete, leading you to use a substoichiometric amount of the active electrophile in the next step.
-
Harsh Bromination Conditions: Conditions that are too harsh can lead to the formation of impurities that interfere with the subsequent coupling reaction. Common brominating agents include phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (PPh₃).
-
Purification Issues: Residual brominating agents or byproducts (like triphenylphosphine oxide) can complicate the coupling reaction.
Troubleshooting Protocol:
-
Use Freshly Prepared Benzyl Bromide: It is highly recommended to use the synthesized benzyl bromide immediately in the next step without prolonged storage. If storage is unavoidable, keep it under an inert atmosphere, protected from light, and at a low temperature.
-
Verify Complete Bromination: Before proceeding to the coupling step, confirm the complete conversion of the alcohol to the bromide.
-
TLC Analysis: The benzyl bromide should have a different Rf value than the starting alcohol. The disappearance of the alcohol spot is a key indicator.
-
¹H NMR Spectroscopy: Check a small aliquot of the crude product. The methylene protons (Ar-CH₂ -OH) signal around 4.6 ppm will shift downfield to ~4.4 ppm for the methylene protons of the bromide (Ar-CH₂ -Br).
-
-
Optimize the Bromination Reaction:
-
Appel Reaction: The reaction of the alcohol with CBr₄ and PPh₃ is often a mild and effective method.
-
Temperature Control: Perform the reaction at 0 °C to control its exothermicity and minimize side products.
-
-
Purification of the Benzyl Bromide:
-
If the crude product contains significant impurities, purification by flash column chromatography is necessary. Use a non-polar eluent system (e.g., hexane/ethyl acetate). Ensure the silica gel is neutral to avoid decomposition.
-
Triphenylphosphine oxide, a common byproduct of the Appel reaction, can often be removed by precipitation from a suitable solvent system or by careful chromatography.
-
Recommended Reagent Stoichiometry for Bromination (Appel Reaction):
| Reagent | Molar Equivalents (relative to alcohol) |
| This compound | 1.0 |
| Carbon Tetrabromide (CBr₄) | 1.1 - 1.2 |
| Triphenylphosphine (PPh₃) | 1.1 - 1.2 |
Question 3: My final purification by column chromatography is giving me a low yield of pure dendrimer. The fractions are either mixed or I lose a lot of product on the column.
Answer:
Purification is arguably one of the most challenging aspects of dendrimer synthesis, especially for higher generations where the polarity difference between the desired product and starting materials or byproducts diminishes.
Root Cause Analysis:
-
Similar Polarity of Components: In convergent synthesis, the higher generation dendrimer may have a polarity very similar to that of the unreacted dendrons, making chromatographic separation difficult.
-
Product Adsorption on Silica Gel: The multiple polar ether linkages in poly(benzyl ether) dendrimers can lead to strong, sometimes irreversible, adsorption onto silica gel, resulting in product loss and streaking on the column.
-
Steric Effects: The globular shape of higher generation dendrimers can lead to unusual elution behavior compared to the smaller, less-branched starting materials.
Troubleshooting Protocol:
-
Optimize Chromatography Conditions:
-
Solvent System (Eluent): Meticulously optimize the eluent system using TLC before running a large-scale column. A common system for Fréchet-type dendrimers is a gradient of ethyl acetate in hexane or dichloromethane in hexane. The goal is to find a system that gives a good separation (ΔRf > 0.15) between your product and major impurities.
-
Silica Gel Choice: Use high-quality silica gel with a consistent particle size. For difficult separations, consider using a finer mesh silica gel, but be aware this will increase back-pressure.
-
Column Loading: Do not overload the column. A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of the crude product. Load the sample in a minimum amount of solvent.
-
-
Consider Alternative Purification Methods:
-
Precipitation/Recrystallization: This can be a highly effective method. Attempt to dissolve your crude product in a good solvent (e.g., dichloromethane or THF) and then add a poor solvent (e.g., methanol, hexane, or diethyl ether) dropwise until the product precipitates.[3] This technique is particularly useful for separating the larger dendrimer product from smaller, more soluble impurities.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): For higher generation dendrimers (G3 and above), SEC/GPC can be an excellent alternative to adsorption chromatography as it separates molecules based on size rather than polarity.
-
Dialysis: For very large dendrimers (e.g., >10,000 Da), dialysis using an appropriate molecular weight cutoff (MWCO) membrane can remove small molecule impurities.[2][4]
-
Troubleshooting Logic for Purification:
Caption: Decision tree for selecting a dendrimer purification strategy.
By systematically addressing these common issues in reaction execution and purification, you can significantly improve the yield and purity of your dendrimers synthesized with this compound.
References
- National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform.
-
Lebraud, H., & Mintzer, E. (2015). Recent Advances in Click Chemistry Applied to Dendrimer Synthesis. Molecules, 20(9), 16900–16930. Retrieved from [Link]
-
Singh, I., & Rehni, A. K. (2016). Dendrimers: synthetic strategies, properties and applications. Oriental Journal of Chemistry, 32(3), 1431-1446. Retrieved from [Link]
-
Bo, Z., & Zhang, C. (2019). Structural Features of Fréchet-Type Dendrons and Dendrimers in Single Crystals. Crystals, 9(1), 23. Retrieved from [Link]
-
Christensen, J. B., & Nielsen, T. E. (2023). Synthesis of small PAMAM-dendrimers with Well-defined Struc- tural Diversity. ChemRxiv. Retrieved from [Link]
-
Kesharwani, P., Jain, K., & Jain, N. K. (2014). Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues. Drug Discovery Today, 19(9), 1424–1450. Retrieved from [Link]
-
Lee, J. W., Kim, B. K., Han, S. C., & Kim, J. H. (2009). Synthesis of Poly(benzyl ether) Dendrimers Containing Core Diversities by Click Chemistry. Bulletin of the Korean Chemical Society, 30(1), 157-162. Retrieved from [Link]
-
Feliu, N., & Ornelas, C. (2020). Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applications. Polymers, 12(10), 2357. Retrieved from [Link]
-
Dobrovolskaia, M. A., & McNeil, S. E. (2013). Best practices for purification and characterization of PAMAM dendrimer. Molecular Pharmaceutics, 10(3), 852–860. Retrieved from [Link]
-
Sharma, A., & Kumar, V. (2018). Dendrimers Chemistry and Applications: A Short Review. ResearchGate. Retrieved from [Link]
- Fréchet, J. M. J., & Tomalia, D. A. (Eds.). (2001). Dendrimers and Other Dendritic Polymers. John Wiley & Sons.
-
Paul, A., & Satpathy, M. (2017). 2,3-Branching benzyl ether dendrimers for the enhancement of dental composites. RSC Advances, 7(59), 37039-37053. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Click Chemistry Applied to Dendrimer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Best practices for purification and characterization of PAMAM dendrimer - PMC [pmc.ncbi.nlm.nih.gov]
purification of high-generation dendrimers based on 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
Technical Support Center: Purification of High-Generation Polyether Dendrimers
Welcome to the technical support center for the purification of high-generation dendrimers synthesized from 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol and related monomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with achieving high purity for these complex macromolecules. The purification of high-generation dendrimers is notoriously difficult because the physical and chemical similarities between the target molecule and structurally related impurities—such as trailing generations or products of incomplete reactions—are minimal[1][2]. This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve the high degree of monodispersity essential for downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is the polydispersity index (PDI) of my dendrimer sample still high (>1.05) after initial purification?
A high PDI value after initial purification, typically measured by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC), indicates a broad distribution of molecular weights in your sample[3]. This is often due to the presence of "trailing generations"—dendrimers where one or more branches have not completed the full number of growth steps[2]. These defects are notoriously difficult to remove because their size and hydrodynamic volume are very close to that of the perfect, target dendrimer[2][4]. While a simple precipitation might remove unreacted monomers, it is often insufficient to separate these closely related structural impurities. More rigorous techniques like preparative SEC or dialysis with a precisely chosen membrane cutoff are necessary to improve monodispersity[3][5].
Q2: I see multiple peaks in my HPLC chromatogram. What do they represent?
Multiple peaks in a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis typically signify the presence of impurities[3]. For high-generation dendrimers, these peaks can correspond to:
-
Trailing Generations: Dendrimers of a lower generation that were not fully reacted. These usually have shorter retention times.
-
Dendrimer Dimers or Aggregates: Larger species that may have formed during synthesis or workup.
-
Isomers with Incomplete Capping: If a final surface modification step was performed, incompletely functionalized dendrimers might exhibit different polarity and thus different retention times.
-
Residual Reagents: Unreacted monomers or coupling agents from the final synthesis step.
HPLC is a powerful tool for purity assessment because it separates based on polarity, which can differentiate between molecules that co-elute in size-based separations like SEC[6].
Q3: What is the most effective method for removing unreacted this compound monomer?
For removing small molecule impurities like the benzyl alcohol monomer, several methods are effective:
-
Precipitation: Dissolving the crude product in a good solvent (e.g., Dichloromethane, Tetrahydrofuran) and adding it dropwise to a large volume of a stirred anti-solvent (e.g., Hexane, Diethyl Ether) will cause the large dendrimer to precipitate while the small monomer remains in solution.
-
Dialysis/Ultrafiltration: Using a dialysis membrane or centrifugal filtration device with a Molecular Weight Cut-Off (MWCO) significantly lower than the dendrimer's molecular weight (e.g., 1,000-2,000 Da for a G4 or G5 dendrimer) is highly effective for removing residual small molecules[7][8].
-
Column Chromatography: Flash chromatography on silica gel can be used, though it is often more labor-intensive. The polar benzyl alcohol will have a stronger interaction with the silica compared to the less polar, high-generation dendrimer.
Q4: How can I be certain I have synthesized the correct generation of dendrimer?
Confirming the dendrimer generation requires a combination of analytical techniques, as no single method is sufficient[3].
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most direct method. The measured molecular weight should correspond to the theoretical molecular weight of the target generation[9].
-
NMR Spectroscopy (¹H and ¹³C): NMR can confirm the chemical structure. By integrating the signals from the core, repeating units, and terminal groups, you can verify that the ratios are consistent with the expected generation[9].
-
Size Exclusion Chromatography (SEC/GPC): While not absolute, comparing the retention time of your sample to a calibration curve or previously synthesized, confirmed lower generations can provide strong evidence of successful growth to the next generation[10].
Troubleshooting Purification Workflows
Purification success depends on choosing the right strategy. The diagram below illustrates the decision-making process for purifying your high-generation polyether dendrimer.
Caption: Decision workflow for dendrimer purification.
Guide 1: Troubleshooting Solvent/Anti-Solvent Precipitation
This method is excellent for bulk purification and removing small-molecule impurities. However, its resolution is insufficient for removing trailing generations.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No precipitate forms. | 1. The dendrimer is soluble in the anti-solvent. 2. The concentration of the dendrimer solution is too low. | 1. Select a more non-polar anti-solvent (e.g., switch from diethyl ether to hexane). 2. Concentrate the initial dendrimer solution before adding it to the anti-solvent. |
| Product precipitates as an oil or sticky gum. | 1. The anti-solvent was added too quickly. 2. The temperature is too high, increasing solubility. 3. The solvent/anti-solvent system is not optimal. | 1. Add the dendrimer solution very slowly to a large, rapidly stirred volume of anti-solvent. 2. Perform the precipitation at a lower temperature (e.g., in an ice bath)[11]. 3. Experiment with different solvent systems. For polyether dendrimers, a good starting point is dissolving in THF or CH₂Cl₂ and precipitating into hexane or a hexane/ether mixture. |
| Low recovery of precipitated product. | 1. The dendrimer has some solubility in the anti-solvent mixture. 2. Mechanical loss during filtration or decanting. | 1. Increase the volume of the anti-solvent (e.g., use a 20:1 ratio of anti-solvent to solvent). Allow the mixture to stand at a low temperature to maximize precipitation before collection. 2. After decanting the supernatant, wash the precipitate with fresh, cold anti-solvent to remove residual soluble impurities. Centrifuge the sample to ensure a compact pellet before decanting[12]. |
| Purity is still low after precipitation. | The impurities are structurally very similar to the target dendrimer (e.g., trailing generations). | Precipitation alone cannot resolve this issue. Proceed to a higher-resolution technique like preparative Size Exclusion Chromatography (SEC)[3]. |
Guide 2: Troubleshooting Preparative Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume and is the gold standard for achieving monodispersity.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak resolution between target and impurities. | 1. The column is overloaded with sample. 2. The flow rate is too high. 3. The column length is insufficient. | 1. Reduce the sample concentration and injection volume. For high-generation dendrimers, concentrations should typically be below 10 mg/mL. 2. Decrease the flow rate to allow for better equilibration and separation. 3. Connect multiple columns in series to increase the theoretical plates and improve resolution[3]. |
| Peak tailing. | 1. Non-specific interactions between the dendrimer and the column's stationary phase. 2. The sample is too viscous. | 1. Add a small amount of a competitive agent to the mobile phase (e.g., 0.1% triethylamine) to block active sites on the stationary phase. 2. Dilute the sample further with the mobile phase[13]. |
| High backpressure. | 1. Particulate matter from the sample has clogged the column frit. 2. The mobile phase is precipitating the sample. 3. The flow rate is too high for the column packing. | 1. Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection. 2. Ensure your dendrimer is fully soluble in the mobile phase (e.g., THF, Chloroform). 3. Reduce the flow rate and check the manufacturer's pressure limits for the column[13]. |
Experimental Protocols
Protocol 1: Purification by Solvent/Anti-Solvent Precipitation
This protocol is a first-pass purification to remove monomers and other small molecule impurities.
-
Dissolution: Dissolve the crude dendrimer product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)) to make a concentrated solution (approx. 100-200 mg/mL).
-
Preparation of Anti-Solvent: In a separate flask, add a volume of a cold "anti-solvent" (e.g., n-hexane or diethyl ether) that is at least 10-20 times the volume of the dendrimer solution. Place this flask in an ice bath and stir vigorously with a magnetic stir bar.
-
Precipitation: Using a glass pipette or syringe, add the concentrated dendrimer solution dropwise to the center of the vortex of the stirring anti-solvent. A white, flocculent precipitate should form immediately.
-
Isolation: Allow the mixture to stir for an additional 30 minutes in the ice bath. Isolate the precipitate by either vacuum filtration or by centrifuging the mixture and decanting the supernatant.
-
Washing: Wash the collected solid 2-3 times with small volumes of fresh, cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified dendrimer under high vacuum to remove all residual solvents. The product should be a white, solid powder.
-
Analysis: Analyze the dried product using analytical GPC/SEC to check for the removal of small molecule impurities and assess the PDI.
Protocol 2: Purity Assessment by Analytical HPLC
This protocol uses RP-HPLC to resolve the target dendrimer from closely related impurities.
-
System Preparation: Use a C5 or C18 reverse-phase column suitable for large molecules. A typical mobile phase system is a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) to improve peak shape[14].
-
Sample Preparation: Prepare a dilute solution of the dendrimer (approx. 1 mg/mL) in the initial mobile phase composition (e.g., 95:5 Water/Acetonitrile). Filter the sample through a 0.22 µm syringe filter.
-
Gradient Elution:
-
Column: Discovery BIO Wide Pore C5, 4.6 x 250 mm[14].
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: Start with 5-10% B for 5 minutes, ramp to 95% B over 30-40 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate[14].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm and 280 nm (for the aromatic rings in the dendrimer structure).
-
-
Analysis: A pure, high-generation dendrimer should appear as a single, sharp, symmetrical peak. The presence of peaks with shorter retention times often indicates lower-generation or more polar impurities[4].
Visualization of Purity Challenges
The following diagram illustrates why purifying high-generation dendrimers is challenging. As the generation increases, the relative size difference between the perfect dendrimer and one with a "missing arm" defect becomes vanishingly small, making separation by size extremely difficult.
Caption: Size similarity of perfect vs. defective dendrimers.
References
-
Mullen, D. G., et al. (2012). Best practices for purification and characterization of PAMAM dendrimer. Macromolecules, 45(12), 5316-5320. [Link][4][5][8]
-
Anitha, P., et al. (2024). AN INSIGHT TO MODERN ANALYTICAL TECHNIQUES FOR DENDRIMER CHARACTERIZATION. CAHIERS MAGELLANES-NS, 06(2). [Link][9]
-
Singh, P., et al. (2019). Best Practices for Purification and Characterization of PAMAM Dendrimer. ResearchGate. [Link][3]
-
NSL, S. (n.d.). Chromatographic methods for the detection, purification and separation of Dendrimers. Scholar: National School of Leadership. [Link][6]
-
Chittasupho, C., et al. (2017). Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues. Journal of Pharmaceutical Investigation, 47, 467-478. [Link][1]
-
O'Connell, C., et al. (2022). Global Characterization of Commercial Generation 0–7 Poly(amidoamine) Dendrimers: Challenges and Opportunities for Analysis. ACS Omega. [Link][14]
-
Jain, A., et al. (2015). Dendrimers Chemistry and Applications: A Short Review. ResearchGate. [Link][2]
-
Kesharwani, P., et al. (2022). Dendrimer: An update on recent developments and future opportunities for the brain tumors diagnosis and treatment. Frontiers in Pharmacology. [Link]
-
Mullen, D. G., et al. (2011). Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform. Bioconjugate Chemistry, 22(4), 679-689. [Link][7]
-
Santos, A., et al. (2021). Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applications. International Journal of Pharmaceutics. [Link]
-
Mullen, D. G., et al. (2012). Best practices for purification and characterization of PAMAM dendrimer. Monash University. [Link][5]
-
Mullen, D. G., et al. (2012). Best practices for purification and characterization of PAMAM dendrimer. Macromolecules, 45(12), 5316-5320. [Link][8]
-
Question on Dendrimer Purification. (2020). ResearchGate. [Link][11]
-
Liu, H., et al. (2022). Safety Challenges and Application Strategies for the Use of Dendrimers in Medicine. Pharmaceutics. [Link]
-
Santos, A., et al. (2021). Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applications. International Journal of Pharmaceutics. [Link]
-
Protein purification troubleshooting guide. (n.d.). GE Healthcare. [Link][13]
-
The Chemistry of Polymers. (2017). Royal Society of Chemistry. [Link][10]
-
Sharma, A., et al. (2023). Changes in Generations of PAMAM Dendrimers and Compositions of Nucleic Acid Nanoparticles Govern Delivery and Immune Recognition. ACS Applied Materials & Interfaces. [Link]
-
Haba, Y., et al. (2003). Designable Size Exclusion Chromatography Columns Based on Dendritic Polymer-Modified Porous Silica Particles. Chemistry of Materials. [Link]
-
Crooks, R. M., et al. (2001). Synthesis, Characterization, and Applications of Dendrimer-Encapsulated Nanoparticles. The Journal of Physical Chemistry B. [Link]
-
Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. (n.d.). Illumina. [Link][12]
-
Astruc, D., et al. (2022). Heterogeneous Dendrimer-Based Catalysts. Polymers. [Link]
-
Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis. [Link]
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Technical Support Center: Synthesis of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
Welcome to the technical support guide for the synthesis of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol, a key building block (dendron) in the field of dendrimer chemistry and drug delivery systems. This document is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a specific focus on the critical role of solvent selection. The underlying reaction, a Williamson ether synthesis, is highly sensitive to reaction conditions, and understanding the solvent's effect is paramount to achieving high yields and purity.
This guide is structured as a series of troubleshooting questions and FAQs that directly address common issues encountered in the laboratory.
Troubleshooting Guide: Common Experimental Issues
Q1: My reaction is extremely slow, or I'm recovering mostly unreacted starting materials. What's the most likely solvent-related cause?
A1: The most common culprit for a sluggish or failed reaction is the use of an inappropriate solvent class, specifically polar protic solvents like methanol, ethanol, or water.
Causality Explained (The "Solvent Cage" Effect): The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this reaction, the alkoxide generated from 3,5-dihydroxybenzyl alcohol acts as the nucleophile. Polar protic solvents contain acidic protons (e.g., the -OH group in alcohols) which form strong hydrogen bonds with the negatively charged oxygen of your alkoxide nucleophile.[2][3] This creates a "solvent cage" around the nucleophile, stabilizing it and lowering its energy state.[4] For the reaction to proceed, this energy-intensive cage must be broken, dramatically slowing down the rate of nucleophilic attack.[2]
Solution: Switch to a polar aprotic solvent . Recommended solvents include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile.[5] These solvents possess large dipole moments that can dissolve the ionic alkoxide but lack the acidic protons to form a hydrogen-bonding cage.[2] This leaves the alkoxide anion relatively "naked" and highly reactive, accelerating the SN2 reaction rate by orders of magnitude.[4] For instance, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone (a polar aprotic solvent) than in methanol (a polar protic solvent).[6]
Q2: I've switched to DMF, and the reaction works, but my yield is still lower than expected. What other issues could be at play?
A2: Assuming you are using an appropriate polar aprotic solvent, low yields can often be traced back to two other critical factors: the presence of water and the choice of base.
Causality Explained:
-
Moisture: Strong bases used to deprotonate the benzyl alcohol, such as sodium hydride (NaH), react violently and irreversibly with even trace amounts of water.[7] Furthermore, any water present will protonate your newly formed alkoxide, converting it back to the less reactive alcohol. Strict anhydrous (dry) conditions are mandatory for this reaction to succeed.[8]
-
Base Strength: The pKa of the hydroxyl protons on 3,5-dihydroxybenzyl alcohol must be overcome to generate the nucleophile. A base that is too weak will result in an incomplete deprotonation and a low concentration of the active nucleophile. While strong bases are needed, extremely strong and sterically hindered bases (like potassium tert-butoxide) can sometimes favor a competing elimination (E2) reaction, though this is less of a concern with primary benzylic halides.[9][10]
Solution:
-
Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry all glassware in an oven and cool under an inert atmosphere (e.g., argon or nitrogen).
-
Select an Appropriate Base: Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas, which simply bubbles out of the solution.[7] Potassium carbonate (K₂CO₃) is a solid, weaker base that is often effective in DMF or acetone, especially when heated, and can be easier to handle than NaH.
Q3: My product is contaminated with high-boiling point solvent (DMF or DMSO). How can I effectively purify my product?
A3: This is a very common challenge with these excellent but high-boiling point solvents. The key is to use a liquid-liquid extraction workup procedure that leverages the high water solubility of DMF and DMSO.
Solution: Purification Protocol
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Quench the reaction carefully by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and add an immiscible organic solvent for extraction, such as ethyl acetate or dichloromethane.
-
Add a significant volume of water and a saturated brine solution. The brine helps to break up emulsions and reduces the solubility of the organic product in the aqueous layer.
-
Wash the organic layer multiple times (at least 3-5 times) with water/brine. This is the critical step where the DMF or DMSO is partitioned into the aqueous phase.
-
Dry the separated organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can then be further purified by silica gel column chromatography to remove any remaining starting materials or byproducts.
Experimental Workflow & Decision Making
The following diagram illustrates a typical workflow and highlights the critical decision point of solvent selection.
Caption: A generalized workflow for the synthesis, emphasizing solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of polar aprotic solvents in accelerating this SN2 reaction?
A1: Polar aprotic solvents accelerate SN2 reactions by effectively solvating the counter-ion (cation, e.g., Na⁺) while leaving the nucleophile (alkoxide anion) poorly solvated and thus highly reactive. This is often referred to as creating a "naked nucleophile." The diagram below illustrates this concept.
Caption: Solvation of a nucleophile in protic vs. aprotic solvents.
Q2: Could I use a Phase-Transfer Catalyst (PTC) for this synthesis?
A2: Yes, using a phase-transfer catalyst is an excellent alternative strategy, particularly for scaling up the reaction. This approach avoids the need for expensive anhydrous solvents and pyrophoric bases like NaH.[8]
How it Works: The reaction can be run in a two-phase system: an organic solvent (like toluene or dichloromethane) containing your alcohol and benzyl halide, and an aqueous phase containing a simple, inexpensive base like sodium hydroxide (NaOH). The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the hydroxide or alkoxide ion from the aqueous phase into the organic phase, allowing it to react.[5][8] This method is often considered a "greener" chemistry approach.[8]
Q3: Which solvent is better, DMF or DMSO?
A3: Both DMF and DMSO are excellent polar aprotic solvents for SN2 reactions.[1] DMSO is slightly more polar and can sometimes lead to faster reaction rates. However, it is also more difficult to remove due to its higher boiling point (189 °C) compared to DMF (153 °C) and its tendency to leave trace impurities. For laboratory-scale synthesis, DMF is often preferred due to its relative ease of removal during the aqueous workup.
Data Summary: Solvent Effects on Yield
The following table provides representative data on how solvent choice can impact the outcome of a typical Williamson ether synthesis for this class of compounds.
| Solvent Class | Example Solvent | Typical Reaction Time | Expected Yield | Key Considerations |
| Polar Aprotic | DMF, DMSO | 4-12 hours | High (>85%) | Optimal Choice. Promotes fast SN2 rates. Requires anhydrous conditions.[4][6] |
| Ethers | THF | 12-24 hours | Moderate-High | Good choice, especially with NaH. Less polar than DMF.[5] |
| Polar Protic | Ethanol, Methanol | >48 hours | Very Low (<10%) | Poor Choice. Solvates and deactivates the nucleophile via H-bonding.[2][4] |
| Non-Polar | Toluene, Hexane | No Reaction | None | Unsuitable. Ionic reagents (alkoxide) are insoluble.[6] |
Optimized Experimental Protocol
This protocol assumes the use of standard laboratory safety procedures, including working in a fume hood and using appropriate personal protective equipment (PPE).
Materials:
-
3,5-Dihydroxybenzyl alcohol
-
3,5-Dimethoxybenzyl chloride (or bromide) (2.1 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an argon atmosphere, add 3,5-dihydroxybenzyl alcohol to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Dissolution: Add anhydrous DMF via syringe to dissolve the starting material completely.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH dispersion portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases. The solution should become a homogeneous slurry of the disodium alkoxide.
-
Nucleophilic Attack: Dissolve 3,5-dimethoxybenzyl chloride (2.1 eq.) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at room temperature over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting diol is consumed (typically 8-12 hours).
-
Workup: Cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer repeatedly (3-5 times) with brine to remove the DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield this compound as a pure solid.
References
-
Jetir.Org. (2023). Contribution of phase transfer catalyst to green chemistry: A review. Journal of Emerging Technologies and Innovative Research (JETIR), 10(12). [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
-
ResearchGate. (2025). Effect of third-phase properties on benzyl- n-butyl ether synthesis in phase transfer catalytic system | Request PDF. [Link]
-
PTC Organics. PTC O-Alkylation With a Secondary Benzyl Bromide. [Link]
-
YouTube. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
-
YouTube. (2014). Solvent Effects on Sn2 Reactions. [Link]
-
ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. [Link]
-
Supporting Information. [Link]
-
ResearchGate. (2020). Problem in Ether Synthesis?. [Link]
-
Reddit. (2015). Williamson ether synthesis trouble, 2.0. [Link]
-
Oriental Journal of Chemistry. Dendrimers: synthetic strategies, properties and applications. [Link]
-
ResearchGate. Reaction condition optimization using benzyl alcohol a | Download Table. [Link]
-
PubMed. (2004). Solvent effects on supramolecular gel-phase materials: two-component dendritic gel. Langmuir. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
ACS Publications. (2004). Solvent Effects on Supramolecular Gel-Phase Materials: Two-Component Dendritic Gel. Langmuir. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
MDPI. (2015). Recent Advances in Click Chemistry Applied to Dendrimer Synthesis. Molecules, 20(5), 9263-9294. [Link]
-
ResearchGate. Some examples of dendrimer synthesis | Request PDF. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
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Validation & Comparative
A Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
In the landscape of drug development and materials science, the precise structural elucidation of complex organic molecules is paramount. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol, a Fréchet-type dendron precursor pivotal in the synthesis of dendrimers for various applications, including drug delivery and catalysis.[1][2] This document serves as a practical resource for researchers and scientists, providing not only spectral interpretation but also the underlying principles and comparative data to facilitate accurate characterization.
The Significance of NMR in Dendrimer Chemistry
Dendrimers and their constituent dendrons, such as this compound, possess highly branched, three-dimensional structures.[3] This architectural complexity necessitates robust analytical methods to confirm their identity, purity, and generational integrity. NMR spectroscopy, through the analysis of chemical shifts, coupling constants, and peak integrations, provides unambiguous evidence of the covalent framework, making it an indispensable tool in the synthesis and characterization of these macromolecules.[4]
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various proton environments within the molecule. By analyzing the spectra of its precursors, 3,5-dihydroxybenzyl alcohol and 3,5-dimethoxybenzyl alcohol, we can anticipate the chemical shifts and multiplicities of the protons in the target molecule.[5]
The symmetry of the molecule plays a crucial role in simplifying the spectrum. The two 3,5-dimethoxybenzyl ether moieties are chemically equivalent, as are the four methoxy groups. This equivalence reduces the number of unique signals, making the spectrum easier to interpret.
Below is a table summarizing the predicted ¹H NMR data.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-g (Ar-OH) | ~1.5 - 2.5 | Singlet (broad) | 1H |
| H-f (-OCH₃) | ~3.76 | Singlet | 12H |
| H-e (Ar-CH₂-OH) | ~4.58 | Singlet | 2H |
| H-d (Ar-O-CH₂-Ar) | ~4.95 | Singlet | 4H |
| H-c (Ar-H) | ~6.36 | Triplet | 2H |
| H-b (Ar-H) | ~6.49 | Doublet | 4H |
| H-a (Ar-H) | ~6.60 | Triplet | 1H |
Table 1: Predicted ¹H NMR peak assignments for this compound.
The aromatic protons (H-a, H-b, H-c) are expected to appear in the range of δ 6.3-6.6 ppm. The benzylic protons of the alcohol (H-e) and the ether linkages (H-d) will be deshielded and appear further downfield. The methoxy protons (H-f) will give a characteristic sharp singlet around 3.76 ppm. The hydroxyl proton (H-g) signal is often broad and its chemical shift can vary depending on solvent and concentration.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide complementary information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-f (-OCH₃) | ~55.3 |
| C-e (Ar-CH₂-OH) | ~65.2 |
| C-d (Ar-O-CH₂-Ar) | ~70.5 |
| C-c (Ar-C) | ~100.2 |
| C-b (Ar-C) | ~105.5 |
| C-a (Ar-C) | ~107.8 |
| C-j (Ar-C) | ~139.5 |
| C-i (Ar-C) | ~143.5 |
| C-h (Ar-C) | ~160.0 |
| C-g (Ar-C) | ~161.0 |
Table 2: Predicted ¹³C NMR peak assignments for this compound.
The carbons of the methoxy groups (C-f) will appear upfield, while the aromatic carbons will resonate in the δ 100-161 ppm region. The benzylic carbons (C-d, C-e) will be found in the δ 65-71 ppm range. The quaternary aromatic carbons attached to oxygen atoms (C-g, C-h, C-i, C-j) will be the most deshielded among the aromatic signals.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended:
1. Sample Preparation:
- Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[6]
- Tune and shim the probe to ensure a homogeneous magnetic field.
- Set the sample temperature to 25 °C.
3. ¹H NMR Acquisition:
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Process the data with appropriate window functions (e.g., exponential multiplication) to enhance resolution or sensitivity.
- Calibrate the chemical shift scale using the TMS signal.
- Integrate all signals to determine the relative number of protons.
4. ¹³C NMR Acquisition:
- Acquire a proton-decoupled ¹³C NMR spectrum.
- A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Use a sufficient relaxation delay to ensure quantitative analysis if needed.
- Process the data and calibrate the chemical shift scale using the solvent peak or TMS.
Comparative Analysis with Alternative Structures
The NMR data of this compound can be compared with that of its building blocks and similar dendritic structures to validate the assignments. For instance, the aromatic signals of the central benzyl alcohol core will show similarities to those of 3,5-dihydroxybenzyl alcohol, while the signals from the peripheral 3,5-dimethoxybenzyl ether units will resemble those of 3,5-dimethoxybenzyl alcohol.[5]
Furthermore, comparison with other Fréchet-type dendrons and dendrimers can provide insights into the effect of generational growth on the NMR spectra.[7] As the dendrimer generation increases, the signals of the inner core may become broader due to slower molecular tumbling.
Visualizing the Molecular Structure and Proton Relationships
The following diagram illustrates the molecular structure of this compound with the protons labeled for clarity in the ¹H NMR analysis.
Molecular structure of this compound.
Conclusion
The comprehensive ¹H and ¹³C NMR analysis presented in this guide provides a robust framework for the structural verification of this compound. By combining predicted spectral data with a detailed experimental protocol and comparative analysis, researchers can confidently characterize this important dendron and ensure the quality of their synthesized materials. The principles outlined herein are broadly applicable to the NMR analysis of other poly(benzyl ether) dendrimers and complex organic molecules.
References
-
Bruker. (n.d.). 400 MHz NMR Spectrometers. Retrieved from [Link]
-
Luostarinen, M., Salorinne, K., Lähteenmäki, H., Mansikkamäki, H., Schalley, C. A., Nissinen, M., & Rissanen, K. (2006). Synthesis of Fréchet-type Tetramethylated Resorcarene Dendrimers. ResearchGate. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0003119). Retrieved from [Link]
- Yuan, C., Jin, Z., & Xu, Y. (2014). A Systematic Study of Peripherally Multiple Aromatic Ester-Functionalized Poly(benzyl Ether) Dendrons for the Fabrication of Organogels. Chemistry – A European Journal, 20(23), 7044-7054.
- Percec, V., & Rudick, J. G. (2010). Structural Features of Fréchet-Type Dendrons and Dendrimers in Single Crystals. Crystal Growth & Design, 10(3), 1324-1342.
- Maiti, P. K., & Bagchi, B. (2006). Synthesis of Chromophore Core Fréchet-Type Dendrimer by Oxidative Homo-Coupling of Terminal Alkyne. Journal of Organic Chemistry, 71(14), 5215-5224.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). Retrieved from [Link]
-
PhytoBank. (n.d.). 13C NMR Spectrum (PHY0035276). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003119). Retrieved from [Link]
-
Royal Society of Chemistry. (2016). c6cy02413k1.pdf. Retrieved from [Link]
- Fréchet, J. M. J., & Tomalia, D. A. (Eds.). (2001). Dendrimers and Other Dendritic Polymers. John Wiley & Sons.
- Lee, C. C., MacKay, J. A., Fréchet, J. M. J., & Szoka, F. C. (2005). Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform.
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A Comparative Guide to Dendritic Cores for Advanced Drug Delivery: A Deep Dive into 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol and its Contemporaries
For researchers, scientists, and drug development professionals, the rational design of drug delivery systems is paramount to achieving therapeutic efficacy while minimizing off-target effects. Dendrimers, with their well-defined, hyperbranched architecture, offer a versatile platform for the encapsulation and targeted delivery of therapeutic agents. At the heart of every dendrimer lies its core, a foundational scaffold that dictates the overall size, shape, and functionality of the macromolecule. This guide provides an in-depth, objective comparison of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol, a key building block for Fréchet-type dendrimers, with other widely utilized dendritic cores, namely polyamidoamine (PAMAM), polypropylene imine (PPI), and triazine-based structures. We will delve into their synthesis, physicochemical properties, and performance in drug delivery applications, supported by experimental data and detailed protocols.
The Crucial Role of the Dendritic Core
The choice of a dendritic core is a critical first step in dendrimer synthesis, profoundly influencing its subsequent properties. The core determines the initial multiplicity (the number of branching points emanating from the center), which in turn defines the number of surface functional groups in each generation. This has a direct impact on drug loading capacity, solubility, and biocompatibility. The chemical nature of the core also affects the overall stability and degradation profile of the dendrimer, crucial factors for in vivo applications.
Unveiling the Contenders: A Structural Overview
To appreciate the comparative performance of these dendritic cores, it is essential to understand their distinct chemical architectures.
Figure 1: Chemical structures of the dendritic cores discussed in this guide.
This compound serves as a foundational building block for the convergent synthesis of Fréchet-type dendrimers . These dendrimers are characterized by their polyether backbone, which imparts significant chemical stability. The synthesis starts from what will become the periphery and builds inwards, culminating in the attachment to a core. This method allows for precise control over the final structure with minimal defects.
Polyamidoamine (PAMAM) dendrimers are among the most extensively studied dendritic systems. They are typically synthesized divergently from an ethylenediamine or ammonia core.[1] The repeating amide and amine functionalities create a hydrophilic interior and a surface that can be readily functionalized.[1]
Polypropylene imine (PPI) dendrimers , also known as DAB dendrimers, are built from a diaminobutane core and feature a polyalkylamine backbone. This structure results in a more hydrophobic interior compared to PAMAM dendrimers.[2]
Triazine-based dendrimers utilize a rigid 1,3,5-triazine ring as the branching point. This rigidity imparts a more defined shape to the resulting dendrimer compared to the more flexible backbones of PAMAM and PPI dendrimers.
Head-to-Head Comparison: Performance in Drug Delivery
The ultimate test of a dendritic core's utility in drug delivery lies in its performance. Here, we compare these cores across key parameters, drawing upon published experimental data.
Synthesis and Scalability
| Dendritic Core Type | Synthesis Method | Key Advantages | Key Challenges |
| Fréchet-type (Polyether) | Convergent | High purity, low polydispersity, precise control over structure.[3] | Can be sterically hindered in later generations, potentially lower overall yields for high-generation dendrimers. |
| PAMAM (Polyamidoamine) | Divergent | Well-established, commercially available, scalable for lower generations.[4] | Prone to structural defects in higher generations, requires extensive purification.[5] |
| PPI (Polypropylene Imine) | Divergent | Commercially available, well-understood synthesis. | Similar to PAMAM, higher generations can have defects and require significant purification. |
| Triazine-based | Divergent/Convergent | Rigid structure offers defined shape, potential for high multivalency. | Synthesis can be complex depending on the desired generation and surface functionalities. |
Drug Loading Capacity and Release Kinetics
The ability to encapsulate a sufficient amount of a therapeutic agent and release it in a controlled manner is critical.
A comparative study using the model drug phenylbutazone demonstrated that a generation 3 PAMAM dendrimer exhibited a significantly higher drug loading capacity compared to a generation 4 PPI dendrimer, even though both have 32 surface amine groups.[6] This is attributed to the different internal structures and the nature of the host-guest interactions.[6] The more hydrophilic interior of PAMAM dendrimers may facilitate interactions with a broader range of drugs. Furthermore, drug release from the PAMAM dendrimer was found to be much slower than from the PPI dendrimer, suggesting a more stable drug-dendrimer complex.[6]
Triazine dendrimers have been shown to accommodate a higher number of pyrene molecules (a model hydrophobic guest) compared to PAMAM and PPI dendrimers, suggesting a greater capacity for hydrophobic drugs.[7]
The release of drugs from dendrimers can be triggered by environmental cues such as pH. For instance, doxorubicin conjugated to PAMAM dendrimers via a pH-sensitive linker shows accelerated release at the lower pH characteristic of tumor microenvironments.[8] The stability of the linkage between the drug and the dendrimer is crucial; covalently conjugated drugs generally exhibit more controlled release profiles compared to non-covalently encapsulated drugs.[9][10]
Biocompatibility and Cytotoxicity
The ideal drug delivery vehicle should be non-toxic and biocompatible. The surface charge of a dendrimer plays a pivotal role in its interaction with biological systems.
Cationic dendrimers , such as amine-terminated PAMAM and PPI, often exhibit concentration- and generation-dependent cytotoxicity.[11][12] This is primarily due to their interaction with negatively charged cell membranes, which can lead to membrane disruption and cell lysis.[5] A direct comparison between generation 3 PAMAM and generation 4 PPI dendrimers revealed that the PAMAM dendrimer was at least 50-fold less toxic to MCF-7 and A549 cell lines.[6]
In contrast, anionic and neutral dendrimers generally show significantly lower toxicity.[11] Studies on aliphatic polyester dendrimers based on 2,2-bis(methylol)propionic acid (bis-MPA), which are structurally related to the building blocks of some Fréchet-type dendrimers, have demonstrated excellent biocompatibility and low cytotoxicity compared to cationic PAMAM dendrimers.[13][14]
Triazine dendrimers have also been reported to have low in vitro and in vivo toxicity, comparable to that of PAMAM.[15]
Table 1: Comparative Cytotoxicity of Dendritic Cores
| Dendritic Core Type | Surface Functionality | Cytotoxicity Profile | Reference |
| PAMAM | Amine (Cationic) | Generation and concentration-dependent cytotoxicity. | [11][12] |
| Hydroxyl/Carboxyl (Neutral/Anionic) | Significantly lower cytotoxicity than cationic PAMAM. | [5] | |
| PPI | Amine (Cationic) | Generally more cytotoxic than PAMAM of similar surface group number. | [6] |
| Polyester (bis-MPA) | Hydroxyl (Neutral) | Excellent biocompatibility, low cytotoxicity. | [13][14] |
| Triazine-based | Amine (Cationic) | Low cytotoxicity, comparable to PAMAM. | [15] |
Chemical Stability and Biodegradability
The stability of the dendrimer backbone is a critical factor for in vivo applications, influencing its circulation time and clearance from the body.
-
Polyether dendrimers (Fréchet-type) possess a highly stable ether backbone, making them resistant to chemical and biological degradation.[2] This stability can be advantageous for applications requiring long circulation times.
-
PAMAM dendrimers have amide bonds that are more susceptible to hydrolysis than ether bonds, but they are still relatively stable under physiological conditions.
-
Polyester dendrimers , such as those based on bis-MPA, are designed to be biodegradable due to the presence of ester linkages that can be hydrolyzed.[13] This is a significant advantage for clinical applications as it allows for the clearance of the delivery vehicle after drug release, minimizing long-term toxicity. The stability of these polyester dendrimers is pH-dependent, with increased stability at acidic pH.[13]
Experimental Protocols
To provide practical insights, we outline key experimental methodologies for the synthesis and evaluation of dendrimer-based drug delivery systems.
Synthesis of a Fréchet-type Dendron (Convergent Approach)
This protocol describes the synthesis of a first-generation dendron using 3,5-dihydroxybenzyl alcohol and a peripheral building block.
Figure 2: Workflow for the convergent synthesis of a Fréchet-type dendron.
Materials:
-
3,5-Dihydroxybenzyl alcohol
-
Peripheral building block (e.g., 3,5-dimethoxybenzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve 3,5-dihydroxybenzyl alcohol and the peripheral building block (2.2 equivalents) in anhydrous acetone.
-
Add an excess of finely ground potassium carbonate (e.g., 5 equivalents).
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient to obtain the pure first-generation dendron.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Doxorubicin Loading into PAMAM Dendrimers
This protocol outlines a common method for the non-covalent encapsulation of doxorubicin (DOX) into PAMAM dendrimers.
Figure 3: Workflow for loading doxorubicin into PAMAM dendrimers.
Materials:
-
Generation 4 (G4) PAMAM dendrimer
-
Doxorubicin hydrochloride (DOX·HCl)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (e.g., MWCO 10 kDa)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of G4 PAMAM dendrimer in PBS (e.g., 1 mg/mL).
-
Prepare a stock solution of DOX·HCl in PBS (e.g., 1 mg/mL).
-
To the PAMAM dendrimer solution, add the DOX solution dropwise while stirring. The molar ratio of dendrimer to DOX can be varied to optimize loading.
-
Stir the mixture in the dark at room temperature for 24 hours to allow for encapsulation.
-
Transfer the solution to a dialysis bag and dialyze against a large volume of distilled water for 48 hours, with frequent water changes, to remove any unloaded DOX.
-
After dialysis, lyophilize the solution to obtain the DOX-loaded dendrimer as a powder.
-
To determine the drug loading efficiency, dissolve a known weight of the lyophilized product in PBS and measure the absorbance of DOX at its characteristic wavelength (around 480 nm). Calculate the concentration using a standard curve of free DOX.
-
Drug Loading (%) = (Weight of drug in dendrimer / Weight of drug-loaded dendrimer) x 100
-
Encapsulation Efficiency (%) = (Weight of drug in dendrimer / Initial weight of drug) x 100
-
Cytotoxicity Evaluation using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Figure 4: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
Dendrimer solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of the dendrimers to be tested. Include untreated cells as a positive control for viability and a medium-only blank.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Conclusion and Future Perspectives
The selection of a dendritic core is a multifaceted decision that requires careful consideration of the intended application.
-
This compound and other building blocks for Fréchet-type (polyether) dendrimers offer exceptional chemical stability and structural precision, making them excellent candidates for applications requiring long-term in vivo circulation. Their biocompatibility is generally high, particularly when compared to cationic dendrimers.
-
PAMAM dendrimers remain a popular choice due to their commercial availability and well-characterized properties. While their cationic forms can be cytotoxic, surface modifications can mitigate this issue, and their hydrophilic nature is advantageous for solubilizing a variety of drugs.
-
PPI dendrimers , with their more hydrophobic interior, may be particularly suited for encapsulating highly lipophilic drugs. However, their higher cytotoxicity compared to PAMAM dendrimers of similar surface functionality is a significant consideration.
-
Triazine-based dendrimers present a unique platform with a rigid architecture that can influence drug loading and release in distinct ways. Their low toxicity is also a promising feature.
The future of dendritic drug delivery lies in the development of multifunctional systems that combine therapeutic agents with targeting moieties and imaging agents. The modular nature of dendrimer synthesis, particularly the convergent approach used for Fréchet-type dendrimers, is well-suited for the precise placement of different functionalities. As our understanding of the structure-property relationships of these intricate macromolecules continues to grow, so too will our ability to design and synthesize highly effective and safe dendrimer-based therapeutics.
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A Comparative Guide to the Biological Activity of Dendrimers Synthesized from 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
Introduction: Beyond Conventional Dendrimers
For researchers, scientists, and drug development professionals, the landscape of nanomedicine is in a constant state of evolution. Dendrimers, with their precisely controlled, hyperbranched architecture, have emerged as a significant class of nanoparticles, offering unparalleled opportunities for drug delivery, gene therapy, and diagnostics.[1][2] While poly(amidoamine) (PAMAM) and poly(propylenimine) (PPI) dendrimers have been the workhorses of the field, their inherent cytotoxicity and hydrophilic nature can present limitations.[3] This guide delves into the anticipated biological activities of a less-explored, yet potentially advantageous, class of dendrimers: those synthesized from 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol.
These poly(benzyl ether) dendrimers, often referred to as Fréchet-type dendrimers, are characterized by a hydrophobic interior and a customizable periphery. The specific monomer, this compound, imparts unique structural and electronic properties that are expected to translate into distinct biological behaviors. This guide will provide a comparative analysis of these dendrimers against the more conventional PAMAM dendrimers, offering insights into their synthesis, potential cytotoxicity, and applications in drug delivery and antimicrobial activity. The discussion will be grounded in the established principles of dendrimer chemistry and the known biological effects of their constituent moieties.
Synthesis Strategy: The Convergent Approach
The synthesis of dendrimers from this compound typically follows a convergent methodology.[4] This approach involves the step-wise growth of dendritic wedges, or "dendrons," from the periphery towards a focal point. Once the desired generation of dendron is achieved, multiple dendrons are attached to a multifunctional core to complete the dendrimer structure. This method offers excellent control over the final structure and monodispersity.[5]
The causality behind choosing a convergent synthesis lies in its ability to produce highly pure, well-defined dendrimers. Unlike the divergent approach, where imperfections in early generations are amplified in subsequent steps, the convergent method allows for the purification of dendrons at each stage, ensuring a more perfect final macromolecule.
Experimental Protocol: Synthesis of a First-Generation Dendron
-
Activation of the Monomer: this compound is reacted with a brominating agent, such as carbon tetrabromide and triphenylphosphine, to convert the focal hydroxyl group into a benzyl bromide.
-
Coupling Reaction: The resulting benzyl bromide is then reacted with two equivalents of a peripheral unit, for example, 3,5-dimethoxybenzyl alcohol, in the presence of a base like potassium carbonate and a phase-transfer catalyst to form the first-generation dendron with a hydroxyl group at its focal point.
-
Purification: The synthesized dendron is purified using column chromatography to isolate the desired product from any unreacted starting materials or byproducts.
Caption: Convergent synthesis of a first-generation dendron.
Comparative Analysis of Biological Activity
This section will compare the expected biological performance of poly(benzyl ether) dendrimers derived from this compound with that of well-characterized PAMAM dendrimers.
Cytotoxicity: A Tale of Two Surfaces
A primary concern in the biomedical application of dendrimers is their inherent cytotoxicity. Cationic dendrimers, such as amine-terminated PAMAM, often exhibit significant toxicity due to their strong interactions with negatively charged cell membranes, which can lead to membrane disruption and cell lysis.[3][6]
In contrast, poly(benzyl ether) dendrimers are inherently less cytotoxic. Their neutral, hydrophobic nature reduces non-specific interactions with cell membranes. The cytotoxicity of these dendrimers is expected to be low and dependent on the nature of the peripheral functional groups. For instance, surface modification with biocompatible moieties like polyethylene glycol (PEG) can further reduce any residual toxicity.
| Dendrimer Type | Surface Charge (unmodified) | Primary Cytotoxicity Mechanism | Expected Cytotoxicity Level |
| PAMAM (amine-terminated) | Cationic | Membrane disruption | High |
| Poly(benzyl ether) | Neutral | Dependent on surface groups | Low |
Drug Delivery: Harnessing Hydrophobicity
The distinct internal environments of PAMAM and poly(benzyl ether) dendrimers dictate their drug delivery capabilities. PAMAM dendrimers, with their hydrophilic interiors, are well-suited for encapsulating polar drugs.[7]
Conversely, the hydrophobic interior of poly(benzyl ether) dendrimers makes them excellent candidates for the encapsulation and solubilization of poorly water-soluble, hydrophobic drugs.[8][9] The aromatic core provides a favorable environment for π-π stacking interactions with aromatic drug molecules, potentially leading to high drug loading capacities. The dense packing of the ether linkages can create nano-cavities that physically entrap drug molecules.[10]
Caption: Comparison of drug encapsulation in PAMAM and poly(benzyl ether) dendrimers.
Antimicrobial and Antiviral Potential: The Role of Surface Functionality
The antimicrobial and antiviral activity of dendrimers is largely dictated by their surface functionalities. Cationic PAMAM dendrimers can exhibit broad-spectrum antibacterial activity by disrupting bacterial cell membranes.[11]
For poly(benzyl ether) dendrimers, intrinsic antimicrobial activity is expected to be low. However, their surfaces can be readily functionalized with antimicrobial peptides or other active moieties.[12] Furthermore, the building blocks themselves may contribute to biological activity. Studies have shown that 3,5-dimethoxybenzaldehyde and related compounds possess antifungal, anticancer, and antimicrobial properties.[13][14][15][16] This suggests that the dendrimer, which is composed of these repeating units, may possess some inherent bioactivity that can be further enhanced through surface modification. Some polyanionic dendrimers have also demonstrated the ability to inhibit viral entry into host cells.[11][17]
Experimental Protocols for Biological Evaluation
To validate the expected biological activities, a series of standardized in vitro assays should be performed.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Dendrimer Treatment: Treat the cells with serial dilutions of the dendrimer solution and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Drug Loading and Release Study
-
Drug Loading: Dissolve the dendrimer and a hydrophobic drug (e.g., paclitaxel) in a common solvent. Remove the solvent under reduced pressure. Add an aqueous buffer to the resulting film and stir to form the drug-loaded dendrimer solution.
-
Quantification of Loading: Determine the amount of encapsulated drug using UV-Vis spectroscopy or HPLC after separating the free drug by dialysis or size-exclusion chromatography.
-
In Vitro Release: Place the drug-loaded dendrimer solution in a dialysis bag and immerse it in a release buffer at 37°C with constant stirring. At predetermined time intervals, withdraw samples from the release medium and quantify the amount of released drug.
Conclusion and Future Perspectives
Dendrimers synthesized from this compound represent a promising, albeit under-explored, platform for various biomedical applications. Their hydrophobic interior makes them particularly suited for the delivery of poorly soluble drugs, a significant challenge in pharmaceutical development. Furthermore, their low intrinsic cytotoxicity offers a distinct advantage over traditional cationic dendrimers.
Future research should focus on the comprehensive biological evaluation of these dendrimers, including in vivo studies to assess their pharmacokinetics and biodistribution. The exploration of various surface modifications to introduce targeting moieties and enhance specific biological activities will be crucial for translating their potential into clinical applications. The inherent bioactivity of the 3,5-dimethoxybenzyl units also warrants further investigation as a potential source of novel therapeutic effects. This guide serves as a foundational framework for researchers to embark on the exciting journey of exploring the full potential of these unique macromolecules.
References
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Convergent Synthesis of Dendrimers. (n.d.). Retrieved from [Link]
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Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC - NIH. (n.d.). Retrieved from [Link]
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Function Oriented Molecular Design: Dendrimers as Novel Antimicrobials - PubMed Central. (n.d.). Retrieved from [Link]
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The marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol suppresses growth, migration and invasion and stimulates death of metastatic human prostate cancer cells: targeting diverse signaling processes - ResearchGate. (n.d.). Retrieved from [Link]
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Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro - MDPI. (n.d.). Retrieved from [Link]
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Impact of Dendrimers on Solubility of Hydrophobic Drug Molecules - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Encapsulation of PyreneFunctionalized Poly(benzyl ether) Dendrons into a WaterSoluble Organometallic Cage - . (n.d.). Retrieved from [Link]
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Cytotoxicity of Dendrimers - MDPI. (n.d.). Retrieved from [Link]
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Impact of Dendrimers on Solubility of Hydrophobic Drug Molecules - Frontiers. (n.d.). Retrieved from [Link]
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Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - NIH. (n.d.). Retrieved from [Link]
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The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells - PubMed. (n.d.). Retrieved from [Link]
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Peptides and Dendrimers: How to Combat Viral and Bacterial Infections - PubMed Central. (n.d.). Retrieved from [Link]
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Biodegradable dendrimers for drug delivery - Moodle@Units. (n.d.). Retrieved from [Link]
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From Structure to Function: The Promise of PAMAM Dendrimers in Biomedical Applications. (n.d.). Retrieved from [Link]
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Dendrimers, a New Class of Candidate Topical Microbicides with Activity against Herpes Simplex Virus Infection - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Dendrimer-based drug delivery systems: history, challenges, and latest developments. (n.d.). Retrieved from [Link]
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Dendrimers for Drug Delivery - MDPI. (n.d.). Retrieved from [Link]
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Recent Developments in Antimicrobial and Antiviral Agents Based on Natural/Synthetic Polymers and Dendrimers: Design and Therapeutic Applications - ResearchGate. (n.d.). Retrieved from [Link]
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Mechanistic Study on the Antibacterial Activity of Self-Assembled Poly(aryl ether)-Based Amphiphilic Dendrimers | ACS Applied Bio Materials. (n.d.). Retrieved from [Link]
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Synthesis of Dendrimers-Divergent and Convergent approach - ResearchGate. (n.d.). Retrieved from [Link]
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Scheme 3 Synthesis of dendrimers according to the convergent method. - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis of small PAMAM-dendrimers with Well-defined Struc- tural Diversity. - ChemRxiv. (n.d.). Retrieved from [Link]
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Convergent method for synthesis of dendrimers. The dendrimer surface is... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Thermal Stability of Poly(benzyl ether) Dendrimers Based on 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of dendritic polymers is a critical parameter influencing their suitability for a wide range of applications, particularly in drug delivery, where terminal sterilization and long-term storage at varying temperatures are often required. This guide provides a comparative analysis of the thermal stability of a specific class of poly(benzyl ether) dendrimers, namely those derived from 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol, often referred to as Fréchet-type dendrimers. We will delve into their performance relative to other common dendrimer families, such as poly(amidoamine) (PAMAM) and polyester dendrimers, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
The Significance of Thermal Stability in Dendrimer Applications
Dendrimers, with their well-defined, hyperbranched architecture, offer unique advantages as drug carriers, including high drug loading capacity and the ability to modify their surface for targeted delivery. However, the manufacturing and application of dendrimer-based formulations can expose them to thermal stress. For instance, heat sterilization is a common method for ensuring the sterility of pharmaceutical products. Furthermore, the shelf-life and efficacy of a drug formulation can be compromised if the dendrimer carrier degrades at ambient or elevated storage temperatures. Therefore, a thorough understanding of a dendrimer's thermal properties is paramount for the development of robust and reliable drug delivery systems.
Understanding the Thermal Behavior of Fréchet-Type Poly(benzyl ether) Dendrimers
Dendrimers based on this compound are a subclass of poly(benzyl ether) dendrimers, which are known for their robust chemical and thermal stability. The ether linkages that constitute the dendritic backbone are inherently more resistant to thermal degradation compared to the amide bonds in PAMAM dendrimers or the ester bonds in polyester dendrimers.
The methoxy terminal groups on the target dendrimer are expected to have a modest influence on the overall thermal stability. While they may undergo degradation at lower temperatures than the core aromatic and ether structures, their impact on the main dendritic framework's decomposition temperature is generally not substantial.
A Comparative Analysis: Poly(benzyl ether) vs. PAMAM and Polyester Dendrimers
To provide a clear perspective on the thermal performance of dendrimers based on this compound, we will compare their expected thermal properties with those of two other widely used dendrimer families: PAMAM and polyester dendrimers based on 2,2-bis(methylol)propionic acid (bis-MPA).
| Dendrimer Type | Predominant Linkage | Typical Onset Decomposition Temp. (°C) | Key Thermal Characteristics |
| Poly(benzyl ether) (Fréchet-type) | Ether | > 350 - 400 | High thermal stability due to aromatic rings and ether bonds. |
| Poly(amidoamine) (PAMAM) | Amide | ~200 - 300[1][2] | Lower thermal stability; decomposition often occurs in multiple steps.[1][2] |
| Polyester (bis-MPA) | Ester | ~250 - 350 | Susceptible to hydrolytic and thermal degradation of ester linkages. |
Poly(amidoamine) (PAMAM) Dendrimers: PAMAM dendrimers are one of the most extensively studied classes of dendrimers. However, their thermal stability is generally lower than that of poly(benzyl ether) dendrimers. TGA studies of PAMAM dendrimers show a multi-step degradation process. The initial weight loss, often starting around 100 °C, is typically attributed to the loss of absorbed water. The main decomposition of the amide framework usually begins in the range of 200-300 °C.[1][2] The generation number of the PAMAM dendrimer can also influence its thermal stability, with higher generations sometimes exhibiting slightly different degradation profiles.
Polyester Dendrimers (bis-MPA): Dendrimers based on bis-MPA are valued for their biocompatibility and biodegradability, which stems from the presence of hydrolytically labile ester bonds. This inherent degradability, however, translates to lower thermal stability compared to poly(benzyl ether) dendrimers. The thermal decomposition of polyester dendrimers involves the cleavage of these ester linkages. While generally more stable than PAMAM dendrimers, their application in processes requiring high temperatures may be limited.
Experimental Protocols for Assessing Thermal Stability
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the two primary techniques used to evaluate the thermal stability of dendrimers: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the decomposition temperature of a material.
Experimental Workflow:
Caption: TGA experimental workflow for dendrimer thermal stability analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the dried dendrimer sample into a clean TGA pan (platinum or alumina).
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Program the instrument with the desired temperature profile. A typical method involves heating from room temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Initiate the temperature program and record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA thermogram.
-
Determine the onset decomposition temperature (Tonset), which is the temperature at which significant weight loss begins. This is often calculated using the tangent method on the TGA curve.
-
Note the temperature at which 5% or 10% weight loss occurs (T5% or T10%) as another indicator of thermal stability.
-
Determine the percentage of residual mass at the final temperature.
-
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). For amorphous materials like many dendrimers, the Tg is a critical parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state.
Experimental Workflow:
Caption: DSC experimental workflow for dendrimer thermal analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the dried dendrimer sample into a DSC pan (typically aluminum). Hermetically seal the pan to ensure a closed system.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Program the instrument with a heat-cool-heat cycle. A typical program might be:
-
Heat from room temperature to a temperature above the expected Tg or Tm at a rate of 10-20 °C/min.
-
Cool at a controlled rate (e.g., 10 °C/min) back to a low temperature.
-
Heat again at the same rate as the first heating scan. The second heating scan is typically used for analysis to ensure a consistent thermal history.
-
-
-
Data Acquisition: Initiate the temperature program and record the differential heat flow.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Determine the glass transition temperature (Tg) from the second heating scan, observed as a step-like change in the baseline.
-
If the material is crystalline, identify the melting point (Tm) as an endothermic peak.
-
Conclusion: The Superior Thermal Stability of Poly(benzyl ether) Dendrimers
Based on the comparative analysis of their chemical structures and the available thermal data for related compounds, dendrimers based on this compound are expected to exhibit superior thermal stability compared to both PAMAM and polyester dendrimers. The robust poly(benzyl ether) framework provides a significant advantage for applications that involve thermal stress.
For researchers and drug development professionals, this enhanced thermal stability translates to:
-
Greater flexibility in formulation processing: The ability to withstand higher temperatures during processes like sterilization and nanoparticle formation.
-
Improved long-term storage stability: Reduced risk of degradation over time, even under challenging storage conditions.
-
Enhanced product reliability and shelf-life: A more robust and dependable drug delivery platform.
References
- S. E. Stiriba, H. Frey, R. Mülhaupt, Dendritic Polymers and Their Applications, in Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, Weinheim, 2012.
- D. A. Tomalia, J. B. Dewald, M. J. Hall, S. J. Martin, P. B. Smith, A New Class of Polymers: Starburst-Dendritic Macromolecules, Polym. J., 17 (1985), pp. 117-132.
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A Comparative Guide to the Cytotoxicity of Poly(benzyl ether) Dendrimers Derived from 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
This guide provides a comprehensive framework for evaluating the cytotoxicity of a specific class of poly(benzyl ether) dendrimers synthesized from 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl alcohol. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind experimental design and data interpretation. We will objectively compare the expected cytotoxic profile of these novel dendrimers with established alternatives like Polyamidoamine (PAMAM) dendrimers and liposomes, supported by established principles and experimental data from the scientific literature.
Introduction: The Promise of Biocompatible Dendrimers
Dendrimers are highly branched, monodisperse macromolecules with a unique tree-like architecture, making them exceptional candidates for drug delivery. Their well-defined structure consists of a central core, repeating branched units forming interior layers, and a high density of functional surface groups. This architecture allows for the encapsulation of therapeutic agents within the interior voids or their conjugation to the surface.
While the potential of dendrimers is vast, their clinical translation is often hampered by inherent toxicity. The most studied families, such as PAMAM and Poly(propylene imine) (PPI) dendrimers, often feature cationic amine-terminated surfaces. These positive charges, while useful for interacting with negatively charged cell membranes and genetic material, are a primary driver of cytotoxicity, leading to membrane disruption, cell lysis, and apoptosis.
This has spurred the development of alternative dendrimer chemistries with improved biocompatibility. Poly(benzyl ether) dendrimers, synthesized from monomers like this compound, represent a promising class of such alternatives. Their neutral, flexible, and more hydrophobic backbone is predicted to interact less aggressively with cellular components, offering a superior safety profile. This guide will detail the methodologies required to validate this hypothesis and benchmark their performance against other common nanocarriers.
Chapter 1: A Comparative Overview of Nanocarrier Structures and Cytotoxicity
The toxicity of any nanoparticle is fundamentally linked to its physicochemical properties: size, concentration, surface charge, and composition. Different classes of nanocarriers exhibit vastly different cytotoxic profiles due to their unique structures.
Key Determinants of Dendrimer Toxicity:
-
Surface Charge: This is the most critical factor. Cationic dendrimers (e.g., amine-terminated PAMAM) show the highest toxicity due to strong electrostatic interactions with negatively charged cell membranes, which can lead to pore formation and membrane lysis. In contrast, dendrimers with anionic (e.g., carboxylate) or neutral (e.g., hydroxyl, PEGylated) surfaces are significantly less toxic.
-
Generation: Higher generation dendrimers, which have a greater number and density of surface groups, generally exhibit higher cytotoxicity, particularly in cationic series.
-
Concentration: For all dendrimers, cytotoxicity is dose-dependent. A critical concentration exists above which cell viability rapidly declines.
Comparing Nanocarrier Platforms:
-
Cationic PAMAM Dendrimers: The "workhorse" of dendrimer research, but their primary amine surface renders them inherently toxic, limiting their therapeutic window.
-
Neutral/Anionic Dendrimers: Surface modification, such as PEGylation or acetylation, is a common strategy to mask the cationic charge and dramatically reduce toxicity. Poly(benzyl ether) dendrimers are inherently neutral, avoiding the need for such post-synthesis modifications.
-
Liposomes: These vesicular structures composed of lipid bilayers are generally considered highly biocompatible and have been successfully used in clinically approved drugs (e.g., Doxil®). However, they can suffer from lower drug loading capacity and stability issues compared to the robust covalent architecture of dendrimers.
Chapter 2: Standard Operating Procedures for In Vitro Cytotoxicity Assessment
To ensure data is reliable and comparable across studies, standardized assays are crucial. A multi-assay approach is recommended, as different methods measure distinct cellular endpoints (e.g., metabolic activity vs. membrane integrity).
Experimental Workflow: A Self-Validating System
The following workflow ensures robust and reproducible results. The inclusion of positive and negative controls is essential for validating the assay's performance and interpreting the test article's effects.
Protocol 1: MTT Assay (Assessment of Metabolic Activity)
The MTT assay is a colorimetric method that measures the activity of mitochondrial reductase enzymes, which are only active in living cells. A reduction in signal indicates a decrease in viable, metabolically active cells.
Materials:
-
Cell line of interest (e.g., HeLa, A549, HEK293)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Test dendrimers and controls (e.g., Triton X-100 as a positive control)
Step-by-Step Methodology:
-
Cell Seeding: Seed 10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "cells only" (negative control) and "medium only" (blank).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the dendrimers in complete medium. Remove the old medium from the cells and add 100 µL of the dendrimer solutions. For the positive control, add a known cytotoxic agent. For the negative control, add fresh medium only.
-
Exposure: Incubate the treated plates for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated negative control after subtracting the blank absorbance.
Protocol 2: Lactate Dehydrogenase (LDH) Assay (Assessment of Membrane Integrity)
The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage or lysis (necrosis). It is an excellent complementary assay to MTT.
Materials:
-
LDH Assay Kit (commercially available)
-
Cells and culture reagents as per MTT assay
-
Lysis buffer (provided in kit, serves as 100% lysis control)
Step-by-Step Methodology:
-
Seeding and Treatment: Follow steps 1-4 from the MTT protocol in a separate 96-well plate. Set up wells for a "maximum LDH release" control.
-
Sample Collection: After the treatment incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Maximum Release Control: Add 10 µL of lysis buffer to the maximum release control wells and incubate for 15 minutes at 37°C.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Substrate Addition: Add 50 µL of the LDH assay reaction mixture (substrate + catalyst) to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting background values.
Chapter 3: Comparative Data Analysis and Interpretation
The ultimate goal of these assays is to determine the concentration at which the dendrimer elicits a toxic response, typically expressed as the IC50 value (the concentration that inhibits 50% of cell growth or viability). Based on the principles discussed, we can construct a representative data table comparing our target dendrimer with established alternatives.
Table 1: Representative Comparative Cytotoxicity Data (IC50 Values in µM)
| Nanocarrier | Surface Charge | HeLa (Cervical Cancer) | A549 (Lung Cancer) | HEK293 (Normal Kidney) |
| Poly(benzyl ether) Dendrimer (from Topic) | Neutral | > 200 | > 200 | > 200 |
| PAMAM Dendrimer G4-NH₂ | Cationic | 15 - 30 | 25 - 50 | 10 - 25 |
| PAMAM Dendrimer G4-OH | Neutral | > 150 | > 150 | > 150 |
| Liposomes (DSPC/Cholesterol) | Neutral | > 250 | > 250 | > 250 |
Note: These values are illustrative and synthesized from trends reported in the literature. Actual experimental values will vary.
Interpretation of Results:
-
Poly(benzyl ether) Dendrimer: The expected high IC50 value (>200 µM) indicates very low intrinsic cytotoxicity. Its performance is anticipated to be comparable to or better than other neutral nanocarriers like hydroxyl-terminated PAMAM and liposomes. This favorable profile is attributed to its uncharged surface, which minimizes disruptive interactions with the cell membrane.
-
Cationic PAMAM (G4-NH₂): As expected, this dendrimer shows significant toxicity at low micromolar concentrations. The slightly higher sensitivity of the non-cancerous HEK293 cell line is a common observation and highlights the need to test on both cancerous and healthy cell lines.
-
Neutral PAMAM (G4-OH): Modifying the surface from amine (cationic) to hydroxyl (neutral) drastically reduces cytotoxicity, with IC50 values increasing by an order of magnitude, underscoring the dominant role of surface charge.
-
Liposomes: These serve as a gold standard for biocompatibility, typically showing negligible toxicity at the concentrations tested.
Chapter 4: Unveiling the Mechanisms of Cytotoxicity
Understanding how a nanocarrier induces cell death is as important as knowing at what concentration it occurs. The primary mechanisms are apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).
Cationic dendrimers are known to induce cytotoxicity through a multi-step process:
-
Membrane Disruption: Initial electrostatic binding to the negatively charged cell membrane leads to the formation of nanopores, increasing permeability.
-
Internalization: Dendrimers are internalized via endocytosis.
-
Mitochondrial Stress: Once inside, they can localize to mitochondria, which have a high negative membrane potential. This interaction disrupts mitochondrial function and leads to the overproduction of Reactive Oxygen Species (ROS).
-
Apoptosis Induction: The surge in ROS triggers the intrinsic apoptotic pathway, leading to DNA fragmentation and programmed cell death.
For the neutral poly(benzyl ether) dendrimer, a different, less direct mechanism is likely. Any toxicity observed at very high concentrations would probably not be due to direct membrane lysis but could result from indirect effects like the adsorption of essential proteins from the culture medium or induction of cellular stress pathways unrelated to charge.
A Comparative Analysis of Dendrimer Generations Derived from 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol: A Guide for Researchers
In the landscape of advanced drug delivery and nanomaterials, dendrimers stand out for their precisely controlled, hyperbranched architecture. This guide offers an in-depth comparative analysis of different generations of poly(benzyl ether) dendrimers synthesized from the foundational monomer, 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol. While direct experimental data for this specific monomer is consolidated from several sources on the closely related and well-studied Fréchet-type dendrimers, the principles and comparative trends presented here provide a robust framework for researchers, scientists, and drug development professionals. This guide will delve into the synthesis, physicochemical properties, and potential applications of these dendrimers, with a focus on how generational growth influences their function.
The Building Block: this compound
The monomer this compound is a derivative of 3,5-dihydroxybenzyl alcohol and serves as a key building block for the construction of poly(benzyl ether) dendrimers, often referred to as Fréchet-type dendrimers.[1][2] The presence of multiple methoxy groups enhances solubility, while the benzyl ether linkages provide chemical stability.[3] The choice of this AB2-type monomer, where 'A' is the reactive benzyl alcohol and 'B' are the two protected hydroxyl groups, allows for a doubling of surface functional groups with each successive generation in a divergent synthesis.
Synthesis Strategies: A Tale of Two Approaches
The synthesis of dendrimers can be broadly categorized into two main strategies: divergent and convergent.[4][5] The choice between these methods is often dictated by the desired scale of synthesis, purity requirements, and the intended application of the final dendrimer.[6]
The Divergent Approach: Building from the Core Outwards
In the divergent method, the dendrimer is constructed layer by layer, starting from a central core molecule and extending outwards.[7] Each layer, or "generation," is added through a two-step process: a coupling reaction to add the monomer units, followed by an activation step to prepare the newly formed periphery for the next generation's growth.[8]
Causality in Experimental Choices: The divergent approach is often favored for producing large quantities of dendrimers.[5] However, as the generation number increases, the number of reactions at the periphery grows exponentially, which can lead to incomplete reactions and structural defects.[8] This results in a less uniform product, which is a critical consideration for applications requiring high purity, such as drug delivery.
Caption: Divergent synthesis of dendrimers.
The Convergent Approach: Building from the Outside In
Conversely, the convergent approach, pioneered by Hawker and Fréchet, involves the synthesis of individual dendritic wedges, or "dendrons," which are then attached to a central core in the final step.[1][6] This method offers greater control over the final structure and purity of the dendrimer.[6]
Causality in Experimental Choices: The convergent synthesis is ideal for producing highly pure, monodisperse dendrimers, as the smaller dendrons can be purified at each stage.[6] This meticulous approach is particularly advantageous for creating well-defined materials for biomedical applications. However, the multi-step synthesis of the dendrons and the final coupling step can be more time-consuming and may not be suitable for large-scale production.[5]
Caption: Convergent synthesis of dendrimers.
A Generational Comparison: From G1 to G3 and Beyond
The generation of a dendrimer dictates its size, molecular weight, and the number of terminal functional groups, all of which significantly impact its physicochemical properties and potential applications.[3] The following table summarizes the key characteristics of Generations 1, 2, and 3 (G1, G2, and G3) of poly(benzyl ether) dendrimers.
| Property | Generation 1 (G1) | Generation 2 (G2) | Generation 3 (G3) |
| Molecular Weight ( g/mol ) | ~1500 - 2000 | ~3500 - 4500 | ~7500 - 9000 |
| Diameter (nm) | ~1.5 - 2.0 | ~2.5 - 3.5 | ~4.0 - 5.0 |
| Polydispersity Index (PDI) | < 1.05 | < 1.05 | < 1.05 |
| Number of Surface Groups | 4 | 8 | 16 |
| Drug Loading Capacity | Low | Moderate | High |
| Solubility | Good | Excellent | Excellent |
Note: The values presented are approximate and can vary depending on the specific core molecule and the precise synthesis and purification methods used. Data is inferred from studies on closely related Fréchet-type dendrimers.
Physicochemical Properties and Their Implications
-
Molecular Weight and Size: As the generation number increases, the molecular weight and diameter of the dendrimer grow exponentially.[3] This increase in size is a critical factor in applications such as drug delivery, as it influences the dendrimer's ability to cross biological barriers and its circulation time in the body.
-
Polydispersity Index (PDI): Dendrimers are known for their low PDI, indicating a high degree of uniformity in size and molecular weight.[9] This is a significant advantage over traditional linear polymers, which typically have a much broader molecular weight distribution. A low PDI is crucial for reproducible performance in therapeutic applications.
-
Surface Functionality: The number of terminal functional groups doubles with each generation.[3] These surface groups can be modified to attach targeting ligands, imaging agents, or drugs, making dendrimers highly versatile platforms for multifunctional nanomedicine.[10]
-
Drug Loading Capacity: The interior voids and the surface of dendrimers can be utilized to encapsulate or conjugate drug molecules.[10][11] Higher generation dendrimers, with their larger size and more extensive internal cavities, generally exhibit a higher drug loading capacity.[12] The hydrophobic nature of the poly(benzyl ether) backbone makes these dendrimers particularly suitable for encapsulating hydrophobic drugs, thereby enhancing their solubility and bioavailability.[3]
Experimental Protocols
General Synthesis of a [G-2] Poly(benzyl ether) Dendron via the Convergent Approach
This protocol is adapted from established methods for the synthesis of Fréchet-type dendrons.[1]
Step 1: Synthesis of the First-Generation Dendron ([G-1]-OH)
-
To a solution of 3,5-dihydroxybenzyl alcohol (1 equivalent) in acetone, add potassium carbonate (K2CO3, 2.5 equivalents) and a catalytic amount of 18-crown-6.
-
Add 3,5-dimethoxybenzyl bromide (2.2 equivalents) and reflux the mixture overnight.
-
After cooling, filter the mixture and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to yield the first-generation dendron with a hydroxyl focal point.
Step 2: Bromination of the First-Generation Dendron ([G-1]-Br)
-
Dissolve the [G-1]-OH dendron (1 equivalent) and carbon tetrabromide (CBr4, 1.5 equivalents) in dry tetrahydrofuran (THF).
-
Cool the solution to 0°C and slowly add triphenylphosphine (PPh3, 1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the brominated first-generation dendron.
Step 3: Synthesis of the Second-Generation Dendron ([G-2]-OH)
-
Repeat the procedure in Step 1, using 3,5-dihydroxybenzyl alcohol (1 equivalent) and the [G-1]-Br dendron (2.2 equivalents) to synthesize the second-generation dendron with a hydroxyl focal point.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the dendrimers at each generation.[13] The integration of proton signals allows for the verification of the expected number of protons in different chemical environments, confirming the successful addition of each layer.
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and PDI of the dendrimers.[9] A narrow, symmetrical peak in the GPC chromatogram is indicative of a monodisperse sample with a low PDI.
Applications in Drug Delivery
The unique properties of poly(benzyl ether) dendrimers make them promising candidates for various drug delivery applications.[12][14]
-
Enhanced Solubility of Hydrophobic Drugs: The hydrophobic interior of these dendrimers can encapsulate poorly water-soluble drugs, increasing their bioavailability.[3]
-
Targeted Drug Delivery: The surface functional groups can be conjugated with targeting moieties, such as antibodies or peptides, to direct the dendrimer-drug conjugate to specific cells or tissues, thereby reducing off-target toxicity.[15]
-
Controlled Release: The release of the encapsulated drug can be controlled by the design of the dendrimer structure and the nature of the drug-dendrimer interaction.[16]
Conclusion
The generation of poly(benzyl ether) dendrimers derived from this compound plays a pivotal role in defining their physicochemical properties and, consequently, their suitability for various applications. As the generation number increases, the dendrimers become larger and offer a higher capacity for drug loading and surface functionalization. The choice between divergent and convergent synthesis methods allows for a trade-off between production scale and product purity. Through careful design and synthesis, these dendrimers can be tailored to meet the specific demands of advanced drug delivery systems, offering a versatile platform for the development of next-generation therapeutics.
References
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Sowińska, M., & Lipkowska, Z. (2014). Advances in the Chemistry of Dendrimers. IntechOpen. [Link]
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Jakstonyte, G., Forrest, W., & Ren, T. (n.d.). Convergent Synthesis of Frechét Azidopoly(benzyl) Ether Dendrons. Purdue University. [Link]
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Pitto-Barry, A., Barry, N. P. E., Zava, O., Deschenaux, R., & Therrien, B. (2011). Encapsulation of Pyrene-Functionalized Poly(benzyl ether) Dendrons into a Water-Soluble Organometallic Cage. Chemistry – A European Journal, 17(23), 6435-6444. [Link]
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ResearchGate. (n.d.). Synthesis of Dendrimers-Divergent and Convergent approach. [Link]
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Zhang, Y., et al. (2016). Triblock copolymers encapsulated poly (aryl benzyl ether) dendrimer zinc(II) phthalocyanine nanoparticles for enhancement in vitro photodynamic efficacy. International Journal of Nanomedicine, 11, 4847–4861. [Link]
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Sattar, A., et al. (2020). Structural Features of Fréchet-Type Dendrons and Dendrimers in Single Crystals. Crystals, 10(8), 665. [Link]
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Lee, J. W., et al. (2008). Synthesis of Poly(benzyl ether) Dendrimers Containing Core Diversities by Click Chemistry. Bulletin of the Korean Chemical Society, 29(11), 2244-2248. [Link]
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ResearchGate. (n.d.). Scheme 3 Synthesis of dendrimers according to the convergent method. [Link]
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Ghaffari, M., et al. (2021). Dendrimers in Medicine: Properties, Drug Encapsulation Mechanisms and Applications. Progress in Chemical and Biochemical Research, 4(1), 1-14. [Link]
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Singh, P., et al. (2017). Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues. Journal of Controlled Release, 259, 121-141. [Link]
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ResearchGate. (n.d.). Chemical structures of dendrons for G1, G2 and G3. [Link]
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ResearchGate. (n.d.). The divergent method of dendrimer synthesis. [Link]
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Portnoy, M., et al. (2003). Synthesis of Poly(aryl benzyl ether) Dendrimers on Solid Support. The Journal of Organic Chemistry, 68(21), 8063-8070. [Link]
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ResearchGate. (n.d.). Comparison of the (a) divergent and (b) convergent approaches to dendrimer synthesis. [Link]
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ResearchGate. (n.d.). The principle of the divergent synthesis of dendrimers. [Link]
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Ferreira, D., et al. (2021). Use of Half-Generation PAMAM Dendrimers (G0.5–G3.5) with Carboxylate End-Groups to Improve the DACHPtCl2 and 5-FU Efficacy as Anticancer Drugs. Pharmaceutics, 13(11), 1887. [Link]
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Portnoy, M., et al. (2003). Synthesis of Poly(aryl benzyl ether) Dendrimers on Solid Support. Figshare. [Link]
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Lyubimov, A. V. (2022). NMR STUDIES OF FUNCTIONALIZED PEPTIDE DENDRIMERS. LUTPub. [Link]
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Kiger, L., et al. (2021). Dendrimers: Synthesis, Encapsulation Applications and Specific Interaction with the Stratum Corneum—A Review. Polymers, 13(21), 3768. [Link]
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ResearchGate. (n.d.). LC‐MS spectroscopy of (a) Dendrimer‐G2, (b) Dendrimer‐G3, (c) Dendrimer‐G3‐folic acid. [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of [G#1], [G#2], [G#3], and [G#4] dendrimers from NPG and bis-MPA. [Link]
- Freeman, A. W. (2000). Novel Poly(benzyl Ether) and Poly(benzyl Ester)
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Perez-Carvajal, J., et al. (2023). Dendrimers: Exploring Their Wide Structural Variety and Applications. International Journal of Molecular Sciences, 24(13), 11075. [Link]
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Satija, J., et al. (2015). Polyester Dendrimers. Molecules, 20(11), 19741-19770. [Link]
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Li, X., et al. (2022). Functional supramolecular gels based on poly(benzyl ether) dendrons and dendrimers. Chemical Communications, 58(63), 8736-8753. [Link]
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Dobrovolskaia, M. A., et al. (2016). Best practices for purification and characterization of PAMAM dendrimer. Polymer Chemistry, 7(2), 243-254. [Link]
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ResearchGate. (n.d.). Different generations of the commercially available poly(propylene imine) dendrimer. [Link]
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A Comparative Guide to Purity Validation of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol by HPLC and qNMR
For researchers, scientists, and drug development professionals engaged in the synthesis and application of dendritic molecules, the accurate determination of purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of two robust analytical techniques for the purity validation of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol (CAS: 176650-92-3), a key building block in the synthesis of Fréchet-type dendrimers. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering detailed experimental protocols and comparative data to inform your analytical strategy.
Introduction to this compound and the Imperative of Purity
This compound is a second-generation (G2) Fréchet-type dendron. Its precise, well-defined, and monodisperse structure is critical for the predictable self-assembly and function of the resulting dendrimers in applications ranging from drug delivery to materials science.
The synthesis of this dendron typically involves a convergent approach, often utilizing the Williamson ether synthesis to couple 3,5-dimethoxybenzyl bromide with a core molecule like 3,5-dihydroxybenzyl alcohol, followed by the reduction of a protected aldehyde or ester group at the focal point. This multi-step synthesis can introduce a variety of impurities, including:
-
Starting Materials: Unreacted 3,5-dimethoxybenzyl bromide and 3,5-dihydroxybenzyl alcohol.
-
Incompletely Reacted Intermediates: Mono-substituted analogues (3-hydroxy-5-(3,5-dimethoxybenzyloxy)benzyl alcohol).
-
Byproducts of Side Reactions: Elimination byproducts from the Williamson ether synthesis.
-
Byproducts of Incomplete Reduction: The corresponding benzaldehyde or benzoic acid derivative at the focal point.
Given the potential for these structurally similar impurities, a highly sensitive and specific analytical method is paramount for accurate purity assessment.
Method 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
Reversed-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the separation and quantification of components in a mixture, making it an excellent choice for assessing the purity of dendritic molecules.[1] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. For large, hydrophobic molecules like Fréchet-type dendrons, RP-HPLC offers high resolution and sensitivity.[2]
The Rationale Behind the HPLC Method Design
The selected HPLC method is tailored for the analysis of polyether dendrimers. A C4 stationary phase is chosen over a more traditional C18 phase to mitigate the potential for irreversible adsorption and poor peak shape that can occur with highly hydrophobic large molecules. The shorter alkyl chains of the C4 column provide sufficient hydrophobicity for retention while allowing for more efficient elution.
The mobile phase consists of a gradient of acetonitrile and water. Acetonitrile is a common organic modifier in RP-HPLC that provides good solvating power for the analyte and impurities.[3] The use of a gradient, where the concentration of the organic solvent is increased over time, is essential for eluting compounds with a wide range of polarities, from the more polar starting materials to the less polar, fully-branched dendron.
Trifluoroacetic acid (TFA) is added to the mobile phase as an ion-pairing agent. At a low concentration (0.05-0.1%), TFA serves to protonate any residual silanol groups on the silica-based stationary phase, reducing peak tailing for the benzyl alcohol moiety. It also helps to ensure consistent ionization of any acidic or basic impurities, leading to sharper peaks and more reproducible retention times.[3]
Experimental Protocol: HPLC Purity Validation
Instrumentation:
-
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | Reversed-phase C4 (e.g., 50 mm x 4.6 mm, 3.5 µm particle size, 300 Å pore size) |
| Mobile Phase A | Water with 0.05% (v/v) Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.05% (v/v) Trifluoroacetic Acid (TFA) |
| Gradient | 45% to 95% B over 25 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 5.0 mg of this compound reference standard and dissolve in 10.0 mL of acetonitrile to obtain a concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using acetonitrile as the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Validation Parameters:
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and limit of quantification (LOQ) for known impurities.[4][5][6]
Method 2: Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative NMR (qNMR) has emerged as a primary analytical method for the determination of purity without the need for a specific reference standard of the analyte.[7][8] The principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of protons giving rise to that signal.[8] By comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
The Rationale Behind the qNMR Method Design
The selection of an appropriate internal standard is critical for the accuracy of the qNMR experiment. The ideal internal standard should:
-
Have a high purity that is accurately known.
-
Be chemically stable and not react with the analyte or the solvent.
-
Possess a simple NMR spectrum with at least one sharp signal that is well-resolved from the analyte's signals.
-
Be soluble in the same deuterated solvent as the analyte.
-
Have a molecular weight that allows for accurate weighing.
For this compound, dimethyl sulfone is a suitable internal standard. It is a stable solid with a high purity, and its sharp singlet in the 1H NMR spectrum appears in a region that is typically free from signals of aromatic and benzylic protons.
The choice of deuterated solvent is also important. DMSO-d6 is a good choice as it has a high boiling point, which minimizes evaporation during sample preparation, and it is an excellent solvent for a wide range of organic compounds, including polyether dendrons.
For quantification, we will use the well-resolved singlet corresponding to the benzylic protons at the focal point of the dendron. This signal is typically sharp and in a region of the spectrum with minimal overlap from other signals.
Experimental Protocol: qNMR Purity Validation
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a probe capable of performing quantitative experiments.
Sample Preparation:
-
Analyte and Standard Weighing: Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial. To the same vial, add an accurately weighed amount (approximately 5-10 mg) of the dimethyl sulfone internal standard. Record the exact weights.
-
Dissolution: Add a precise volume (e.g., 0.75 mL) of DMSO-d6 to the vial. Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Acquisition Parameters:
| Parameter | Value |
| Pulse Program | A standard single-pulse experiment (e.g., zg30) |
| Relaxation Delay (d1) | 5 x T1 of the slowest relaxing proton to be integrated (typically ≥ 30 s for quantitative accuracy) |
| Number of Scans | ≥ 16 (to ensure adequate signal-to-noise) |
| Acquisition Time | ≥ 3 s |
| Temperature | 298 K |
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the signal corresponding to the benzylic protons (CH2OH) of the analyte (around 4.4-4.6 ppm) and the singlet from the dimethyl sulfone internal standard (around 2.9 ppm in DMSO-d6).
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (Nanalyte = 2 for CH2OH; Nstd = 6 for dimethyl sulfone)
-
MW = Molecular weight (MWanalyte = 440.49 g/mol ; MWstd = 94.13 g/mol )
-
m = mass
-
Pstd = Purity of the internal standard
-
Comparative Analysis: HPLC vs. qNMR
| Feature | HPLC | qNMR |
| Principle | Separation based on polarity and interaction with stationary phase | Quantification based on the direct proportionality of signal integral to the number of protons |
| Primary Output | Chromatogram showing relative peak areas of all UV-active components | Spectrum providing structural information and quantifiable signals for absolute purity |
| Purity Assessment | Relative purity based on area percent of the main peak | Absolute purity determined against a certified internal standard |
| Impurity Detection | High sensitivity for detecting trace impurities, especially those with strong chromophores | Can detect and quantify impurities containing protons, but may have lower sensitivity for trace components |
| Reference Standard | Requires a specific reference standard of the analyte for identification and quantification | Does not require a specific reference standard of the analyte, but needs a certified internal standard |
| Throughput | Higher throughput with typical run times of 20-30 minutes per sample | Lower throughput due to longer relaxation delays required for accurate quantification |
| Sample Consumption | Low (micrograms per injection) | Higher (milligrams per sample) |
| Destructive | Yes | No, the sample can be recovered |
Experimental Workflow Diagrams
Caption: Workflow for HPLC Purity Validation.
Caption: Workflow for qNMR Absolute Purity Determination.
Conclusion and Recommendations
Both HPLC and qNMR are indispensable tools for the purity validation of this compound, each offering distinct advantages.
-
HPLC is the method of choice for routine quality control and for the detection and quantification of trace impurities. Its high sensitivity and resolving power make it ideal for generating a detailed impurity profile and ensuring batch-to-batch consistency.
-
qNMR is a superior technique for the definitive determination of absolute purity. As a primary method, it provides a highly accurate purity value without the need for a specific reference standard of the analyte, which is particularly valuable for novel compounds or when a certified standard is unavailable.
For a comprehensive and robust quality assessment, a dual-pronged approach is recommended. HPLC should be employed for its high-throughput screening and impurity profiling capabilities, while qNMR should be utilized to establish the absolute purity of reference materials and for orthogonal validation of the HPLC results. This integrated analytical strategy ensures the highest level of confidence in the quality and reliability of this critical dendritic building block.
References
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Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Retrieved from [Link]
- Fréchet, J. M., Lochman, L., Smigol, V., & Svec, F. (1994). Reversed-phase High-Performance Liquid Chromatography of Functionalized Dendritic Macromolecules.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
ResearchGate. (2015). Reversed phase high performance liquid chromatography (RP-HPLC) of dendrimers. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 2. HPLC Analysis of Dendrons 10 (G 0 ), 11 (G 1 ), 12 (G 2 ), 13... Retrieved from [Link]
-
ResolveMass. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
Understanding the Compound: A Prerequisite for Safe Disposal
3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol (CAS No. 176650-92-3) is a complex aromatic alcohol.[1] Its structure, featuring a central benzyl alcohol core with two dimethoxybenzyloxy side chains, suggests that it should be handled with the same precautions as other benzyl alcohol derivatives. Benzyl alcohol itself can cause skin and eye irritation, and may be harmful if ingested or inhaled.[2][3][4] Therefore, it is prudent to treat this compound as a hazardous chemical.
Core Principles of Chemical Waste Management
The foundation of safe chemical disposal lies in a comprehensive waste management program.[5][6] This involves minimizing waste generation, properly segregating different waste streams, using appropriate and clearly labeled containers, and collaborating with certified hazardous waste disposal services.[7][8]
Step-by-Step Disposal Protocol for this compound
Personal Protective Equipment (PPE): The First Line of Defense
Before handling any chemical waste, it is imperative to be equipped with the appropriate PPE. This includes:
-
Safety Goggles or a Face Shield: To protect the eyes from potential splashes.
-
Chemical-Resistant Gloves: Inspect gloves for any signs of degradation before use. After handling the waste, remove gloves using the proper technique to avoid skin contact.[3][4]
-
Laboratory Coat: To protect skin and clothing from contamination.
Waste Characterization and Segregation: Preventing Hazardous Reactions
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7][8] this compound waste should be categorized as a non-halogenated organic solvent waste.
Key Segregation Practices:
-
Solid vs. Liquid Waste: Keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste.
-
Avoid Mixing: Do not mix this waste with other incompatible waste streams, such as acids, bases, or oxidizing agents.[2] Mixing can lead to violent reactions or the generation of toxic fumes.
-
Aqueous vs. Organic: Do not mix aqueous waste with organic solvent waste.
Container Selection and Labeling: Ensuring Clarity and Safety
The choice of waste container is critical for safe storage and transport.
| Container Attribute | Specification | Rationale |
| Material | Chemically compatible material (e.g., high-density polyethylene (HDPE) or glass).[8] | Prevents degradation of the container and potential leaks. |
| Condition | Must be in good condition, free from cracks or leaks, with a secure, tight-fitting lid.[9] | Ensures containment of the waste and prevents spills. |
| Labeling | Clearly labeled with "Hazardous Waste," the full chemical name, and the date of accumulation.[6][10] | Provides essential information for safe handling and disposal. |
Accumulation and Storage: Maintaining a Safe Laboratory Environment
Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]
SAA Best Practices:
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Containment: Secondary containment, such as a spill tray, is recommended to capture any potential leaks.[8]
-
Ventilation: Store in a well-ventilated area, away from heat sources or direct sunlight.[7]
Disposal Procedure: Professional Handling is Key
Never dispose of this compound down the sink or in regular trash.[11]
The correct disposal workflow is as follows:
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office will provide specific guidance on waste pickup procedures and may supply pre-labeled waste containers.
-
Arrange for Pickup: Schedule a pickup with a licensed professional waste disposal service, as recommended by your EHS office.[12]
-
Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal.[9][10]
Spill Management: Preparedness for the Unexpected
In the event of a spill, immediate and appropriate action is necessary.
-
Minor Spills: For small spills, absorb the material with an inert absorbent, such as vermiculite or sand.[3][13] Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Major Spills: In the case of a large spill, evacuate the area and alert your institution's emergency response team or EHS office immediately.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Conclusion: A Culture of Safety
The responsible disposal of chemical waste is not merely a procedural task; it is a cornerstone of a robust safety culture in the laboratory. By adhering to these guidelines for this compound, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and professional practice.
References
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- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
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- Managing Hazardous Chemical Waste in the Lab.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- The Complete Beginners Guide to Chemical Disposal. Goodway Technologies.
- The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean.
- Benzyl alcohol Safety D
- Benzyl alcohol Safety D
- Benzyl Alcohol MATERIAL SAFETY D
- This compound Product Page. Santa Cruz Biotechnology.
- Benzyl Alcohol PubChem Entry.
- SAFETY DATA SHEET - Benzyl Alcohol. Sigma-Aldrich.
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Comprehensive Guide to Handling 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol: A Risk-Based Approach to Laboratory Safety
This guide provides essential safety and logistical information for the handling and disposal of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol (CAS RN: 176650-92-3). As researchers and drug development professionals, a nuanced understanding of a compound's potential hazards, grounded in authoritative data, is paramount for ensuring a safe and efficient laboratory environment. While this specific dendron is not classified as a hazardous substance under current regulations, this guide adopts a risk-based approach, synthesizing established best practices for similar chemical structures to foster a culture of safety and scientific integrity.
Section 1: Hazard Evaluation & Risk Assessment
A crucial first step in any laboratory workflow is a thorough risk assessment. The Safety Data Sheet (SDS) for this compound states that it is "Not a hazardous substance or mixture" according to Regulation (EC) No 1272/2008. This classification suggests a low intrinsic hazard profile under normal handling conditions. However, it is a common best practice in a laboratory setting to treat all chemical substances with a degree of caution.
The structure of this compound is a substituted benzyl alcohol. While the specific toxicology of this molecule is not extensively documented in publicly available literature, the safety profile of the parent compound, benzyl alcohol, can serve as a useful, albeit conservative, reference point. Benzyl alcohol is classified as harmful if swallowed or inhaled and can cause serious eye irritation.[1] Therefore, while the risk of handling our target compound is low, implementing control measures to prevent accidental ingestion, inhalation of aerosols, and eye contact is a prudent and scientifically sound approach.
Key Considerations:
-
Physical Form: The compound is typically a solid, which minimizes the risk of inhalation compared to volatile liquids. However, handling the powder can generate dust.
-
Intended Use: The scale of the experiment and the nature of the procedure (e.g., heating, sonicating) can influence the potential for exposure.
Section 2: Personal Protective Equipment (PPE) Protocol
Based on a comprehensive risk assessment, the following PPE is recommended as a baseline for handling this compound in a laboratory setting.
Eye and Face Protection
-
Standard: Safety glasses with side shields are mandatory for all laboratory work.
-
High-Risk Operations: When there is a potential for splashing or aerosol generation (e.g., when dissolving the compound, especially with heating or agitation), it is advisable to use chemical splash goggles.[2][3]
Hand Protection
The selection of appropriate gloves is critical to prevent skin contact. For benzyl alcohol and related aromatic alcohols, several glove materials offer good protection.
| Glove Material | Recommendation | Rationale |
| Nitrile | Excellent (Primary Choice) | Offers good resistance to a wide range of chemicals, including alcohols and aromatic solvents.[4][5] Nitrile gloves also provide good dexterity. |
| Neoprene | Good (Alternative) | Provides good resistance to alcohols, organic acids, and caustics.[4][5] |
| Natural Rubber (Latex) | Fair | While offering protection against alcohols, latex gloves can cause allergic reactions in some individuals.[4] |
Operational Best Practices:
-
Always inspect gloves for tears or punctures before use.
-
Remove gloves using the proper technique to avoid contaminating your skin.
-
Wash hands thoroughly after removing gloves.
Skin and Body Protection
-
A standard laboratory coat should be worn at all times to protect against accidental spills.
-
Ensure the lab coat is fully buttoned.
-
Wear long pants and closed-toe shoes to protect your legs and feet.
Respiratory Protection
Under normal handling conditions in a well-ventilated area, respiratory protection is not required for this non-hazardous compound. However, if a procedure is likely to generate significant dust or aerosols, and local exhaust ventilation (such as a fume hood) is not available or insufficient, a NIOSH-approved particulate respirator (e.g., N95) may be considered.
Section 3: Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is a cornerstone of laboratory safety and data integrity.
Handling
-
Ventilation: Handle the compound in a well-ventilated area. For procedures with a higher risk of aerosolization, a chemical fume hood is recommended.
-
Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory.[1]
-
Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.
Storage
-
Container: Keep the container tightly closed.
-
Environment: Store in a cool, dry, and well-ventilated area, away from direct sunlight.[6] The recommended storage temperature is often between 15°C and 25°C.[7]
-
Incompatibilities: Although specific incompatibility data for this compound is limited, it is prudent to store it away from strong oxidizing agents, acids, and bases, which are common incompatibilities for alcohols and ethers.
Section 4: Spill and Waste Disposal Plan
A clear and concise plan for managing spills and waste is essential for both safety and environmental responsibility.
Spill Response
For a small spill of this solid compound:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE as outlined in Section 2.
-
Gently sweep the solid material into a designated waste container. Avoid creating dust.
-
Clean the spill area with a damp cloth or paper towel.
-
Dispose of all contaminated materials as chemical waste.
For a larger spill, or a spill of the compound in solution:
-
Evacuate the immediate area and alert your supervisor or safety officer.
-
Contain the spill with absorbent materials if it is safe to do so.[1][8]
-
Follow your institution's specific procedures for large chemical spills.
Waste Disposal
-
Classification: While the compound itself is not classified as hazardous waste, it should be disposed of in accordance with local, state, and federal regulations for chemical waste.[7]
-
Containers: Dispose of waste in a clearly labeled, sealed container.[7]
-
Empty Containers: Uncleaned empty containers should be treated as hazardous waste.[7]
-
Do Not: Dispose of this chemical down the drain or in the regular trash.[1][7]
Section 5: Experimental Workflow Diagrams
To visually represent the safety-conscious workflow for handling this compound, the following diagrams are provided.
Caption: Decision-making flowchart for spill response.
References
- Vertex AI Search. SAFETY DATA SHEET BENZYL ALCOHOL TECH - Chemical Suppliers.
- Valudor Products.
- Tokyo Chemical Industry.
- Santa Cruz Biotechnology. Benzyl alcohol.
- Sigma-Aldrich.
- Penta Chemicals. Benzyl alcohol.
- Greenfield Global. Benzyl Alcohol.
- Environmental Health and Safety. OSHA Glove Selection Chart.
- Miami University. Personal Protective Equipment.
- MCR Safety. Understanding Solvents and PPE for Chemical Safety.
- Hazmat School. 5 Types of PPE for Hazardous Chemicals.
Sources
- 1. valudor.com [valudor.com]
- 2. mcrsafety.com [mcrsafety.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. greenfield.com [greenfield.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
